molecular formula C22H31NO5S B1674543 Latrunculin A CAS No. 76343-93-6

Latrunculin A

Cat. No.: B1674543
CAS No.: 76343-93-6
M. Wt: 421.6 g/mol
InChI Key: DDVBPZROPPMBLW-IZGXTMSKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Latrunculin A is a bicyclic macrolide natural product consisting of a 16-membered bicyclic lactone attached to the rare 2-thiazolidinone moiety. It is obtained from the Red Sea sponge Latrunculia magnifica and from the Fiji Islands sponge Cacospongia mycofijiensis. This compound inhibits actin polymerisation, microfilament organsation and microfilament-mediated processes. It has a role as a toxin, a metabolite and an actin polymerisation inhibitor. It is a cyclic hemiketal, an oxabicycloalkane, a thiazolidinone and a macrolide.
This compound is an actin binding macrolide purified from the red sea sponge Latrunculia magnifica. It is under investigation for the treatment of cancer. It disrupts actin polymerization, prevents mitotic spindle formation and thus cell replication.
This compound has been reported in Chromodoris lochi, Cacospongia mycofijiensis, and other organisms with data available.
16-membered macrolide attached to 2-thiazolidinone moiety;  from Red Sea sponge Latrunculia magnifica;  see also latrunculin B;  structure given in first source

Properties

IUPAC Name

(4R)-4-[(1R,4Z,8E,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3+,7-5-,16-11-/t15-,17-,18-,19+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVBPZROPPMBLW-IZGXTMSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C/C=C1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893488
Record name Latrunculin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76343-93-6
Record name Latrunculin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76343-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Latrunculin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latrunculin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02621
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name latrunculin a
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Latrunculin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LATRUNCULIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRQ9WWM084
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Latrunculin A: A Deep Dive into its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Latrunculin A, a potent marine macrolide, has become an indispensable tool in cell biology and a subject of interest in drug development due to its profound and specific effects on the actin cytoskeleton. First isolated from the Red Sea sponge Latrunculia magnifica, this toxin disrupts a fundamental component of eukaryotic cells, offering a unique window into the processes governed by actin dynamics.[1][2][3] This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of this compound, supplemented with detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

Discovery and Origin

The discovery of this compound stems from observations of the marine sponge Latrunculia magnifica in the Red Sea.[1][2] Researchers noted that this sponge was conspicuously avoided by fish, suggesting the production of a potent toxin. Subsequent investigations led to the isolation of two related compounds, this compound and B, in the early 1980s. The structure of this compound was elucidated as a novel 16-membered macrolide ring fused to a 2-thiazolidinone moiety.

Initial studies on cultured cells revealed that submicromolar concentrations of this compound induced rapid and reversible changes in cell morphology. Further investigation pinpointed the actin cytoskeleton as the primary target, with a marked disruption of microfilaments while leaving the microtubule network intact. This specificity has made this compound a preferred tool over other actin-disrupting agents like the cytochalasins.

Mechanism of Action: A Potent Actin Polymerization Inhibitor

This compound exerts its effects by directly interacting with monomeric globular actin (G-actin). It forms a stable 1:1 molar complex with G-actin, thereby sequestering it and preventing its incorporation into filamentous actin (F-actin). This action shifts the dynamic equilibrium of actin polymerization towards depolymerization, leading to a net disassembly of existing actin filaments.

The binding of this compound to G-actin is highly specific and occurs with high affinity. The equilibrium dissociation constant (Kd) for this interaction has been determined through various in vitro assays, providing a quantitative measure of its potency.

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of this compound with actin.

Table 1: Binding Affinity of this compound for G-Actin

Actin Monomer StateEquilibrium Dissociation Constant (Kd)Reference
ATP-actin0.1 µM
ADP-Pi-actin0.4 µM
ADP-actin4.7 µM
G-actin (unspecified nucleotide state)0.19 µM
G-actin (in vitro polymerization assay)~0.2 µM

Table 2: Effective Concentrations of this compound in Cellular Assays

Cell Line/SystemEffectConcentrationReference
Mouse Neuroblastoma and Fibroblast CellsMorphological changes and microfilament disruptionSubmicromolar
Rhabdomyosarcoma (RMS) cellsGrowth inhibition (EC50)80-220 nM
Human Trabecular Meshwork (HTM) cellsCell rounding and intercellular separation0.2 - 2 µM
MacrophagesInhibition of phagocytosisPotent inhibition

Experimental Protocols

In Vitro Actin Polymerization Assay using Pyrene-Labeled Actin

This protocol allows for the real-time monitoring of actin polymerization and the inhibitory effect of this compound. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer.

Materials:

  • Monomeric pyrene-labeled G-actin

  • Unlabeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Fluorometer with excitation at ~365 nm and emission at ~407 nm

Procedure:

  • Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer on ice. The final actin concentration will typically be in the range of 2-5 µM.

  • Add this compound (or DMSO for control) to the desired final concentration and incubate for a few minutes on ice.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer and mix gently.

  • Immediately transfer the reaction to a fluorometer cuvette and begin recording the fluorescence intensity over time.

  • Monitor the fluorescence until a plateau is reached, indicating the completion of polymerization.

  • The rate of polymerization can be determined from the slope of the initial phase of the fluorescence curve. The extent of inhibition by this compound can be calculated by comparing the rates and final fluorescence intensities of treated versus control samples.

Immunofluorescence Staining of the Actin Cytoskeleton in Cultured Cells

This protocol details the visualization of the actin cytoskeleton in cells treated with this compound using fluorescently labeled phalloidin, which specifically binds to F-actin.

Materials:

  • Cultured cells grown on glass coverslips

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (fixative)

  • 0.1% Triton X-100 in PBS (permeabilization buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

  • Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (nuclear stain)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and allow them to adhere and grow to the desired confluency.

  • Treat the cells with the desired concentration of this compound (and a DMSO control) for the appropriate duration.

  • Wash the cells twice with pre-warmed PBS.

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Incubate the cells with the fluorescently labeled phalloidin solution (diluted in blocking buffer) for 20-60 minutes at room temperature, protected from light.

  • (Optional) Incubate with DAPI solution for 5-10 minutes to counterstain the nuclei.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope.

Signaling Pathways and Logical Relationships

The disruption of the actin cytoskeleton by this compound has profound downstream effects on numerous cellular signaling pathways. The actin network serves as a scaffold for many signaling molecules and plays a crucial role in mechanotransduction and the regulation of cell adhesion, migration, and proliferation.

Inhibition of Actin Polymerization Workflow

The primary mechanism of this compound is the direct sequestration of G-actin monomers, preventing their addition to growing actin filaments. This leads to a net depolymerization of F-actin.

G LatA This compound LatA_G_actin This compound-G-actin Complex (1:1) LatA->LatA_G_actin binds G_actin G-actin (monomer) G_actin->LatA_G_actin F_actin F-actin (polymer) G_actin->F_actin polymerization LatA_G_actin->F_actin inhibits Depolymerization Net Depolymerization LatA_G_actin->Depolymerization promotes F_actin->G_actin depolymerization

Caption: this compound sequesters G-actin, inhibiting polymerization and promoting F-actin depolymerization.

Impact on Rho GTPase and PI3K/Akt Signaling

The integrity of the actin cytoskeleton is intricately linked to the activity of Rho family GTPases (such as RhoA, Rac1, and Cdc42) and the PI3K/Akt signaling pathway. Disruption of actin dynamics by this compound can interfere with the proper localization and function of these signaling molecules, impacting processes like cell adhesion, migration, and survival. For instance, studies have shown that this compound treatment can lead to reduced ERK1/2 phosphorylation, suggesting an interference with the Ras signaling pathway. Furthermore, the insulin-PI3K-Rac1 axis, which is crucial for adipocyte differentiation, relies on dynamic actin reorganization that is inhibited by prolonged exposure to this compound.

G cluster_latA This compound Effect cluster_signaling Cellular Signaling LatA This compound Actin_Disruption Actin Cytoskeleton Disruption LatA->Actin_Disruption Rho_GTPase Rho GTPase Signaling (RhoA, Rac1, Cdc42) Actin_Disruption->Rho_GTPase modulates PI3K_Akt PI3K/Akt Signaling Actin_Disruption->PI3K_Akt modulates Focal_Adhesion Focal Adhesion Signaling Actin_Disruption->Focal_Adhesion disrupts Cell_Processes Cell Adhesion, Migration, Proliferation, Survival Rho_GTPase->Cell_Processes PI3K_Akt->Cell_Processes Focal_Adhesion->Cell_Processes

Caption: this compound-induced actin disruption modulates key signaling pathways like Rho GTPase and PI3K/Akt.

Conclusion

This compound is a powerful molecular probe that has significantly advanced our understanding of the multifaceted roles of the actin cytoskeleton. Its specific mechanism of action, potent activity, and the reversibility of its effects make it an invaluable tool for researchers across various disciplines. This guide provides a foundational understanding of this compound, from its discovery in the marine world to its intricate interactions within the cell. The provided data and protocols are intended to facilitate further research into the complex cellular processes regulated by actin dynamics and to aid in the exploration of the therapeutic potential of targeting the actin cytoskeleton.

References

An In-depth Technical Guide to the Biochemical Properties of Latrunculin A

Author: BenchChem Technical Support Team. Date: November 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculin A is a naturally occurring macrolide toxin isolated from the Red Sea sponge Latrunculia magnifica.[1][2][3] It is a powerful biochemical tool extensively used in cell biology and biomedical research to investigate the dynamics of the actin cytoskeleton.[4] This guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative binding kinetics, and its effects on cellular processes. Detailed experimental protocols and visualizations of key pathways are also presented to aid researchers in their study of this potent actin polymerization inhibitor.

Core Biochemical Properties and Mechanism of Action

This compound exerts its biological effects by directly interacting with monomeric globular actin (G-actin).[5] It forms a stable 1:1 stoichiometric complex with G-actin, effectively sequestering it and preventing its incorporation into filamentous actin (F-actin) polymers. This sequestration shifts the dynamic equilibrium of actin polymerization towards depolymerization, leading to the disassembly of existing actin filaments.

The binding site of this compound on G-actin is located in the nucleotide-binding cleft, between subdomains 2 and 4. This interaction is thought to induce a conformational change in the actin monomer that renders it incapable of polymerizing. Notably, this compound's mechanism differs from other actin-disrupting agents like cytochalasins, which primarily act by capping the barbed ends of actin filaments.

Recent studies have revealed a dual mechanism of action for this compound. In addition to sequestering G-actin, it also accelerates the depolymerization of actin filaments. It is proposed that this compound promotes the dissociation of the γ-phosphate from the terminal ADP-Pi-actin subunits at both ends of the filament, leading to a faster rate of depolymerization.

Quantitative Data Summary

The interaction of this compound with G-actin and its inhibitory effects on cellular processes have been quantified in various studies. The following tables summarize key quantitative data.

Parameter Value Actin Substrate Reference
Dissociation Constant (Kd)0.1 µMATP-actin monomers
Dissociation Constant (Kd)0.4 µMADP-Pi-actin monomers
Dissociation Constant (Kd)4.7 µMADP-actin monomers
Dissociation Constant (Kd)~0.2 µMG-actin (unspecified nucleotide state)
Stoichiometry of Binding1:1This compound : G-actin

Table 1: Binding Affinity of this compound for G-actin Monomers. This table details the dissociation constants (Kd) of this compound for different nucleotide-bound states of G-actin, highlighting its preference for the ATP-bound form.

Cell Line Effect Concentration Reference
Human Prostate Cancer (PC-3M)Potent anti-invasive activity50-1000 nM
Human Breast Carcinoma (T47D)Inhibition of hypoxia-induced HIF-1 activation (IC50)6.7 µM
Human Hepatoma (HepG2)Significant decrease in cell migration and proliferation0.1 µM (24 hours)
Human Hepatoma (HepG2)Significant inhibitory effect on HuR levels0.2 µM (4 hours)
Cultured Hippocampal NeuronsDisruption of F-actin1.3–5 µM
Fibroblasts in Myotube CulturesStress fiber disassembly0.5 µM (starts at ~10 min)

Table 2: Cellular Effects of this compound. This table summarizes the effective concentrations of this compound for observing various biological effects in different cell lines.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to characterize the biochemical properties of this compound.

Actin Polymerization Inhibition Assay (In Vitro)

This assay measures the effect of this compound on the polymerization of purified G-actin.

Materials:

  • Purified G-actin (from rabbit skeletal muscle or non-muscle source)

  • Polymerization Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP)

  • This compound stock solution (in DMSO)

  • Pyrene-labeled G-actin

  • Fluorometer

Procedure:

  • Prepare a solution of G-actin in a low salt buffer (G-buffer) to prevent spontaneous polymerization. A portion of this actin should be pyrene-labeled.

  • Prepare different concentrations of this compound in polymerization buffer.

  • Initiate the polymerization reaction by adding the G-actin solution (containing a small percentage of pyrene-labeled G-actin) to the polymerization buffer with and without this compound.

  • Monitor the increase in pyrene fluorescence over time using a fluorometer. The fluorescence of pyrene-actin increases significantly upon incorporation into F-actin.

  • Plot fluorescence intensity versus time to obtain polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.

  • Compare the polymerization rates in the presence and absence of this compound to determine its inhibitory effect.

Cellular Actin Staining for Morphological Analysis

This protocol allows for the visualization of the effects of this compound on the actin cytoskeleton in cultured cells.

Materials:

  • Cultured cells grown on coverslips

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cultured cells with the desired concentration of this compound for the desired amount of time. Include a vehicle control (DMSO).

  • After treatment, wash the cells with PBS.

  • Fix the cells with the fixative solution for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 5-10 minutes.

  • Wash the cells with PBS.

  • Incubate the cells with a solution of fluorescently-labeled phalloidin (which binds to F-actin) for 20-60 minutes at room temperature in the dark. A counterstain like DAPI can be included.

  • Wash the cells extensively with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope. Compare the morphology of treated cells to control cells.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Latrunculin_A_Mechanism_of_Action G_actin G-actin (monomer) G_actin_LatA_complex G-actin-Latrunculin A Complex (1:1) G_actin->G_actin_LatA_complex F_actin G_actin->F_actin:f0 Polymerization LatA This compound LatA->G_actin_LatA_complex Binds Polymerization Polymerization (Blocked) G_actin_LatA_complex->Polymerization F_actin:f4->G_actin Depolymerization Depolymerization Depolymerization

Caption: Mechanism of this compound action on actin polymerization.

Experimental_Workflow_LatA start Cell Culture treatment Treatment with this compound (and vehicle control) start->treatment fixation Fixation and Permeabilization treatment->fixation staining Fluorescent Staining (Phalloidin for F-actin, DAPI for nucleus) fixation->staining imaging Fluorescence Microscopy staining->imaging analysis Image Analysis and Quantification (e.g., cell morphology, filament integrity) imaging->analysis end Conclusion on LatA Effect analysis->end

Caption: Experimental workflow for studying this compound's cellular effects.

Signaling Pathways Affected by Actin Disruption

Disruption of the actin cytoskeleton by this compound has profound effects on numerous cellular signaling pathways. Actin dynamics are integral to processes such as cell migration, adhesion, and receptor signaling. Consequently, treatment with this compound can indirectly modulate pathways that are dependent on an intact cytoskeleton. For example, the inhibition of cell migration by this compound can impact signaling cascades related to metastasis in cancer cells.

Signaling_Impact_of_LatA LatA This compound Actin_Dynamics Actin Cytoskeleton Dynamics LatA->Actin_Dynamics Inhibits Cell_Migration Cell Migration Actin_Dynamics->Cell_Migration Regulates Cell_Adhesion Cell Adhesion Actin_Dynamics->Cell_Adhesion Regulates Receptor_Signaling Receptor Signaling Actin_Dynamics->Receptor_Signaling Regulates Metastasis_Pathways Metastasis-Related Signaling Pathways Cell_Migration->Metastasis_Pathways Impacts

Caption: Impact of this compound on actin-dependent signaling.

Conclusion

This compound is an indispensable tool for dissecting the roles of the actin cytoskeleton in a vast array of cellular functions. Its well-characterized mechanism of action and potent inhibitory effects make it a valuable reagent for researchers in cell biology, biochemistry, and drug development. This guide provides a foundational understanding of its biochemical properties, offering both quantitative data and practical methodologies to facilitate further investigation into the intricate world of cytoskeletal dynamics.

References

An In-depth Technical Guide to the Latrunculin A Binding Site on G-Actin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculin A, a potent marine macrolide isolated from the red sea sponge Latrunculia magnifica, is an indispensable tool in cell biology for the study of actin dynamics.[1][2] Its primary mechanism of action involves the specific binding to monomeric globular actin (G-actin), thereby preventing its polymerization into filamentous actin (F-actin).[3][4] This targeted disruption of the actin cytoskeleton allows for the detailed investigation of a myriad of cellular processes, including cell motility, division, and intracellular transport.[3] This technical guide provides a comprehensive overview of the this compound binding site on G-actin, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Molecular Interaction and Binding Site

This compound binds to G-actin in a 1:1 stoichiometric ratio, effectively sequestering actin monomers and preventing their incorporation into growing actin filaments. Structural studies, primarily X-ray crystallography, have revealed that the this compound binding site is located in a cleft between subdomains 2 and 4 of the G-actin monomer, in close proximity to the nucleotide-binding cleft.

The binding of this compound induces a conformational change in the actin monomer, which is incompatible with the conformational twist required for polymerization. Specifically, the 2-thiazolidinone moiety of this compound inserts deep into a pocket within the cleft, forming hydrogen bonds with actin residues. The macrocyclic ring of this compound establishes hydrophobic interactions with the surrounding actin structure. This interaction effectively locks the G-actin monomer in a conformation that cannot be incorporated into the F-actin polymer.

Key amino acid residues in actin that form hydrogen bonds with this compound include Y69 in subdomain II, D157 in subdomain III, and T186 and R210 in subdomain IV. A water molecule often mediates a bridge between D214 of actin and O1 of this compound.

Quantitative Binding Data

The affinity of this compound for G-actin is influenced by the nucleotide (ATP, ADP-Pi, or ADP) bound in the nucleotide-binding cleft. The dissociation constants (Kd) for these interactions have been determined through various experimental approaches.

G-Actin Nucleotide StateDissociation Constant (Kd)Reference
ATP-actin0.1 µM
ADP-Pi-actin0.4 µM
ADP-actin4.7 µM
General G-actin0.2 - 0.4 µM

Experimental Protocols

Determination of this compound Binding Affinity using Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol allows for the direct observation of single actin filament elongation and depolymerization, providing a means to calculate the Kd of this compound for G-actin.

Materials:

  • Monomeric G-actin (unlabeled and fluorescently labeled, e.g., Alexa488-actin)

  • This compound stock solution (in DMSO)

  • TIRF buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, 15 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase)

  • Polymerization-inducing buffer (TIRF buffer with an additional 1.8 mM ATP and 50 mM MgCl2)

  • Microscope slides and coverslips coated with NEM-myosin

  • TIRF microscope equipped with a sensitive camera

Procedure:

  • Prepare actin monomers by dialysis against a low-salt buffer to depolymerize any existing filaments.

  • Coat microscope slides with N-ethylmaleimide (NEM)-inactivated myosin to tether actin filaments to the surface.

  • Prepare a mixture of labeled and unlabeled G-actin in TIRF buffer.

  • Initiate actin polymerization by adding the polymerization-inducing buffer.

  • Introduce varying concentrations of this compound to the reaction chamber.

  • Acquire time-lapse images of single actin filaments using the TIRF microscope.

  • Measure the rate of filament elongation at different this compound concentrations.

  • The Kd can be determined by plotting the elongation rate as a function of the this compound concentration and fitting the data to a binding isotherm.

X-ray Crystallography of the G-Actin-Latrunculin A Complex

This protocol outlines the general steps for determining the high-resolution structure of the G-actin-Latrunculin A complex.

Materials:

  • Purified G-actin

  • This compound

  • Crystallization buffer (requires screening of various conditions)

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Form the G-actin-Latrunculin A complex by incubating purified G-actin with a molar excess of this compound.

  • Purify the complex to remove unbound this compound and any aggregated protein.

  • Screen for crystallization conditions using vapor diffusion (hanging drop or sitting drop) methods with various precipitants, salts, and pH values.

  • Optimize promising crystallization conditions to obtain diffraction-quality crystals.

  • Soak the crystals in a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

  • Refine the atomic model of the G-actin-Latrunculin A complex against the experimental data.

Visualizations

Signaling Pathway of Actin Polymerization Inhibition

LatrunculinA_Actin_Pathway G_Actin_ATP G-Actin (ATP-bound) G_Actin_LatA_Complex G-Actin-Latrunculin A Complex G_Actin_ATP->G_Actin_LatA_Complex Polymerization Polymerization G_Actin_ATP->Polymerization + ATP hydrolysis LatA This compound LatA->G_Actin_LatA_Complex Sequestration Sequestration G_Actin_LatA_Complex->Sequestration F_Actin F-Actin Filament Polymerization->F_Actin Sequestration->Polymerization Inhibition

Caption: Inhibition of actin polymerization by this compound.

Experimental Workflow for Binding Analysis

Experimental_Workflow Start Start: Purified G-Actin TIRF TIRF Microscopy Start->TIRF XRay X-ray Crystallography Start->XRay TIRF_Prep Prepare Actin Filaments on Myosin-Coated Surface TIRF->TIRF_Prep XRay_Complex Form G-Actin-Latrunculin A Complex XRay->XRay_Complex TIRF_Incubate Incubate with varying [this compound] TIRF_Prep->TIRF_Incubate TIRF_Image Time-lapse Imaging of Filament Elongation TIRF_Incubate->TIRF_Image TIRF_Analysis Calculate Elongation Rates and Determine Kd TIRF_Image->TIRF_Analysis Kd_Result Quantitative Binding Affinity (Kd) TIRF_Analysis->Kd_Result XRay_Crystallize Crystallize Complex XRay_Complex->XRay_Crystallize XRay_Diffraction X-ray Diffraction Data Collection XRay_Crystallize->XRay_Diffraction XRay_Structure Solve and Refine 3D Structure XRay_Diffraction->XRay_Structure Structure_Result High-Resolution 3D Structure of Binding Site XRay_Structure->Structure_Result

Caption: Workflow for this compound-G-actin binding analysis.

Conclusion

This compound remains a cornerstone for probing the intricate functions of the actin cytoskeleton. A thorough understanding of its binding site and mechanism of action is paramount for the accurate interpretation of experimental results and for the potential development of novel therapeutics targeting actin dynamics. The quantitative data and experimental protocols provided herein offer a robust foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to explore the therapeutic potential of modulating the actin cytoskeleton.

References

The Impact of Latrunculin A on Actin Polymerization Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of Latrunculin A, a marine macrolide, on the kinetics of actin polymerization. Derived from the Red Sea sponge Latrunculia magnifica, this compound is a potent and widely utilized cell-permeable tool for dissecting the roles of the actin cytoskeleton in various cellular processes.[1][2][3][4] This document provides a comprehensive overview of its mechanism of action, quantitative binding affinities, and detailed experimental protocols for studying its effects, serving as a valuable resource for researchers in cell biology and drug development.

Core Mechanism of Action

This compound primarily functions by sequestering globular actin (G-actin) monomers in a 1:1 stoichiometric complex, thereby preventing their assembly into filamentous actin (F-actin).[5] This sequestration effectively reduces the pool of available actin monomers for polymerization. The binding site is located near the nucleotide-binding cleft of the actin monomer.

Beyond monomer sequestration, this compound exhibits additional effects on actin dynamics. It has been shown to accelerate the depolymerization of actin filaments by promoting the dissociation of subunits from both the barbed and pointed ends. Furthermore, some studies have reported a slow severing of existing actin filaments by this compound. These combined actions lead to a rapid and significant disruption of the cellular actin cytoskeleton.

Quantitative Analysis of this compound Interaction with Actin

The affinity of this compound for actin is dependent on the nucleotide bound to the actin monomer. The following table summarizes the key quantitative data regarding the interaction of this compound with different forms of actin.

ParameterValueActin SpeciesCommentsReference
Dissociation Constant (Kd) 0.1 µMMg-ATP-actin monomersHigher affinity for the ATP-bound form, which is the primary species for polymerization.
0.4 µMMg-ADP-Pi-actin monomersIntermediate affinity.
4.7 µMMg-ADP-actin monomersLower affinity for the ADP-bound form.
~0.2 µMG-actin (unspecified nucleotide state)Consistent with high affinity for monomeric actin.
>100 µMActin filaments (F-actin)Indicates very weak binding to filamentous actin.
IC50 6.7 µMHypoxia-induced HIF-1 activation in T47D cellsDemonstrates effects beyond direct actin binding in a cellular context.
EC50 ~1 µMDisruption of EGFP-actin in hippocampal terminalsEffective concentration for disrupting actin structures in neurons.
80-220 nMGrowth inhibition in rhabdomyosarcoma cellsShows potent anti-proliferative effects in cancer cells.

Visualizing the Mechanism of Action

The following diagram illustrates the primary mechanisms by which this compound disrupts actin polymerization kinetics.

LatrunculinA_Mechanism cluster_G_Actin_Pool G-Actin Pool cluster_LatA This compound cluster_Complex Sequestration cluster_F_Actin Actin Filament (F-Actin) G_Actin G-Actin (ATP-bound) LatA_G_Actin This compound-G-Actin Complex (1:1) G_Actin->LatA_G_Actin Binding (Kd = 0.1 µM) F_Actin Barbed End (+) Pointed End (-) G_Actin->F_Actin Polymerization (Elongation) LatA This compound LatA->LatA_G_Actin LatA->F_Actin Accelerated Depolymerization & Severing LatA_G_Actin->F_Actin F_Actin->G_Actin Depolymerization

Mechanism of this compound on actin polymerization.

Experimental Protocols

To investigate the effects of this compound on actin polymerization, several key in vitro and imaging-based assays are commonly employed.

Pyrene-Actin Fluorescence Assay

This is a widely used method to monitor the kinetics of actin polymerization in bulk solution. It relies on the principle that the fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer.

a. Preparation of Pyrene-Labeled Actin:

  • Actin is purified from rabbit skeletal muscle.

  • The reactive cysteine-374 residue of G-actin is labeled with N-(1-pyrene)iodoacetamide.

  • Unreacted label is removed by dialysis and gel filtration. The labeled G-actin is stored in a G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT) on ice.

b. Polymerization Assay:

  • Prepare a reaction mixture containing unlabeled G-actin "doped" with a small percentage (typically 5-10%) of pyrene-labeled G-actin in G-buffer.

  • Add varying concentrations of this compound (or a vehicle control, typically DMSO) to the actin solution and incubate briefly.

  • Initiate polymerization by adding a 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).

  • Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 407 nm, respectively.

  • The rate of polymerization can be determined from the slope of the fluorescence curve during the elongation phase.

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization of individual actin filaments growing on a surface, providing detailed information on elongation and depolymerization rates at both filament ends.

a. Experimental Setup:

  • Prepare flow cells using coverslips coated with a protein that promotes actin filament attachment, such as NEM-myosin.

  • Actin monomers (a fraction of which are fluorescently labeled, e.g., with Alexa 488 or Oregon Green) are prepared in a polymerization buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, and an oxygen scavenger system).

  • This compound at various concentrations is added to the actin monomer solution.

b. Data Acquisition and Analysis:

  • The actin and this compound mixture is introduced into the flow cell, and filament growth is observed using a TIRF microscope.

  • Time-lapse images are captured to record the change in filament length over time.

  • The elongation rates at the barbed and pointed ends are calculated by measuring the change in filament length between frames. The number of new filaments formed can also be quantified to assess the effect on nucleation.

  • To study depolymerization, pre-assembled filaments are introduced into the flow cell, and then a buffer containing this compound is flowed in. The rate of filament shortening is then measured.

Logical Workflow for Investigating this compound Effects

The following diagram outlines a logical workflow for a comprehensive investigation into the effects of this compound on actin kinetics.

Experimental_Workflow cluster_Preparation Preparation cluster_BulkAssay Bulk Kinetics Assay cluster_SingleFilamentAssay Single Filament Imaging cluster_CellularAssay Cellular Effects PurifyActin Purify Actin (e.g., from rabbit muscle) LabelActin Label Actin (e.g., with Pyrene or Alexa Fluor) PurifyActin->LabelActin PyreneAssay Pyrene-Actin Polymerization Assay LabelActin->PyreneAssay TIRF TIRF Microscopy of Single Filaments LabelActin->TIRF PrepareLatA Prepare this compound Stock Solutions (in DMSO) PrepareLatA->PyreneAssay PrepareLatA->TIRF CellCulture Treat Cultured Cells with this compound PrepareLatA->CellCulture AnalyzeBulk Analyze Polymerization Rate (Slope of fluorescence curve) PyreneAssay->AnalyzeBulk AnalyzeTIRF Measure Elongation/ Depolymerization Rates TIRF->AnalyzeTIRF StainActin Fix and Stain Actin Cytoskeleton (e.g., with Phalloidin) CellCulture->StainActin LiveImaging Live-Cell Imaging (e.g., with LifeAct-GFP) CellCulture->LiveImaging AnalyzeCellular Quantify Cytoskeletal Disruption and Cellular Phenotypes StainActin->AnalyzeCellular LiveImaging->AnalyzeCellular

Workflow for studying this compound's effects.

Conclusion

This compound is a powerful inhibitor of actin polymerization with a well-characterized primary mechanism of G-actin sequestration. Its additional effects on filament depolymerization and severing contribute to its potent ability to disrupt the actin cytoskeleton. The quantitative data on its binding affinities and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of actin dynamics and its role in cellular function and disease. The use of complementary techniques such as pyrene-actin assays and TIRF microscopy is crucial for a comprehensive understanding of its kinetic effects.

References

Unraveling the Molecular Embrace: A Structural Analysis of the Latrunculin A-Actin Complex

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Latrunculin A, a macrolide toxin isolated from the Red Sea sponge Latrunculia magnifica, has emerged as an indispensable tool in cell biology for its potent and specific disruption of the actin cytoskeleton.[1][2] Its utility stems from a direct and well-characterized interaction with monomeric actin (G-actin), preventing its polymerization into filamentous actin (F-actin), a cornerstone of cellular structure, motility, and signaling. This in-depth technical guide provides a comprehensive overview of the structural analysis of the this compound-actin complex, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Stoichiometric Sequestration

This compound exerts its biological effects by binding to G-actin in a 1:1 stoichiometric ratio.[1][3] This binding event occurs near the nucleotide-binding cleft of the actin monomer, a critical region for polymerization.[1] By occupying this site, this compound effectively sequesters actin monomers, rendering them unavailable for incorporation into growing actin filaments. This leads to a net depolymerization of existing actin filaments as the dynamic equilibrium of the cytoskeleton shifts towards disassembly.

Quantitative Analysis of Binding Affinity

The interaction between this compound and actin is dependent on the nucleotide state of the actin monomer. The binding affinity, quantified by the equilibrium dissociation constant (Kd), varies for ATP-actin, ADP-Pi-actin, and ADP-actin. These quantitative differences are crucial for understanding the precise mechanism of this compound's action in the dynamic cellular environment.

Actin Monomer StateDissociation Constant (Kd)Reference
ATP-actin0.1 µM
ADP-Pi-actin0.4 µM
ADP-actin4.7 µM
G-actin (unspecified)0.19 - 0.4 µM

Structural Insights from X-ray Crystallography

The high-resolution crystal structure of the this compound-actin complex has provided invaluable atomic-level details of their interaction. The structure reveals that this compound nestles into a pocket on the actin monomer, inducing conformational changes that disrupt the actin-actin contacts necessary for filament formation.

Key structural features of the complex include:

  • Hydrogen Bonding: Several direct and water-mediated hydrogen bonds stabilize the interaction between this compound and specific amino acid residues of actin.

  • Conformational Changes: Upon binding, this compound induces a significant conformational change in the D-loop of actin's subdomain 2, a region critical for intermonomer contacts in F-actin.

  • Steric Hindrance: The presence of the bulky this compound molecule sterically hinders the association of the complex with the growing ends of actin filaments.

Experimental Protocols

A variety of experimental techniques are employed to study the structural and functional aspects of the this compound-actin interaction.

X-ray Crystallography

The determination of the high-resolution structure of the this compound-actin complex is achieved through X-ray crystallography.

Methodology:

  • Protein Purification: Actin is purified from a suitable source, typically rabbit skeletal muscle.

  • Complex Formation: Purified G-actin is incubated with a molar excess of this compound to ensure complete complex formation.

  • Crystallization: The this compound-actin complex is crystallized using vapor diffusion methods. This involves mixing the complex with a precipitant solution and allowing it to equilibrate, leading to the formation of ordered crystals. A reported crystallization condition involves a P2(1)2(1)2(1) orthorhombic space group.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the complex is built and refined. The final model for the this compound-actin complex has been reported with an R-cryst of 0.22 and R-free of 0.28.

Fluorescence Microscopy

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique to visualize the effect of this compound on individual actin filaments in real-time.

Methodology:

  • Actin Labeling: Actin monomers are fluorescently labeled, for example, with Oregon Green or Alexa Fluor 488.

  • Flow Cell Preparation: A flow cell is prepared with surface-tethered myosin motors to bind and elongate actin filaments.

  • Filament Assembly: A solution containing fluorescently labeled G-actin and ATP is introduced into the flow cell to allow for the assembly of actin filaments.

  • This compound Introduction: A solution containing this compound is then introduced into the flow cell.

  • Imaging: The dynamics of individual actin filaments, including depolymerization and severing events, are observed and recorded using TIRF microscopy.

Visualizing the Molecular Interaction and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of this compound action and a typical experimental workflow for its study.

LatrunculinA_Mechanism G_Actin G-actin (monomer) Complex This compound-Actin Complex (1:1) G_Actin->Complex Polymerization Polymerization G_Actin->Polymerization Available LatA This compound LatA->Complex Binds Complex->Polymerization Inhibits F_Actin F-actin (filament) Polymerization->F_Actin Depolymerization Depolymerization F_Actin->Depolymerization Depolymerization->G_Actin

Caption: Mechanism of this compound-mediated actin depolymerization.

Experimental_Workflow cluster_purification Sample Preparation cluster_analysis Analysis cluster_results Results Actin_Purification Actin Purification (e.g., from muscle) Complex_Formation Complex Formation (Actin + this compound) Actin_Purification->Complex_Formation Crystallography X-ray Crystallography Complex_Formation->Crystallography Microscopy Fluorescence Microscopy (e.g., TIRF) Complex_Formation->Microscopy Binding_Assay Binding Affinity Assay (e.g., Fluorescence Titration) Complex_Formation->Binding_Assay Structure 3D Structure Crystallography->Structure Dynamics Filament Dynamics (Depolymerization Rate) Microscopy->Dynamics Kd_Value Dissociation Constant (Kd) Binding_Assay->Kd_Value

Caption: General experimental workflow for studying the this compound-actin complex.

Impact on Actin-Binding Proteins

The binding of this compound to actin can allosterically influence the interaction of other actin-binding proteins (ABPs). For instance, profilin and this compound can bind to actin monomers independently, suggesting they occupy distinct binding sites. In contrast, the binding of thymosin beta(4) to actin is inhibited by this compound, indicating an overlap in their binding sites or a this compound-induced conformational change that prevents thymosin beta(4) interaction. These differential effects highlight the complexity of actin regulation and provide further avenues for research.

Conclusion

The structural and quantitative analysis of the this compound-actin complex has provided profound insights into the regulation of actin dynamics. This knowledge is not only fundamental to our understanding of cell biology but also holds significant potential for drug development. By targeting the actin cytoskeleton, novel therapeutic strategies can be envisioned for diseases characterized by aberrant cellular motility and proliferation, such as cancer. The detailed understanding of the this compound-actin interaction serves as a critical foundation for the rational design of next-generation cytoskeletal drugs.

References

An In-depth Technical Guide to the Early Cellular Effects of Latrunculin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research on the cellular effects of Latrunculin A, a marine toxin that has become an indispensable tool in cell biology and a subject of interest in drug development.

Introduction

This compound is a naturally occurring macrolide toxin originally isolated from the Red Sea sponge Latrunculia magnifica.[1][2] Early observations revealed that sponges producing this toxin were avoided by fish, and extracts were lethal to fish, indicating the presence of a potent bioactive compound.[1] Subsequent research identified this compound and the related Latrunculin B as powerful agents that disrupt the actin cytoskeleton.[3][4] This property has made this compound a cornerstone for studying actin dynamics and its role in a multitude of cellular processes, including cell motility, division, and morphology. It is also under investigation for its potential anticancer properties.

Mechanism of Action

The primary mechanism of action of this compound is its direct interaction with monomeric globular actin (G-actin). It forms a 1:1 stoichiometric complex with G-actin, sequestering it and preventing its polymerization into filamentous actin (F-actin). This sequestration shifts the dynamic equilibrium of actin polymerization towards depolymerization, leading to the disassembly of existing actin filaments. Structural studies have shown that this compound binds near the nucleotide-binding cleft of the actin monomer, inducing conformational changes that are incompatible with its incorporation into a filament.

More recent studies have revealed a dual mechanism: besides sequestering G-actin, this compound also accelerates the depolymerization of actin filaments by promoting the dissociation of the γ-phosphate from terminal ADP-Pi-actin subunits. This leads to a more rapid disassembly of actin structures than would be expected from monomer sequestration alone.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from early and foundational studies on this compound.

Table 1: Binding Affinity of this compound to Actin Monomers

Actin Monomer StateDissociation Constant (Kd)Reference
ATP-actin0.1 µM
ADP-Pi-actin0.4 µM
ADP-actin4.7 µM
G-actin (unspecified nucleotide state)0.19 µM - 0.2 µM

Table 2: Effective Concentrations of this compound in Cellular Assays

Cell Line/SystemEffectConcentrationReference
Rhabdomyosarcoma (RMS) cells (mouse and human)Growth inhibition (EC50)80-220 nM
Human prostate cancer PC-3M cellsAnti-invasive activity50-1000 nM
Human breast carcinoma T47D cellsInhibition of hypoxia-induced HIF-1 activation (IC50)6.7 µM
Human hepatoma HepG2 cellsInhibition of cell migration0.1 µM
Human hepatoma Huh7 cellsInhibition of HuR0.02 µM
Quail myotubesPremyofibril disruption1 µM
Quail myotubesMature myofibril disassembly10 µM
Human Trabecular Meshwork (HTM) cellsMild actin disorganization0.1 µM
Human Trabecular Meshwork (HTM) cellsCell rounding and separation2 µM

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon early findings. The following are representative protocols derived from the cited literature.

Protocol 1: Assessment of this compound's Effect on Cell Morphology and Actin Cytoskeleton

  • Cell Culture: Human Trabecular Meshwork (HTM) cells are cultured to high confluence.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.02, 0.2, and 2 µM) for different durations (e.g., 6, 11, and 24 hours). A vehicle control (DMSO) is run in parallel.

  • Live-Cell Imaging: The topography and morphological changes of living cells are evaluated using videomicroscopy.

  • Immunofluorescence Staining:

    • Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

    • Cells are permeabilized with a detergent (e.g., 0.1% Triton X-100).

    • F-actin is stained with fluorescently labeled phalloidin.

    • Other proteins of interest (e.g., vinculin, paxillin, β-catenin) are stained using specific primary antibodies followed by fluorescently labeled secondary antibodies.

  • Microscopy: Stained cells are visualized using fluorescence microscopy to determine the distribution and organization of the actin cytoskeleton and associated adhesion proteins.

Protocol 2: In Vitro Actin Polymerization/Depolymerization Assays

  • Actin Preparation: Muscle actin is purified and labeled with a fluorescent dye (e.g., Oregon Green or Alexa488) for visualization.

  • Assay Buffer: Experiments are conducted in a polymerization buffer (e.g., KMEI buffer). For studying ADP-Pi-actin dynamics, 160 mM sodium phosphate is added.

  • This compound Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted to the desired concentration in the polymerization buffer.

  • TIRF Microscopy:

    • A flow chamber is prepared, and actin polymerization is initiated by adding actin to the chamber.

    • Once filaments have formed, depolymerization is initiated by washing the chamber with polymerization buffer containing various concentrations of this compound but no actin monomers.

    • Images are captured at regular intervals (e.g., every 30 seconds) to observe filament depolymerization.

  • Data Analysis: The rate of filament shortening is measured to determine the depolymerization rate.

Visualizations of Cellular Effects and Workflows

The following diagrams illustrate the key pathways and experimental logic described in early this compound studies.

LatrunculinA_Mechanism_of_Action cluster_actin_dynamics Actin Polymerization Cycle G-actin_ATP G-actin (ATP-bound) F-actin_barbed F-actin (Barbed End) G-actin_ATP->F-actin_barbed Polymerization LatA_G-actin_complex LatA:G-actin Complex (Polymerization Incompetent) Sequestration of G-actin G-actin_ATP->LatA_G-actin_complex F-actin_pointed F-actin (Pointed End) G-actin_ADP G-actin (ADP-bound) F-actin_pointed->G-actin_ADP Depolymerization G-actin_ADP->G-actin_ATP Nucleotide Exchange Latrunculin_A This compound Latrunculin_A->G-actin_ATP Binds to monomer Latrunculin_A->F-actin_pointed Accelerates Depolymerization

Caption: Mechanism of action of this compound on actin dynamics.

Experimental_Workflow_Cytoskeleton Cell_Culture Culture Cells to Confluence (e.g., HTM cells) Treatment Treat with this compound (Varying Concentrations and Durations) Cell_Culture->Treatment Control Treat with Vehicle (DMSO) Cell_Culture->Control Live_Imaging Live-Cell Videomicroscopy Treatment->Live_Imaging Fix_and_Permeabilize Fixation and Permeabilization Treatment->Fix_and_Permeabilize Control->Fix_and_Permeabilize Analysis Analyze Morphological Changes and Cytoskeletal Organization Live_Imaging->Analysis Staining Immunofluorescence Staining (Phalloidin for F-actin, Antibodies for other proteins) Fix_and_Permeabilize->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Microscopy->Analysis

Caption: Workflow for studying this compound's effects on cell morphology.

Signaling_Pathway_Effect Latrunculin_A This compound Actin_Disruption Actin Cytoskeleton Disruption Latrunculin_A->Actin_Disruption RAS_Activation Growth Factor-Mediated RAS Activation Actin_Disruption->RAS_Activation Interrupts ERK_Phosphorylation Reduced ERK1/2 Phosphorylation RAS_Activation->ERK_Phosphorylation Leads to Cell_Growth Reduced Cell Growth (e.g., in RMS cells) ERK_Phosphorylation->Cell_Growth Contributes to

Caption: Postulated effect of this compound on RAS/ERK signaling.

Cellular Effects of this compound

  • Cytoskeletal Disruption: The most prominent effect of this compound is the rapid and often reversible disruption of the actin cytoskeleton. This includes the disappearance of actin patches, cables, and rings in yeast, and stress fibers in mammalian cells.

  • Morphological Changes: Treatment with this compound induces pronounced morphological changes. For instance, human trabecular meshwork (HTM) cells exhibit rounding and intercellular separation. In budding yeast, it leads to the formation of large, spherical cells with abnormal cell walls.

  • Inhibition of Cellular Processes: Due to its fundamental role in actin dynamics, this compound inhibits a wide range of cellular processes. These include phagocytosis, cell migration, cell division, and exocytosis.

  • Effects on Cell Adhesion: this compound affects cell adhesions. In HTM cells, β-catenin-rich intercellular adherens junctions are particularly sensitive to the drug, while vinculin- and paxillin-containing focal contacts are more resistant.

  • Antiproliferative and Anticancer Effects: this compound has been shown to inhibit the growth of various cancer cell lines, such as rhabdomyosarcoma, prostate cancer, and hepatocellular carcinoma. This is partly attributed to the disruption of the actin cytoskeleton, which can interfere with signaling pathways like the RAS/ERK pathway that are crucial for cell proliferation.

Conclusion

The early studies on this compound laid the groundwork for its use as a powerful tool to investigate the multifaceted roles of the actin cytoskeleton. Its well-defined mechanism of action, involving the sequestration of G-actin and acceleration of F-actin depolymerization, allows for precise manipulation of cellular actin dynamics. The quantitative data on its binding affinities and effective concentrations in various cell types provide a valuable reference for experimental design. The detailed protocols and workflows established in these early investigations continue to be relevant for researchers in cell biology and those exploring the therapeutic potential of actin-targeting agents in drug development.

References

Latrunculin A: A Comprehensive Technical Guide for Probing Cytoskeleton Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The actin cytoskeleton is a highly dynamic and intricate network of protein filaments that plays a pivotal role in a multitude of cellular processes, including cell motility, division, endocytosis, and the maintenance of cell shape. Understanding the nuanced regulation of actin dynamics is therefore fundamental to cell biology and paramount in the development of novel therapeutics targeting diseases characterized by aberrant cellular mechanics, such as cancer. Latrunculin A, a potent marine macrolide, has emerged as an indispensable pharmacological tool for dissecting the complexities of the actin cytoskeleton. By sequestering actin monomers, this compound effectively inhibits actin polymerization, leading to the rapid and reversible disassembly of actin filaments. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its application, and visualizations of its effects on cellular pathways.

Mechanism of Action

This compound, originally isolated from the Red Sea sponge Latrunculia magnifica, exerts its profound effects on the actin cytoskeleton through a well-defined mechanism.[1][2][3] It acts as a potent inhibitor of actin polymerization by binding to globular actin (G-actin) monomers with a 1:1 stoichiometry.[2][4] This binding occurs near the nucleotide-binding cleft, a region crucial for the conformational changes required for a G-actin monomer to incorporate into a growing actin filament (F-actin). By sequestering G-actin in this manner, this compound effectively reduces the pool of available monomers for polymerization, shifting the equilibrium towards filament disassembly.

Furthermore, recent studies have revealed a more complex role for this compound beyond simple monomer sequestration. It has been shown to also promote the depolymerization of existing actin filaments and even induce filament severing, further contributing to the rapid disruption of the actin cytoskeleton. This multifaceted mechanism of action makes this compound a highly effective and widely used tool for inducing acute and reversible disruption of actin-dependent processes.

Quantitative Data

The efficacy of this compound can be quantified through various parameters, including its binding affinities to different nucleotide-bound states of G-actin and its effective concentrations in cellular assays.

ParameterValueActin StateReference
Dissociation Constant (Kd) 0.1 µMATP-actin
0.4 µMADP-Pi-actin
4.7 µMADP-actin
In Vitro Polymerization Inhibition (Kd) 0.2 µMG-actin
IC50 (Hypoxia-induced HIF-1 activation) 6.7 µMT47D cells
EC50 (Growth Inhibition) 80-220 nMRhabdomyosarcoma cells

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study cytoskeleton dynamics.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol describes how to treat cells with this compound and subsequently visualize the actin cytoskeleton using immunofluorescence.

Materials:

  • Cells cultured on sterile glass coverslips

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency.

  • This compound Treatment:

    • Prepare the desired final concentration of this compound in pre-warmed complete cell culture medium. A typical starting concentration is 0.5 µM, but this should be optimized for the specific cell type and experimental question.

    • Aspirate the old medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for the desired time (e.g., 30 minutes to 2 hours). Include a vehicle control (DMSO) treated sample.

  • Fixation:

    • Aspirate the medium and gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

  • Staining:

    • Dilute fluorescently-labeled phalloidin in blocking buffer according to the manufacturer's instructions.

    • Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.

    • (Optional) Counterstain the nuclei by incubating with DAPI for 5 minutes.

  • Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Cell Migration Assay (Wound Healing)

This protocol outlines the use of this compound in a wound-healing (scratch) assay to assess its impact on cell migration.

Materials:

  • Cells cultured to a confluent monolayer in a multi-well plate

  • Complete cell culture medium

  • This compound stock solution

  • Sterile pipette tip (p200 or p1000) or a cell-culture insert

  • Microscope with live-cell imaging capabilities or an incubator with a camera

Procedure:

  • Create a Cell-Free Gap:

    • Grow cells to a confluent monolayer.

    • Scratch Method: Use a sterile pipette tip to create a straight "scratch" in the monolayer.

    • Insert Method: Use a commercially available cell-culture insert to create a defined cell-free gap.

    • Gently wash the wells with PBS to remove dislodged cells.

  • This compound Treatment:

    • Replace the PBS with complete cell culture medium containing the desired concentration of this compound or vehicle control.

  • Image Acquisition:

    • Immediately acquire the first image of the wound (t=0).

    • Place the plate in a microscope stage-top incubator or a standard incubator.

    • Acquire images of the same field of view at regular intervals (e.g., every 2-6 hours) for 24-48 hours.

  • Data Analysis:

    • Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

    • Calculate the rate of wound closure for both the this compound-treated and control samples.

Endocytosis Assay

This protocol provides a framework for investigating the role of the actin cytoskeleton in endocytosis using this compound.

Materials:

  • Cells cultured in a suitable format for imaging (e.g., glass-bottom dishes)

  • Complete cell culture medium

  • This compound stock solution

  • Fluorescently-labeled cargo for endocytosis (e.g., fluorescently-labeled transferrin for clathrin-mediated endocytosis, or fluorescently-labeled dextran for fluid-phase endocytosis)

  • Microscope with live-cell imaging capabilities

Procedure:

  • Pre-treatment with this compound:

    • Incubate the cells with the desired concentration of this compound or vehicle control in complete medium for a predetermined time (e.g., 30 minutes) to disrupt the actin cytoskeleton.

  • Initiation of Endocytosis:

    • Add the fluorescently-labeled cargo to the medium.

    • Immediately begin acquiring images using a time-lapse setting on the microscope.

  • Image Acquisition:

    • Acquire images at regular intervals (e.g., every 1-5 minutes) for a duration sufficient to observe internalization of the cargo (e.g., 30-60 minutes).

  • Data Analysis:

    • Quantify the amount of internalized fluorescent cargo per cell at each time point for both this compound-treated and control cells. This can be done by measuring the total intracellular fluorescence intensity.

    • Compare the rate and extent of endocytosis between the treated and control groups.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's function and application.

LatrunculinA_Mechanism cluster_actin_dynamics Actin Polymerization Dynamics cluster_latA_action This compound Intervention G_Actin G-actin (Monomer) F_Actin F-actin (Filament) G_Actin->F_Actin Polymerization LatA_G_Actin LatA-G-actin Complex G_Actin->LatA_G_Actin F_Actin->G_Actin Depolymerization LatA This compound LatA->F_Actin Promotes Depolymerization & Severing LatA->LatA_G_Actin Binds to G-actin LatA_G_Actin->F_Actin Inhibits Incorporation

Caption: Mechanism of action of this compound on actin dynamics.

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (and vehicle control) start->treatment experiment Perform Experiment (e.g., Immunofluorescence, Migration Assay) treatment->experiment data_acq Data Acquisition (e.g., Imaging) experiment->data_acq analysis Data Analysis & Quantification data_acq->analysis conclusion Conclusion analysis->conclusion

Caption: A typical experimental workflow using this compound.

RhoGTPase_Signaling cluster_signaling Rho GTPase Signaling & Actin Ext_Signal Extracellular Signals (e.g., Growth Factors) RhoGTPases Rho GTPases (RhoA, Rac, Cdc42) Ext_Signal->RhoGTPases Effectors Downstream Effectors (e.g., ROCK, WASp) RhoGTPases->Effectors Actin_Org Actin Cytoskeleton Organization Effectors->Actin_Org Cell_Response Cellular Response (e.g., Migration, Adhesion) Actin_Org->Cell_Response LatA This compound LatA->Actin_Org Disrupts

Caption: The interplay of this compound with Rho GTPase signaling pathways that regulate the actin cytoskeleton.

Applications in Research and Drug Development

The ability of this compound to specifically and reversibly disrupt the actin cytoskeleton has made it an invaluable tool across various research fields.

  • Cell Biology: this compound is widely used to elucidate the role of actin in fundamental cellular processes such as cell division, cytokinesis, endocytosis, exocytosis, and the establishment of cell polarity.

  • Cancer Research: Given the critical role of the actin cytoskeleton in cell migration and invasion, this compound is employed to study the mechanisms of cancer metastasis. Its ability to inhibit cancer cell proliferation and migration has also sparked interest in its potential as an anti-cancer therapeutic.

  • Neuroscience: The dynamic nature of the actin cytoskeleton is crucial for neuronal development, synaptic plasticity, and axon guidance. This compound is used to investigate these processes.

  • Drug Development: As a well-characterized inhibitor of actin polymerization, this compound serves as a reference compound in high-throughput screening assays aimed at identifying novel modulators of the cytoskeleton.

Conclusion

This compound remains a cornerstone tool for researchers investigating the myriad functions of the actin cytoskeleton. Its potent and specific mechanism of action, coupled with its reversibility, allows for precise temporal control over actin dynamics in living cells. This technical guide has provided a comprehensive overview of its properties, practical experimental protocols, and the cellular pathways it influences. By leveraging the power of this compound, researchers can continue to unravel the intricate roles of the actin cytoskeleton in health and disease, paving the way for new discoveries and therapeutic interventions.

References

Foundational Research on Latrunculin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculin A is a potent, cell-permeable macrolide toxin originally isolated from the Red Sea sponge Latrunculia magnifica.[1] Since its discovery, it has become an indispensable tool in cell biology for the study of actin dynamics and cytoskeleton-dependent processes. This technical guide provides an in-depth overview of the foundational research that elucidated the mechanism of action of this compound, summarizing key quantitative data and detailing the seminal experimental protocols.

Mechanism of Action

This compound disrupts the actin cytoskeleton by binding to monomeric actin (G-actin) in a 1:1 stoichiometric ratio.[2][3] This binding occurs near the nucleotide-binding cleft, sterically hindering the polymerization of G-actin into filamentous actin (F-actin).[4] The sequestration of actin monomers shifts the cellular equilibrium of actin dynamics towards depolymerization, leading to a rapid and reversible disassembly of actin filaments.[5] Later structural studies confirmed that this compound binds in a cleft between subdomains II and IV of the actin monomer, preventing the conformational changes necessary for polymerization.

LatrunculinA_Mechanism G_actin G-actin (Monomers) F_actin F-actin (Filaments) G_actin->F_actin LatA_G_actin LatA-G-actin Complex (Sequestered) G_actin->LatA_G_actin 1:1 Binding F_actin->G_actin LatA This compound LatA_G_actin->F_actin Polymerization Inhibited

Mechanism of this compound Action on Actin Dynamics.

Quantitative Data Summary

The foundational studies on this compound provided key quantitative metrics for its interaction with actin and its effects on cellular systems. These are summarized in the tables below.

Table 1: In Vitro Binding Affinity of this compound to G-Actin
ParameterValue (µM)Actin SourceMethodReference
Kd~0.2Rabbit MuscleIn vitro polymerization assayCoue, M., et al. (1987)
Kd0.2 - 0.4Rabbit Skeletal MuscleMultiple binding assaysYarmola, E.G., et al. (2000)
Table 2: Effective Concentrations of this compound in Cell Culture
Cell TypeEffective ConcentrationObserved EffectReference
Mouse NeuroblastomaSubmicromolarMorphological changes, microfilament disruptionSpector, I., et al. (1983)
Mouse FibroblastsSubmicromolarMorphological changes, microfilament disruptionSpector, I., et al. (1983)
Avian Skeletal Muscle Fibroblasts0.2 - 0.5 µMReversible loss of stress fibersSchilling, J., et al. (2009)

Key Experimental Protocols

The following sections detail the methodologies from the foundational papers that established the mechanism of this compound.

In Vitro Actin Polymerization Assay (Coue, et al., 1987)

This assay was crucial in demonstrating the direct effect of this compound on actin polymerization and in determining its binding affinity.

Objective: To quantify the effect of this compound on the polymerization of purified G-actin.

Methodology:

  • Actin Preparation: G-actin was purified from rabbit skeletal muscle.

  • Polymerization Initiation: Polymerization of G-actin was induced by the addition of salts (e.g., KCl and MgCl2) to the G-actin solution in a low ionic strength buffer.

  • This compound Treatment: Different concentrations of this compound were pre-incubated with G-actin before initiating polymerization.

  • Monitoring Polymerization: The extent of actin polymerization was monitored over time by measuring the increase in viscosity of the solution using an Ostwald-type viscometer. Alternatively, the increase in fluorescence of N-(1-pyrenyl)iodoacetamide-labeled actin can be used.

  • Data Analysis: The rate and extent of polymerization in the presence of this compound were compared to control conditions. The dissociation constant (Kd) was calculated based on the concentration-dependent inhibition of polymerization, assuming a 1:1 binding stoichiometry.

Actin_Polymerization_Workflow start Start actin_prep Purify G-actin from rabbit skeletal muscle start->actin_prep pre_incubation Pre-incubate G-actin with varying this compound concentrations actin_prep->pre_incubation initiate_poly Initiate polymerization (add KCl, MgCl2) pre_incubation->initiate_poly monitor Monitor polymerization over time (viscometry or fluorescence) initiate_poly->monitor analyze Analyze data: - Compare rates to control - Calculate Kd monitor->analyze end End analyze->end

Workflow for In Vitro Actin Polymerization Assay.
Cell Culture and Immunofluorescence Microscopy (Spector, et al., 1983)

This foundational study was the first to observe the effects of this compound on the actin cytoskeleton in living cells.

Objective: To visualize the effects of this compound on the organization of microfilaments in cultured cells.

Methodology:

  • Cell Culture: Mouse neuroblastoma or fibroblast cells were grown on glass coverslips in a suitable culture medium.

  • This compound Treatment: The culture medium was replaced with a medium containing submicromolar concentrations of this compound. Cells were incubated for various durations.

  • Fixation: Cells were fixed, typically with a formaldehyde-based solution, to preserve their structure.

  • Permeabilization: The cell membranes were permeabilized using a detergent (e.g., Triton X-100) to allow antibodies to access the intracellular components.

  • Staining:

    • Actin: The actin filaments were stained using fluorescently-labeled phalloidin, a fungal toxin that specifically binds to F-actin.

    • Other Cytoskeletal Components: Other proteins, such as tubulin, were stained using specific primary antibodies followed by fluorescently-labeled secondary antibodies.

  • Microscopy: The stained cells were observed using a fluorescence microscope to visualize the organization of the actin cytoskeleton and other components.

Immunofluorescence_Workflow start Start culture Culture cells (e.g., neuroblastoma) on coverslips start->culture treat Treat cells with This compound culture->treat fix Fix cells (e.g., formaldehyde) treat->fix permeabilize Permeabilize cells (e.g., Triton X-100) fix->permeabilize stain Stain for F-actin (fluorescent phalloidin) and other proteins permeabilize->stain image Image with fluorescence microscope stain->image end End image->end

Workflow for Visualizing this compound Effects in Cells.

Conclusion

The foundational research on this compound unequivocally established it as a specific and potent inhibitor of actin polymerization through a mechanism of G-actin sequestration. The quantitative data and experimental protocols from these seminal studies have provided the bedrock for decades of research into the critical roles of the actin cytoskeleton in a vast array of cellular processes. This guide serves as a concise reference for researchers and professionals leveraging this powerful tool in their own investigations.

References

Methodological & Application

Application Notes and Protocols for Latrunculin A in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculin A is a potent, cell-permeable marine toxin isolated from the Red Sea sponge Latrunculia magnifica.[1][2][3] It is a widely used pharmacological tool in cell biology to investigate the dynamics and functions of the actin cytoskeleton. By specifically disrupting actin polymerization, this compound allows for the study of numerous cellular processes that are dependent on a functional actin network, such as cell motility, division, and intracellular transport.[4][5] These application notes provide a comprehensive overview of this compound's mechanism of action, detailed protocols for its use in live cell imaging, and quantitative data to guide experimental design.

Mechanism of Action

This compound disrupts the actin cytoskeleton primarily by sequestering actin monomers (G-actin). It binds to G-actin in a 1:1 stoichiometric ratio, preventing its polymerization into filamentous actin (F-actin). This sequestration shifts the equilibrium of the actin polymerization-depolymerization cycle towards depolymerization, leading to the disassembly of existing actin filaments. Additionally, some studies suggest that this compound can also accelerate the depolymerization of actin filaments by promoting the dissociation of subunits from the filament ends. The effects of this compound are generally rapid and reversible upon washout.

LatrunculinA_Mechanism cluster_0 Cellular Environment G_actin G-actin (Monomers) F_actin F-actin (Filaments) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization LatA This compound LatA->G_actin Sequestration LatA_G_actin->F_actin Inhibition of Polymerization

Caption: Mechanism of this compound action on actin dynamics.

Quantitative Data

The following tables summarize key quantitative parameters for this compound, which can be useful for experimental planning.

Table 1: Binding Affinity of this compound for G-Actin

Actin StateDissociation Constant (Kd)Reference
ATP-actin0.1 µM
ADP-Pi-actin0.4 µM
ADP-actin4.7 µM
General G-actin~0.2 µM

Table 2: Effective Concentrations of this compound in Cellular Assays

Cell Line/SystemAssayEffective Concentration (EC50/Effective Dose)Reference
Rhabdomyosarcoma (RMS) cellsGrowth Inhibition80-220 nM
Human Prostate Cancer (PC-3M) cellsInvasion Inhibition50-1000 nM
Human Breast Carcinoma (T47D) cellsHIF-1 Activation InhibitionIC50: 6.7 µM
Human Hepatoma (HepG2) cellsCell Migration Inhibition0.1 µM
Various Cultured CellsActin Disruption0.1-1 µM
Myotubes (Skeletal Muscle)Premyofibril Disassembly1-10 µM
Retinal NeuronsF-actin Disruption5 µM
U2OS cellsF-actin Disruption500 nM

Experimental Protocols

Protocol 1: General Live Cell Imaging of Actin Cytoskeleton Disruption

This protocol provides a general workflow for visualizing the effects of this compound on the actin cytoskeleton in real-time.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides suitable for live-cell imaging.

  • Fluorescent probe for F-actin (e.g., Lifeact-GFP, SiR-actin).

  • Live-cell imaging medium (e.g., phenol red-free DMEM with serum and supplements).

  • This compound stock solution (e.g., 1 mM in DMSO).

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2).

Procedure:

  • Cell Preparation:

    • Seed cells on imaging-quality dishes to achieve 50-70% confluency on the day of the experiment.

    • If using a fluorescent protein-based actin probe, transfect the cells 24-48 hours prior to imaging. If using a dye like SiR-actin, follow the manufacturer's staining protocol (typically 1-3 hours of incubation).

  • Microscope Setup:

    • Turn on the microscope and environmental chamber and allow them to equilibrate to 37°C and 5% CO2.

    • Place the imaging dish on the microscope stage and bring the cells into focus.

  • Baseline Imaging:

    • Acquire images of the untreated cells to establish a baseline of the normal actin cytoskeleton organization. Capture images from several representative fields of view.

  • This compound Treatment:

    • Prepare a working solution of this compound in pre-warmed live-cell imaging medium at the desired final concentration (a starting range of 100 nM to 5 µM is recommended).

    • Carefully remove the medium from the cells and replace it with the this compound-containing medium. Alternatively, for uninterrupted imaging, add a concentrated this compound solution directly to the dish.

  • Time-Lapse Imaging:

    • Immediately begin time-lapse image acquisition. The imaging interval will depend on the expected speed of the cellular response, typically ranging from 30 seconds to 5 minutes.

    • Continue imaging for a desired period (e.g., 30-60 minutes) to observe the full effect of the drug.

  • (Optional) Washout and Recovery:

    • To observe the reversibility of the effect, carefully wash the cells three times with pre-warmed, drug-free imaging medium.

    • Continue time-lapse imaging to monitor the re-formation of the actin cytoskeleton.

  • Data Analysis:

    • Analyze the acquired images to quantify changes in cell morphology, actin filament structure, and cell motility.

LiveCellImaging_Workflow A 1. Cell Preparation (Seeding & Labeling) B 2. Microscope Setup (Equilibration) A->B C 3. Baseline Imaging (Untreated Cells) B->C D 4. This compound Treatment C->D E 5. Time-Lapse Imaging D->E F 6. (Optional) Washout E->F H 8. Data Analysis E->H G 7. Recovery Imaging F->G G->H

Caption: Experimental workflow for live cell imaging with this compound.

Signaling Pathways and Cellular Processes Affected

Disruption of the actin cytoskeleton by this compound can have downstream effects on various signaling pathways and cellular processes. For instance, it has been shown to reduce the phosphorylation of ERK1/2, suggesting an impact on the RAS signaling pathway.

Signaling_Pathway LatA This compound Actin Actin Cytoskeleton (Disrupted) LatA->Actin RAS RAS Pathway Actin->RAS Interferes with activation ERK ERK1/2 Phosphorylation (Reduced) RAS->ERK Growth Cell Growth (Inhibited) ERK->Growth

Caption: Signaling consequences of this compound treatment.

Considerations and Troubleshooting

  • Solvent Control: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the culture medium is non-toxic and that a vehicle-only control is included in your experiments.

  • Concentration Optimization: The optimal concentration of this compound can vary significantly between cell types. It is recommended to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired phenotype without causing excessive cytotoxicity.

  • Toxicity: While often used for short-term experiments, prolonged exposure or high concentrations of this compound can induce cytotoxicity and apoptosis. Monitor cell viability using appropriate assays if long-term incubation is required.

  • Phototoxicity: In live-cell imaging, minimize phototoxicity by using the lowest possible laser power and exposure times, and by acquiring images at the longest possible intervals that still capture the dynamics of interest.

By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the multifaceted roles of the actin cytoskeleton in living cells.

References

Application Notes and Protocols for Latrunculin A Treatment for Complete Actin Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Latrunculin A to achieve complete disruption of the actin cytoskeleton for research purposes. This document includes detailed protocols, quantitative data on treatment parameters, and visualizations of the underlying biological processes.

Introduction

This compound is a potent, cell-permeable marine toxin derived from the sponge Latrunculia magnifica. It acts as a powerful inhibitor of actin polymerization by binding to monomeric globular actin (G-actin) in a 1:1 ratio, thereby preventing its incorporation into filamentous actin (F-actin).[1][2] This sequestration of G-actin shifts the cellular equilibrium towards F-actin depolymerization, leading to a rapid and reversible disruption of the actin cytoskeleton.[2][3] Due to its high specificity and efficacy, this compound is a widely used tool in cell biology to investigate the numerous cellular processes that are dependent on a dynamic actin cytoskeleton, including cell motility, adhesion, division, and signal transduction.[4]

Data Presentation: this compound Treatment Parameters for Actin Disruption

The optimal concentration and duration of this compound treatment for complete actin disruption are cell-type dependent. The following table summarizes effective parameters from various published studies. Researchers should use these as a starting point and optimize for their specific cell line and experimental needs.

Cell TypeThis compound ConcentrationTreatment DurationObserved EffectReference(s)
U2OS (Human Osteosarcoma)500 nM4 hoursProfound cytoskeletal reorganization and reduction in filament number.
Human Rhabdomyosarcoma (RD)250 nMNot SpecifiedProfound disruption of the F-actin cytoskeleton.
Human Rhabdomyosarcoma (Rh30)100 nMNot SpecifiedProfound disruption of the F-actin cytoskeleton.
Mouse Rhabdomyosarcoma100 nMNot SpecifiedProfound disruption of the F-actin cytoskeleton.
Human Trabecular Meshwork (HTM)0.2 µM24 hoursSlight cell rounding.
Human Trabecular Meshwork (HTM)2 µM6 - 24 hoursTime-dependent cell rounding and separation.
Human Trabecular Meshwork (HTM)10 µM1 hourMarked cell retraction, reversible within 1-48 hours.
Mesenchymal Stem Cells (MSC)Not Specified30 minutesNoticeable perturbation in F-actin organization.
Yeast (Saccharomyces cerevisiae)200 µM2 hoursDisassembly of actin cables and patches in less than 1 minute.

Experimental Protocols

This section provides a detailed protocol for treating cultured mammalian cells with this compound and visualizing the resulting actin disruption via immunofluorescence.

Materials
  • This compound (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Fluorescently-conjugated Phalloidin (e.g., Phalloidin-iFluor 488)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

  • Cell culture plates

  • Fluorescence microscope

Protocol: Actin Disruption and Visualization
  • Cell Seeding:

    • Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.

    • Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • This compound Treatment:

    • Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed cell culture medium.

    • Carefully aspirate the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for the desired duration (refer to the data table and optimize as necessary). A vehicle control (DMSO-treated) should be run in parallel.

  • Fixation:

    • Gently wash the cells twice with pre-warmed PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature. Note: It is critical to use methanol-free formaldehyde as methanol can disrupt the actin cytoskeleton.

  • Permeabilization:

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.

  • Blocking:

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

    • Add Blocking Buffer and incubate for 30-60 minutes at room temperature to reduce non-specific binding.

  • Staining:

    • Prepare the staining solution by diluting fluorescently-conjugated phalloidin and a nuclear counterstain in Blocking Buffer to their recommended working concentrations.

    • Aspirate the blocking buffer and add the staining solution to the coverslips.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.

    • Briefly rinse the coverslips with distilled water.

    • Carefully remove the coverslips from the wells and mount them cell-side down onto a drop of antifade mounting medium on a microscope slide.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

    • Acquire images for subsequent analysis.

Quantification of Actin Disruption

The extent of actin disruption can be quantified by measuring the fluorescence intensity of phalloidin staining per cell. Image analysis software can be used to segment individual cells and calculate the mean fluorescence intensity within each cell. A significant decrease in fluorescence intensity in this compound-treated cells compared to control cells indicates F-actin depolymerization.

Signaling Pathways and Experimental Workflows

Signaling Pathway Affected by this compound

Disruption of the actin cytoskeleton by this compound has been shown to impact several signaling pathways, notably those involved in cell growth and proliferation such as the RAS-ERK and PI3K-AKT pathways. An intact actin cytoskeleton is thought to be necessary for the proper localization and function of upstream components of these pathways at the plasma membrane.

LatrunculinA_Signaling cluster_actin Actin Dynamics cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT Pathway LatA This compound G_actin G-actin LatA->G_actin binds & sequesters F_actin F-actin (Cytoskeleton Integrity) G_actin->F_actin polymerization F_actin->G_actin depolymerization Receptor Receptor Tyrosine Kinase F_actin->Receptor required for proper function GrowthFactor Growth Factor GrowthFactor->Receptor RAS RAS Receptor->RAS activation PI3K PI3K Receptor->PI3K activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits RAS-ERK and PI3K-AKT signaling.

Experimental Workflow

The following diagram illustrates the logical flow of an experiment designed to investigate the effects of this compound on the actin cytoskeleton and a downstream signaling pathway.

Experimental_Workflow start Start cell_culture Cell Seeding on Coverslips start->cell_culture treatment This compound Treatment cell_culture->treatment control Vehicle Control (DMSO) cell_culture->control fix_perm Fixation & Permeabilization treatment->fix_perm control->fix_perm staining Immunofluorescence Staining fix_perm->staining actin_stain Phalloidin (F-actin) staining->actin_stain dapi_stain DAPI (Nuclei) staining->dapi_stain antibody_stain Antibody (e.g., p-ERK) staining->antibody_stain imaging Fluorescence Microscopy staining->imaging analysis Image Analysis & Quantification imaging->analysis actin_quant Actin Disruption (Intensity) analysis->actin_quant signal_quant Signaling Pathway Activity analysis->signal_quant end End analysis->end

Caption: Workflow for analyzing this compound effects.

References

Latrunculin A: A Powerful Tool for Elucidating the Role of Actin Dynamics in Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculin A is a potent, cell-permeable marine macrolide toxin isolated from the Red Sea sponge Latrunculia magnifica.[1][2] It serves as an invaluable tool in cell biology and cancer research for investigating the critical role of the actin cytoskeleton in fundamental cellular processes. By specifically targeting actin dynamics, this compound allows for the detailed study of cell migration and invasion, processes that are central to physiological phenomena such as wound healing and pathological conditions like cancer metastasis.[3][4]

The primary mechanism of action of this compound involves its high-affinity binding to globular actin (G-actin) monomers in a 1:1 stoichiometric ratio.[5] This interaction sequesters G-actin, preventing its polymerization into filamentous actin (F-actin), a key component of the cellular cytoskeleton. The disruption of actin polymerization leads to the disassembly of existing actin filaments, profoundly affecting cell morphology, motility, and invasion.

These application notes provide a comprehensive overview of the use of this compound in studying cell migration and invasion, including detailed experimental protocols and a summary of its effects on various cell types.

Mechanism of Action

This compound disrupts the actin cytoskeleton by binding to G-actin monomers, thereby preventing their incorporation into growing actin filaments. This leads to a net depolymerization of F-actin structures, such as stress fibers, lamellipodia, and filopodia, which are essential for cell motility. The inhibition of actin polymerization effectively blocks the protrusive forces required for cell movement and the dynamic remodeling of the cytoskeleton necessary for invasion through the extracellular matrix (ECM).

Mechanism of Action of this compound This compound This compound This compound-G-actin Complex This compound-G-actin Complex This compound->this compound-G-actin Complex Binds to G-actin Monomer G-actin Monomer G-actin Monomer->this compound-G-actin Complex Actin Polymerization Actin Polymerization G-actin Monomer->Actin Polymerization This compound-G-actin Complex->Actin Polymerization Inhibits F-actin Filament F-actin Filament Actin Polymerization->F-actin Filament Forms Disruption of Cytoskeleton Disruption of Cytoskeleton Actin Polymerization->Disruption of Cytoskeleton Actin Depolymerization Actin Depolymerization F-actin Filament->Actin Depolymerization Undergoes Actin Depolymerization->G-actin Monomer Releases Inhibition of Cell Migration & Invasion Inhibition of Cell Migration & Invasion Disruption of Cytoskeleton->Inhibition of Cell Migration & Invasion

Caption: Mechanism of this compound in disrupting actin dynamics.

Signaling Pathways

The integrity and dynamic nature of the actin cytoskeleton are intrinsically linked to various signaling pathways that regulate cell migration and invasion. By disrupting actin polymerization, this compound indirectly affects these pathways. Key signaling molecules such as small GTPases of the Rho family (Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton. Their activity is often localized to the leading edge of migrating cells, where they orchestrate the formation of protrusive structures. The disruption of the actin cytoskeleton by this compound can interfere with the feedback loops that spatially and temporally regulate the activity of these GTPases, thereby inhibiting directed cell movement.

Impact of this compound on Cell Migration Signaling cluster_0 This compound Action cluster_1 Upstream Signaling cluster_2 Downstream Effects This compound This compound G-actin G-actin This compound->G-actin sequesters Actin Polymerization Actin Polymerization G-actin->Actin Polymerization inhibits Actin Cytoskeleton Dynamics Actin Cytoskeleton Dynamics Actin Polymerization->Actin Cytoskeleton Dynamics Extracellular Signals Extracellular Signals Receptors Receptors Extracellular Signals->Receptors Rho GTPases (Rac, Cdc42, Rho) Rho GTPases (Rac, Cdc42, Rho) Receptors->Rho GTPases (Rac, Cdc42, Rho) Rho GTPases (Rac, Cdc42, Rho)->Actin Polymerization promote Lamellipodia/Filopodia Formation Lamellipodia/Filopodia Formation Actin Cytoskeleton Dynamics->Lamellipodia/Filopodia Formation drives Cell Migration & Invasion Cell Migration & Invasion Lamellipodia/Filopodia Formation->Cell Migration & Invasion enables

Caption: this compound's impact on key cell migration signaling pathways.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in various cell migration and invasion assays.

Table 1: Effective Concentrations of this compound in Cell Migration and Invasion Assays

Cell LineAssay TypeConcentration RangeIncubation TimeObserved EffectReference(s)
Human Prostate Cancer (PC-3M)Matrigel Invasion Assay50 nM - 1 µMNot SpecifiedPotent anti-invasive activity
Human Prostate Cancer (PC-3M-CT+)Spheroid Disaggregation500 nMNot Specified3-fold decrease in disaggregation and cell migration
Human Breast Cancer (MDA-MB-231)Cell Exclusion Zone AssayIC50: 132-135 nMNot SpecifiedInhibition of cell migration
Human Breast Cancer (MDA-MB-231)Invasion Assay1.0 µM72 hours95% inhibition of invasion
Human Osteosarcoma (U2OS)Immunofluorescence300 nMNot SpecifiedCytoplasm to nucleus shift of actin
Human Osteosarcoma (U2OS)Immunofluorescence500 nM4 hoursProfound cytoskeletal reorganization
Human Trabecular Meshwork (HTM)ImmunofluorescenceNot SpecifiedNot SpecifiedDisruption of actin filaments and intercellular adhesions
Avian Skeletal Muscle CellsFluorescence Microscopy0.2 - 0.5 µMNot SpecifiedLoss of stress fibers in fibroblasts
Budding Yeast (S. cerevisiae)Not Specified200 µM2 - 5 minutesComplete disruption of the actin cytoskeleton

Table 2: Quantitative Effects of this compound on Actin Dynamics

ParameterCell Type / ConditionValueMethodReference(s)
Kd for ATP-actinIn vitro0.1 µMNot Specified
Kd for ADP-Pi-actinIn vitro0.4 µMNot Specified
Kd for ADP-actinIn vitro4.7 µMNot Specified
Kd for G-actinIn vitro0.19 µMNot Specified
F-actin complex levelsU2OS cells2.7-fold decreaseSingle-cell Western blotting
Actin filament lengthRPE-1 LifeAct mCherry cells4.89 µm (vs. 6.26 µm in control)Manual analysis using ImageJ

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is used to study collective cell migration in a two-dimensional context.

Wound Healing (Scratch) Assay Workflow Seed cells to form a confluent monolayer Seed cells to form a confluent monolayer Create a 'scratch' with a pipette tip Create a 'scratch' with a pipette tip Seed cells to form a confluent monolayer->Create a 'scratch' with a pipette tip Wash to remove detached cells Wash to remove detached cells Create a 'scratch' with a pipette tip->Wash to remove detached cells Add media with this compound or vehicle control Add media with this compound or vehicle control Wash to remove detached cells->Add media with this compound or vehicle control Image at T=0 Image at T=0 Add media with this compound or vehicle control->Image at T=0 Incubate and image at regular intervals Incubate and image at regular intervals Image at T=0->Incubate and image at regular intervals Analyze wound closure over time Analyze wound closure over time Incubate and image at regular intervals->Analyze wound closure over time

Caption: Workflow for a typical wound healing (scratch) assay.

Materials:

  • Cultured cells of interest

  • 12- or 24-well culture plates

  • Sterile 200 µL pipette tips

  • Cell culture medium (with and without serum)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microscope with a camera

Procedure:

  • Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Once confluent, gently create a straight scratch across the center of the well using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove any detached cells.

  • Replace the PBS with fresh culture medium containing the desired concentration of this compound. Include a vehicle control (DMSO) and a negative control (no treatment). For some experiments, serum-free media is used to minimize cell proliferation.

  • Capture images of the scratch at time 0 using a phase-contrast microscope.

  • Incubate the plate at 37°C and 5% CO2.

  • Acquire images of the same field of view at regular intervals (e.g., every 4-8 hours) until the scratch in the control well is nearly closed.

  • Analyze the images to quantify the area of the scratch at each time point. The rate of wound closure can be calculated as the change in area over time.

Transwell Migration/Invasion Assay

This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a layer of extracellular matrix (invasion).

Transwell Migration/Invasion Assay Workflow Coat transwell insert with ECM (for invasion) Coat transwell insert with ECM (for invasion) Seed cells in the upper chamber Seed cells in the upper chamber Coat transwell insert with ECM (for invasion)->Seed cells in the upper chamber Add chemoattractant to the lower chamber Add chemoattractant to the lower chamber Seed cells in the upper chamber->Add chemoattractant to the lower chamber Add Latrunculin Ato the upper chamber Add Latrunculin Ato the upper chamber Add chemoattractant to the lower chamber->Add Latrunculin Ato the upper chamber Incubate for 12-48 hours Incubate for 12-48 hours Add Latrunculin Ato the upper chamber->Incubate for 12-48 hours Remove non-migrated cells from the top Remove non-migrated cells from the top Incubate for 12-48 hours->Remove non-migrated cells from the top Fix and stain migrated cells on the bottom Fix and stain migrated cells on the bottom Remove non-migrated cells from the top->Fix and stain migrated cells on the bottom Image and quantify migrated cells Image and quantify migrated cells Fix and stain migrated cells on the bottom->Image and quantify migrated cells

Caption: Workflow for a transwell migration or invasion assay.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Matrigel or other ECM components (for invasion assay)

  • Cultured cells of interest

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • This compound stock solution (in DMSO)

  • Cotton swabs

  • Methanol or other fixative

  • Crystal violet or other suitable stain

  • Microscope

Procedure:

  • For invasion assays: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the apical side of the transwell membrane with the Matrigel solution and incubate at 37°C for 2-4 hours to allow for gelling. For migration assays, this step is omitted.

  • Harvest and resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control.

  • Add the cell suspension to the upper chamber of the transwell insert.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate the plate at 37°C and 5% CO2 for a period appropriate for the cell type (typically 12-48 hours).

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated to the lower surface of the membrane with methanol for 10-15 minutes.

  • Stain the fixed cells with 0.2% crystal violet for 5-10 minutes.

  • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Image the stained cells on the underside of the membrane using a microscope and quantify the number of migrated cells per field of view.

Conclusion

This compound is a potent and specific inhibitor of actin polymerization, making it an indispensable tool for dissecting the role of the actin cytoskeleton in cell migration and invasion. By utilizing the protocols and data presented in these application notes, researchers can effectively employ this compound to investigate the molecular mechanisms underlying cell motility and to screen for potential therapeutic agents that target these processes. The reversible nature of its effects also allows for the study of the recovery of cellular structures and functions after the removal of the inhibitor. Careful consideration of cell type-specific sensitivities and optimal experimental conditions is crucial for obtaining robust and reproducible results.

References

The Role of Latrunculin A in Endocytosis and Exocytosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculin A is a potent, cell-permeable marine toxin derived from the Red Sea sponge Latrunculia magnifica. It is a valuable tool in cell biology research due to its specific mechanism of action: sequestering globular actin (G-actin) monomers with a 1:1 stoichiometry, thereby preventing their polymerization into filamentous actin (F-actin). This disruption of the actin cytoskeleton has profound effects on numerous cellular processes, most notably endocytosis and exocytosis, where actin dynamics are critical for vesicle formation, transport, and fusion. These application notes provide a comprehensive overview of the use of this compound in studying these essential trafficking pathways, complete with quantitative data, detailed experimental protocols, and illustrative diagrams.

The actin cytoskeleton is a highly dynamic network involved in various stages of both endocytosis and exocytosis.[1][2][3][4] In endocytosis, actin polymerization is thought to provide the force necessary for membrane invagination, constriction of the endocytic pit, and the subsequent pinching off of vesicles.[2] In exocytosis, the actin network can act as both a barrier to and a facilitator of vesicle transport and fusion with the plasma membrane. By disrupting actin polymerization, this compound allows researchers to dissect the specific roles of the actin cytoskeleton in these intricate processes.

Mechanism of Action

This compound functions by binding to G-actin monomers, preventing their incorporation into F-actin filaments. This leads to a net depolymerization of existing actin filaments as the natural "treadmilling" process of filament turnover continues without the addition of new monomers. This disruption of the actin cytoskeleton is rapid and reversible upon removal of the compound.

cluster_0 Mechanism of this compound Latrunculin_A This compound Complex This compound-G-actin Complex Latrunculin_A->Complex Binds G_actin G-actin (monomers) F_actin F-actin (filaments) G_actin->F_actin Polymerization G_actin->Complex F_actin->G_actin Depolymerization Complex->F_actin Inhibits Polymerization Polymerization Polymerization Depolymerization Depolymerization

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on endocytosis and exocytosis as reported in various studies.

Table 1: Effects of this compound on Endocytosis

Cell Type/SystemThis compound ConcentrationIncubation TimeEffectReference
Frog Neuromuscular Junction15 µM1 hourInhibited stimulation-induced uptake of FM1-43 dye.
A431 cells (in suspension)0.1 - 10 µM60 minutesSignificantly reduced transferrin internalization.
Yeast (S. cerevisiae)200 µM2 hoursCompletely blocked endocytosis.
Mammalian cellsNot specifiedNot specifiedReduced scission of clathrin-coated vesicles by 82%.
Cos-7 cellsNot specifiedNot specifiedIncreased the total number of clathrin-coated vesicles.
Tetrahymena pyriformisNot specifiedNot specifiedSignificantly decreased phagocytosis.

Table 2: Effects of this compound on Exocytosis

Cell Type/SystemThis compound/B ConcentrationIncubation TimeEffectReference
Frog Neuromuscular Junction15 µM (this compound)1 hourReduced vesicle mobilization and exocytosis.
Rat Peritoneal Mast Cells40 µg/ml (Latrunculin B)1 hour85% inhibition of secretion from intact cells.
Permeabilized Mast Cells40 µg/ml (Latrunculin B)Pre- and post-permeabilization~65% inhibition of Ca²⁺-induced secretion; ~25% inhibition of GTP-γ-S-induced secretion.
Inner Hair Cells (IHCs)Not specifiedNot specifiedLargely facilitated exocytosis evoked by voltage steps.
PC12 Cells1 µM (this compound)30 minutesSuggested involvement in regulating the constriction of the fusion pore.
Tetrahymena pyriformisNot specifiedNot specifiedSignificantly inhibited egestion (exocytosis).

Experimental Protocols

Protocol 1: General Assay for Investigating the Role of this compound in Endocytosis

This protocol describes a general method to assess the effect of this compound on endocytosis using a fluorescently labeled cargo, such as transferrin, which is internalized via clathrin-mediated endocytosis.

Materials:

  • Cell line of interest (e.g., HeLa, A431, Cos-7) cultured on glass coverslips

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium with DAPI

Procedure:

  • Cell Culture: Plate cells on glass coverslips in a multi-well plate and grow to the desired confluency (typically 70-80%).

  • This compound Treatment:

    • Prepare working solutions of this compound in pre-warmed complete culture medium at various concentrations (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

    • Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Endocytosis Assay:

    • During the last 10-15 minutes of the this compound incubation, add the fluorescently labeled transferrin to the medium at a final concentration of ~25 µg/mL.

    • To stop endocytosis, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Acid Wash (Optional): To remove surface-bound, non-internalized transferrin, incubate the cells with an acidic buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 2-3 minutes on ice. Wash again with ice-cold PBS.

  • Fixation and Staining:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the internalized transferrin by measuring the mean fluorescence intensity per cell in multiple fields of view for each condition.

cluster_1 Workflow for Endocytosis Assay Start Plate cells on coverslips Treatment Treat with this compound or Vehicle Control Start->Treatment Cargo Add Fluorescent Cargo (e.g., Transferrin) Treatment->Cargo Stop_Wash Stop Endocytosis (Ice) & Wash with Cold PBS Cargo->Stop_Wash Fix Fix Cells (PFA) Stop_Wash->Fix Image Fluorescence Microscopy Fix->Image Analyze Quantify Internalized Cargo Image->Analyze

Figure 2: Experimental Workflow for Studying Endocytosis.

Protocol 2: Assay for Investigating the Role of this compound in Secretory Exocytosis

This protocol outlines a method to assess the impact of this compound on the regulated exocytosis of secretory vesicles, for example, in neuroendocrine cells like PC12 or chromaffin cells.

Materials:

  • Secretory cell line (e.g., PC12 cells)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • High potassium (high K⁺) stimulation buffer (e.g., Krebs-Ringer-HEPES buffer with 56 mM KCl)

  • Basal buffer (normal K⁺ concentration)

  • Assay for secreted product (e.g., ELISA for a specific hormone or neurotransmitter, or amperometry for catecholamines)

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and culture until they are ready for the experiment. For PC12 cells, differentiation with NGF may be required.

  • This compound Treatment:

    • Prepare working solutions of this compound in basal buffer.

    • Wash the cells once with basal buffer.

    • Add the this compound-containing buffer or vehicle control buffer to the cells.

    • Incubate for the desired time (e.g., 30-60 minutes) at 37°C.

  • Stimulation of Exocytosis:

    • Remove the treatment buffer.

    • To stimulate exocytosis, add the high K⁺ stimulation buffer and incubate for a defined period (e.g., 5-15 minutes).

    • To collect the supernatant for analysis, carefully remove the buffer from each well and transfer it to a new tube.

  • Quantification of Secretion:

    • Analyze the amount of secreted product in the supernatant using an appropriate method (e.g., ELISA).

    • To normalize the data, the total amount of the product in the cells can be determined by lysing the cells and assaying the lysate.

    • Express the secreted amount as a percentage of the total cellular content.

Signaling Pathways and Logical Relationships

This compound's disruption of the actin cytoskeleton directly impacts the physical machinery of vesicle trafficking. The dynamic polymerization and depolymerization of actin are essential for generating the forces required for membrane remodeling and vesicle movement.

cluster_2 Role of Actin in Vesicle Trafficking Actin_Dynamics Actin Polymerization (G-actin -> F-actin) Vesicle_Formation Vesicle Formation (Membrane Invagination & Scission) Actin_Dynamics->Vesicle_Formation Drives Vesicle_Transport Vesicle Transport & Mobilization Actin_Dynamics->Vesicle_Transport Facilitates Fusion_Pore Fusion Pore Dynamics Actin_Dynamics->Fusion_Pore Regulates Latrunculin_A This compound Latrunculin_A->Actin_Dynamics Inhibits Endocytosis Endocytosis Exocytosis Exocytosis Vesicle_Formation->Endocytosis Vesicle_Transport->Exocytosis Fusion_Pore->Exocytosis

Figure 3: Logical Relationships of Actin in Endocytosis and Exocytosis.

Conclusion

This compound is an indispensable pharmacological tool for elucidating the intricate roles of the actin cytoskeleton in endocytosis and exocytosis. Its specific and potent inhibition of actin polymerization allows for the controlled disruption of actin-dependent processes, enabling researchers to probe the necessity and function of actin dynamics in vesicle trafficking. The protocols and data presented here provide a framework for utilizing this compound to advance our understanding of these fundamental cellular mechanisms, which is crucial for both basic research and the development of therapeutic strategies targeting these pathways.

References

Application Notes and Protocols for the Use of Latrunculin A in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Latrunculin A is a potent, cell-permeable marine toxin that serves as a powerful tool in neuroscience research to investigate the role of actin dynamics in synaptic plasticity. By binding to globular actin (G-actin) monomers with a 1:1 stoichiometry, this compound prevents their polymerization into filamentous actin (F-actin), leading to the disruption of the actin cytoskeleton.[1][2][3] This unique mechanism of action allows researchers to probe the intricate involvement of actin remodeling in fundamental processes of learning and memory, such as long-term potentiation (LTP) and long-term depression (LTD).

Mechanism of Action

This compound sequesters G-actin monomers, shifting the equilibrium toward F-actin depolymerization.[2][4] This disruption of the actin cytoskeleton has profound effects on the structure and function of dendritic spines, the primary sites of excitatory synaptic transmission in the brain. The dynamic nature of the actin cytoskeleton within dendritic spines is crucial for their morphological plasticity, which is tightly linked to synaptic strength.

Latrunculin_A_Mechanism cluster_0 Actin Dynamics cluster_1 Effect of this compound G-actin G-actin F-actin F-actin (Filamentous) G-actin->F-actin Polymerization Blocked Polymerization Polymerization Inhibited F-actin->G-actin Depolymerization This compound This compound This compound->G-actin Binds to G-actin monomers

Caption: Mechanism of this compound action on actin polymerization.

Data Presentation

Table 1: Effects of this compound on Basal Synaptic Transmission
ParameterSpecies/PreparationThis compound ConcentrationDuration of ApplicationEffectReference
mEPSC FrequencyImmature Hippocampal Neurons5 µMNot specifiedSignificant reduction
mEPSC AmplitudeImmature Hippocampal Neurons5 µMNot specifiedNo significant effect
Field EPSP SlopeRat Hippocampal Slices (CA1)2 µM80 minReduction
Paired-Pulse Facilitation (PPF)Rat Hippocampal Slices (CA1)2 µM56-65 minSignificant increase
NMDAR-mediated fEPSPRat Hippocampal Slices (CA1)2 µM>10 minReduction
Table 2: Effects of this compound on Long-Term Potentiation (LTP)
LTP TypeSpecies/PreparationThis compound ConcentrationApplication TimingEffectReference
Late-LTPRat Hippocampal Slices (CA1)0.1 µM30 min before to 30 min after STETPrevention of late-LTP expression
Early-LTP to Late-LTP conversionRat Hippocampal Slices (CA1)0.1 µM30 min before to 30 min after WTETBlocked transformation
LTP MaintenanceMouse Hippocampal Slices (CA1)0.1 µMImmediately after induction for 60-80 minImpaired maintenance
LTP InductionRat Hippocampal Slices (CA1)2 µMDuring inductionSignificantly inhibited
Table 3: Effects of this compound on Dendritic Spine Morphology
ParameterPreparationThis compound ConcentrationDuration of ApplicationEffectReference
F-actin in SpinesCultured Hippocampal Neurons5 µM2-9 hoursReduced F-actin staining
Spine ShapeCultured Hippocampal Neurons5 µM24 hoursLoss of F-actin labeled spines
Spine RecoveryCultured Hippocampal Neurons5 µM24 hr treatment, 24 hr recoveryRe-formation of spines and F-actin repolymerization
Spine StabilityRat Hippocampal Slices (CA1)4 µM2 hoursNo substantial effect on spine shape

Experimental Protocols

Protocol 1: Investigating the Role of Actin Dynamics in Late-LTP in Hippocampal Slices

Objective: To determine the effect of inhibiting actin polymerization with this compound on the induction and expression of late-LTP in the CA1 region of the hippocampus.

Materials:

  • This compound (Calbiochem)

  • Artificial cerebrospinal fluid (ACSF)

  • Dimethyl sulfoxide (DMSO)

  • Hippocampal slices (e.g., from Wistar rats)

  • Bipolar stimulating electrode

  • Glass recording microelectrode

  • Standard electrophysiology setup

Procedure:

  • Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from adult Wistar rats and allow them to recover in ACSF for at least 1 hour.

  • Electrophysiology: Place a slice in the recording chamber and perfuse with ACSF. Position a bipolar stimulating electrode in the Schaffer collateral-commissural pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Record stable baseline fEPSPs for at least 30 minutes by stimulating at a low frequency (e.g., 0.033 Hz).

  • Drug Application: Prepare a stock solution of this compound in DMSO. Dilute to a final concentration of 0.1 µM in ACSF (final DMSO concentration should be ≤ 0.1%).

  • Apply this compound to the perfusion bath 30 minutes before inducing LTP and continue the application for 30 minutes after the first tetanus.

  • LTP Induction (STET): Induce late-LTP using a strong tetanization protocol (STET), for example, three trains of 100 pulses at 100 Hz, with an inter-train interval of 10 minutes.

  • Post-Induction Recording: Continue recording fEPSPs for at least 4-6 hours to monitor the maintenance of LTP.

  • Data Analysis: Normalize the fEPSP slope to the baseline average. Compare the degree of potentiation in this compound-treated slices to control slices (perfused with ACSF containing 0.1% DMSO). A prevention of the late, protein synthesis-dependent phase of LTP is expected.

LTP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Hippocampal Slice Preparation recovery Slice Recovery in ACSF prep->recovery baseline Baseline fEPSP Recording (30 min) drug_app This compound (0.1 µM) Application baseline->drug_app l_ltp Late-LTP Induction (STET) drug_app->l_ltp post_rec Post-Induction Recording (4-6 hours) l_ltp->post_rec analysis Data Normalization and Comparison post_rec->analysis

Caption: Experimental workflow for studying this compound's effect on LTP.

Protocol 2: Studying Dendritic Spine Dynamics in Cultured Hippocampal Neurons

Objective: To visualize the effect of this compound on F-actin distribution and dendritic spine morphology in cultured neurons.

Materials:

  • Primary hippocampal neuron cultures (e.g., from E18 rat embryos)

  • This compound

  • DMSO

  • Paraformaldehyde (PFA)

  • Phalloidin conjugated to a fluorescent dye (e.g., Rhodamine-phalloidin)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Culture: Culture primary hippocampal neurons for at least 3 weeks to allow for mature synapse formation.

  • This compound Treatment: Prepare a 5 µM solution of this compound in the culture medium. Treat the neurons for various durations (e.g., 2, 9, and 24 hours) to observe the time course of F-actin disruption. Include a vehicle control (DMSO).

  • Fixation: After treatment, fix the neurons with 4% PFA in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

  • Permeabilization and Staining: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. Stain for F-actin by incubating with Rhodamine-phalloidin for 1 hour at room temperature.

  • Mounting and Imaging: Wash the cells with PBS and mount the coverslips on glass slides using a mounting medium containing DAPI to visualize the nuclei.

  • Confocal Microscopy: Acquire images using a confocal microscope. Capture Z-stacks of dendritic segments to analyze spine morphology and F-actin intensity within spines.

  • Data Analysis: Quantify the phalloidin fluorescence intensity in dendritic spines and shafts. Analyze changes in spine number, length, and head width in this compound-treated neurons compared to controls. A time-dependent decrease in F-actin staining and alterations in spine morphology are expected.

Signaling Pathways

The stability and plasticity of dendritic spines are governed by a complex network of signaling pathways that converge on the regulation of the actin cytoskeleton. Actin-binding proteins such as cofilin, Arp2/3 complex, and profilin play pivotal roles in modulating actin dynamics in response to synaptic activity. For instance, during LTP, signaling cascades lead to the inactivation of cofilin, an actin-depolymerizing factor, thereby promoting the stabilization of F-actin and the enlargement of dendritic spines. This compound, by sequestering G-actin, directly interferes with these processes, preventing the structural changes required for synaptic strengthening.

Synaptic_Plasticity_Pathway cluster_input Synaptic Activity cluster_signaling Intracellular Signaling cluster_actin Actin Dynamics cluster_output Structural & Functional Plasticity Synaptic_Activity Synaptic Activity (e.g., LTP induction) Ca_Influx Ca2+ Influx (NMDA-R) Synaptic_Activity->Ca_Influx Kinases Activation of Kinases (e.g., CaMKII, ROCK) Ca_Influx->Kinases Cofilin_P Cofilin Phosphorylation (Inactivation) Kinases->Cofilin_P Arp23 Arp2/3 Complex Activation Kinases->Arp23 F_Actin F-actin Polymerization and Stabilization Cofilin_P->F_Actin Promotes Arp23->F_Actin Promotes G_Actin G-actin G_Actin->F_Actin Polymerization Spine_Enlargement Dendritic Spine Enlargement & Stabilization F_Actin->Spine_Enlargement Latrunculin_A This compound Latrunculin_A->G_Actin Sequesters LTP_Expression LTP Expression Spine_Enlargement->LTP_Expression

Caption: Role of actin dynamics in synaptic plasticity.

References

Application Notes and Protocols: Latrunculin A in Plant Cell Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculin A is a potent, cell-permeable marine toxin originally isolated from the Red Sea sponge Latrunculia magnifica.[1][2][3][4] It is a member of the latrunculin family of natural products that are widely utilized in cell biology research as powerful inhibitors of actin polymerization.[5] By binding to globular actin (G-actin) monomers, this compound prevents their assembly into filamentous actin (F-actin), leading to the rapid disassembly of the actin cytoskeleton. This property makes it an invaluable tool for investigating the multitude of cellular processes that depend on a dynamic actin network, including cell motility, division, intracellular transport, and morphogenesis. In plant cell biology, this compound and its less potent analog, Latrunculin B, have been instrumental in elucidating the critical roles of the actin cytoskeleton in specialized processes such as pollen tube growth, cell elongation, vesicle trafficking, and defense signaling.

Mechanism of Action

The primary mechanism of action for this compound is its direct interaction with G-actin. It forms a stable 1:1 molar complex with G-actin monomers, effectively sequestering them and preventing their incorporation into growing actin filaments. This sequestration shifts the dynamic equilibrium of actin polymerization towards depolymerization, resulting in a net disassembly of existing F-actin structures. Unlike other actin-disrupting agents like cytochalasins, which cap the barbed ends of filaments, latrunculins act on the monomer pool. The binding affinity of this compound to actin monomers is influenced by the nucleotide bound to actin, with a higher affinity for ATP-G-actin compared to ADP-G-actin. Research also suggests that this compound can accelerate the depolymerization rate at filament ends, further contributing to its potent disruptive effect.

LatrunculinA_Mechanism G_Actin G-Actin Monomers F_Actin F-Actin Filament G_Actin->F_Actin LatA This compound Complex G-Actin-LatA Complex (1:1) G_Actin->Complex Sequestration F_Actin->G_Actin Complex->F_Actin Inhibits Polymerization

Caption: Mechanism of this compound action on actin polymerization.

Key Applications in Plant Cell Biology

This compound is a versatile tool for dissecting actin-dependent processes in plants:

  • Cytoskeletal Dynamics: It is used to disrupt the actin cytoskeleton to study its role in cytoplasmic streaming, organelle movement, and the maintenance of cell shape.

  • Cell Growth and Elongation: Studies using Latrunculin B have shown that F-actin is essential for cell elongation, and its disruption leads to stunted growth and a dwarf phenotype in seedlings.

  • Pollen Germination and Tube Growth: The actin cytoskeleton is critical for the highly polarized growth of pollen tubes. Latrunculin B has been shown to inhibit both pollen germination and tube elongation in a dose-dependent manner. Pollen tube extension is significantly more sensitive to the drug than germination.

  • Vesicle Trafficking and Cell Wall Deposition: By disrupting actin filaments, researchers can investigate their role in guiding vesicles containing cell wall precursors to the growing cell plate or pollen tube tip. Treatment with Latrunculin B has been shown to disturb the deposition of cell wall components like cellulose and pectins.

  • Plant Defense Signaling: The actin cytoskeleton plays a role in plant immune responses, including the transport of antimicrobial compounds. Inhibiting actin polymerization with latrunculins can help elucidate the role of actin dynamics in pathogen-triggered immunity (PTI) and effector-triggered immunity (ETI). Interestingly, treatment with Latrunculin B can induce the expression of defense-related genes, such as those in the salicylic acid (SA) signaling pathway.

Quantitative Data Summary

The effective concentration of this compound and B varies depending on the plant species, cell type, and the specific process being investigated.

Table 1: Effective Concentrations of this compound/B and Observed Effects in Plant Systems

CompoundPlant/Cell TypeConcentrationIncubation TimeObserved EffectReference
Latrunculin BMaize (Zea mays) Pollen5-7 nM (IC₅₀)Not specifiedInhibition of pollen tube growth.
Latrunculin BMaize (Zea mays) Pollen40-50 nM (IC₅₀)Not specifiedInhibition of pollen germination.
Latrunculin BPhytophthora infestans Hyphae0.1 µMNot specifiedIncreased hyphal branching, irregular tube diameters.
Latrunculin BPhytophthora infestans Hyphae0.5 - 1.0 µMNot specifiedFormation of balloon-like shapes at hyphal tips.
Latrunculin BOxyria digyna Mesophyll Cell5 µMNot specifiedArrested cytoplasmic streaming.
This compoundLily (Lilium) Pollen Tube2 nM10-20 minProfound inhibition of pollen tube growth.
This compoundU2OS Cells (for comparison)500 nM4 hoursProfound cytoskeletal reorganization and reduction in filament number.

Table 2: Binding Affinities (Kd) of this compound to Actin Monomers

Actin Monomer TypeDissociation Constant (Kd)Reference
G-actin (general)0.2 µM
Mg-ATP-actin0.1 µM
Mg-ADP-Pi-actin0.4 µM
Mg-ADP-actin4.7 µM

Experimental Protocols

Protocol 1: General Treatment of Plant Cells with this compound

This protocol provides a general framework for treating plant cells or tissues. Optimal concentrations and incubation times must be determined empirically for each experimental system.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO). Store at -20°C.

  • Appropriate liquid culture medium or buffer for your plant material (e.g., Gamborg's B5, MS).

  • Plant material (e.g., suspension cells, root tips, pollen).

  • Microscope for observation.

Procedure:

  • Prepare Working Solution: Thaw the this compound stock solution. Dilute the stock solution in the appropriate culture medium or buffer to achieve the desired final concentration (e.g., ranging from 1 nM to 10 µM). Prepare a vehicle control using the same final concentration of DMSO.

  • Incubation: Replace the existing medium of your plant material with the this compound working solution or the vehicle control.

  • Time Course: Incubate the cells for various time periods (e.g., 30 minutes, 1 hour, 2 hours, 24 hours) under standard growth conditions.

  • Observation: Observe the cells at different time points using a light microscope to assess morphological changes, inhibition of cytoplasmic streaming, or effects on growth.

  • Washout (for Reversibility Studies): To test for the reversibility of the effects, wash the cells several times with fresh culture medium to remove this compound and observe for recovery of normal cellular processes.

Experimental_Workflow cluster_treatment Treatment Groups Start Start: Plant Material (e.g., Seedlings, Pollen) Prepare_LatA Prepare this compound Working Solution Start->Prepare_LatA Prepare_Control Prepare Vehicle Control (DMSO) Incubate_LatA Incubate with This compound Prepare_LatA->Incubate_LatA Incubate_Control Incubate with Control Prepare_Control->Incubate_Control Analysis Analysis: - Microscopy - Staining - Growth Assay Incubate_LatA->Analysis Incubate_Control->Analysis Data Data Collection & Interpretation Analysis->Data

Caption: A typical experimental workflow for this compound studies.

Protocol 2: Visualizing the Actin Cytoskeleton with Fluorescent Phalloidin

This protocol is for fixed plant cells to visualize the F-actin network after this compound treatment. Phalloidin is not membrane-permeable and thus requires cell fixation and permeabilization.

Materials:

  • Phosphate-buffered saline (PBS).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

  • Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin).

  • Antifade mounting medium.

  • Microscope slides and coverslips.

  • Fluorescence microscope.

Procedure:

  • Treatment: Treat plant cells with this compound and a vehicle control as described in Protocol 1.

  • Fixation: Gently remove the treatment solution and add the fixative. Incubate for 30-60 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add the permeabilization solution and incubate for 10-15 minutes at room temperature.

  • Washing: Repeat the washing step (Step 3).

  • Staining: Dilute the fluorescent phalloidin stock solution in PBS according to the manufacturer's instructions. Add the staining solution to the cells and incubate in the dark for 30-60 minutes.

  • Final Wash: Wash the cells three times with PBS to remove unbound phalloidin.

  • Mounting: Mount the cells on a microscope slide using an antifade mounting medium and seal with a coverslip.

  • Imaging: Visualize the actin cytoskeleton using a fluorescence or confocal microscope with the appropriate filter sets. Compare the organization of F-actin in this compound-treated cells to the control cells.

Protocol 3: Quantification of F-actin Content

This method, adapted from studies on maize pollen, allows for the quantification of changes in F-actin levels following this compound treatment.

Materials:

  • Materials from Protocol 2.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Image Acquisition: Following the procedure in Protocol 2, capture images of phalloidin-stained control and this compound-treated cells using identical microscope settings (e.g., laser power, gain, exposure time) for all samples.

  • Region of Interest (ROI) Selection: Using image analysis software, define ROIs of a consistent size within the cytoplasm of multiple cells for each treatment group.

  • Measure Fluorescence Intensity: Measure the mean fluorescence intensity within each ROI. This value corresponds to the amount of fluorescent phalloidin bound to F-actin.

  • Background Correction: For each image, measure the mean fluorescence intensity of a background region where no cells are present. Subtract this background value from each cellular ROI measurement.

  • Data Analysis: Compile the corrected mean fluorescence intensity values for a population of cells from each treatment group. Perform statistical analysis (e.g., t-test or ANOVA) to determine if the this compound treatment caused a significant dose-dependent depolymerization of F-actin.

Plant_Defense_Signaling Pathogen Pathogen (e.g., Bacteria, Fungi) Receptor Plant Cell Receptor (e.g., FLS2) Pathogen->Receptor Recognition Actin Actin Cytoskeleton (Dynamics) Receptor->Actin Signal Transduction Vesicles Vesicle Trafficking Actin->Vesicles Regulates Defense Defense Response: - Callose Deposition - Antimicrobial Compounds - PR Gene Expression Actin->Defense Induces SA Pathway Genes Vesicles->Defense Delivery to Infection Site LatA This compound LatA->Actin

Caption: Role of actin in plant defense and its disruption by this compound.

References

Application Notes and Protocols: Latrunculin A for Investigating Cancer Cell Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Latrunculin A is a potent, cell-permeable macrolide toxin originally isolated from the Red Sea sponge Latrunculia magnifica (also cited as Negombata magnifica).[1][2] It is a widely used biochemical tool in cell biology and cancer research due to its specific mechanism of action. This compound binds to monomeric globular actin (G-actin) in a 1:1 ratio, thereby preventing its polymerization into filamentous actin (F-actin).[1][3] This action leads to the rapid and reversible disruption of the actin cytoskeleton.[1] Since the actin cytoskeleton is fundamental for cellular processes that drive cancer metastasis—such as cell migration, invasion, and adhesion—this compound serves as a critical agent for investigating these phenomena.

Mechanism of Action in Metastasis

This compound's anti-metastatic properties stem from its ability to depolymerize the actin cytoskeleton. This disruption directly interferes with the dynamic cellular processes required for cancer cells to detach from the primary tumor, invade surrounding tissues, and migrate to distant sites.

Key consequences of this compound treatment on cancer cells include:

  • Inhibition of Cell Motility: The formation of protrusive structures like lamellipodia and filopodia, which are essential for cell movement, is dependent on dynamic actin polymerization. This compound causes the loss of these structures, thereby inhibiting cell migration.

  • Reduced Cell Invasion: Invasion through the extracellular matrix (ECM) requires cells to change shape and generate protrusive forces, processes that are heavily reliant on a functional actin cytoskeleton. By disrupting actin filaments, this compound significantly reduces the invasive capacity of cancer cells.

  • Disruption of Cell Adhesion: Focal adhesions, which anchor cells to the ECM, are linked to the actin cytoskeleton. Treatment with this compound can lead to the loss of these adhesion complexes.

  • Induction of Apoptosis: At higher concentrations, the disruption of the actin cytoskeleton by this compound can trigger programmed cell death (apoptosis), in some cases through the activation of the caspase-3/7 pathway.

  • Modulation of Signaling Pathways: The depolymerization of actin can trigger downstream signaling effects. For instance, in MCF7 breast cancer cells, this compound treatment leads to a loss of α1-syntrophin (SNTA1) phosphorylation and subsequent inhibition of Rac1 activity, a key regulator of cell migration. It has also been shown to reduce ERK1/2 phosphorylation in rhabdomyosarcoma cells.

Signaling Pathway Diagram

LatrunculinA_Pathway cluster_actin Actin Dynamics LatA This compound G_Actin G-Actin (Monomers) LatA->G_Actin Binds to F_Actin F-Actin (Filaments) G_Actin->F_Actin Polymerization Depolymerization Actin Cytoskeleton Depolymerization F_Actin->Depolymerization Protrusions Loss of Lamellipodia & Filopodia Depolymerization->Protrusions SNTA1 SNTA1 Phosphorylation Depolymerization->SNTA1 Inhibits Migration Inhibition of Cell Migration Protrusions->Migration Invasion Inhibition of Cell Invasion Protrusions->Invasion Rac1 Rac1 Activity SNTA1->Rac1 Regulates Rac1->Migration Promotes

Caption: this compound binds G-actin, leading to actin depolymerization and inhibition of metastasis.

Quantitative Data Summary

The following tables summarize the effective concentrations and outcomes of this compound treatment in various cancer cell lines and models.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeAssayIC50 / EC50Exposure TimeReference
MKN45Gastric AdenocarcinomaViability Assay1.14 µM24 h
MKN45Gastric AdenocarcinomaViability Assay0.76 µM72 h
NUGC-4Gastric CarcinomaViability Assay1.04 µM24 h
NUGC-4Gastric CarcinomaViability Assay0.33 µM72 h
T47DBreast CarcinomaHIF-1 Activation6.7 µM-
RMS CellsRhabdomyosarcomaGrowth Assay80-220 nM-
MDA-MB-231Breast CancerCell Migration132-135 nM-
Table 2: Efficacy in Migration and Invasion Assays
Cell LineCancer TypeAssay TypeEffective ConcentrationObserved EffectReference
PC-3MProstate CancerMatrigel Invasion50-1000 nMPotent anti-invasive activity
PC-3MProstate CancerMatrigel Invasion100 nMRemarkable inhibition of baseline and CT-stimulated invasion
PC-3M-CT+Prostate CancerSpheroid Disaggregation500 nM3-fold decrease in disaggregation and cell migration
MDA-MB-231Breast CancerBME Invasion1.0 µMSignificant inhibition of invasion
HepG2Hepatocellular CarcinomaMigration Assay0.1 µMSignificant decrease in cell migration
Table 3: In Vivo Efficacy of this compound
Cancer ModelCell LineTreatmentOutcomeReference
Peritoneal DisseminationMKN45 (Gastric)0.05 mg/kg, i.p.Median survival increased from 16 to 23.5 days
Peritoneal DisseminationNUGC-4 (Gastric)0.05 mg/kg, i.p.Mean survival increased from 31 to 42 days

Experimental Protocols

Important Preliminary Step: Determining Working Concentration Before conducting migration or invasion assays, it is crucial to determine the highest non-toxic concentration of this compound for your specific cell line and assay duration. This ensures that observed effects are due to inhibition of motility and not cell death. A standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) should be performed with a dose-response of this compound (e.g., 1 nM to 10 µM) for the intended duration of the experiment (e.g., 24-72 hours). For subsequent motility assays, use concentrations at or below the IC20 (the concentration that inhibits growth by 20%).

Protocol 1: Scratch (Wound Healing) Assay for Collective Cell Migration

This assay measures the rate at which a cell monolayer closes a manually created "wound" or gap.

Materials:

  • Cancer cells of interest

  • 12- or 24-well tissue culture plates

  • Sterile 200 µL pipette tip or a dedicated wound-making tool

  • Complete culture medium and serum-free medium

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Phase-contrast microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.

  • Monolayer Formation: Incubate the plate at 37°C and 5% CO₂ until cells are 90-100% confluent.

  • Wound Creation: Gently scratch a straight line through the center of the monolayer with a sterile 200 µL pipette tip. To ensure consistency, a perpendicular scratch can be made to create a cross.

  • Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh culture medium (typically low-serum to minimize proliferation) containing the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Imaging (Time 0): Immediately capture images of the wound at defined locations in each well using a phase-contrast microscope (e.g., at 4x or 10x magnification).

  • Incubation and Monitoring: Return the plate to the incubator. Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 12-48 hours).

  • Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure or the percentage of open area remaining relative to Time 0.

Protocol 2: Transwell (Boyden Chamber) Invasion Assay

This assay quantifies the ability of cells to invade through a basement membrane matrix in response to a chemoattractant. For a migration assay, omit the Matrigel coating steps.

Materials:

  • Transwell inserts (typically 8 µm pore size) for 24-well plates

  • Matrigel® Basement Membrane Matrix (or other ECM)

  • Chilled, serum-free medium

  • Complete medium with a chemoattractant (e.g., 10% FBS)

  • This compound stock solution

  • Cotton swabs, forceps

  • Fixation and staining solutions (e.g., methanol, crystal violet)

Procedure:

  • Matrigel Coating (for Invasion): Thaw Matrigel at 4°C overnight. Dilute it with chilled, serum-free medium to a final concentration of 200-300 µg/mL. Add 100 µL of the diluted Matrigel solution to the apical (upper) chamber of each Transwell insert. Incubate at 37°C for at least 2-4 hours to allow for gelation.

  • Cell Preparation: Culture cells to ~80% confluence. Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Cell Seeding: Trypsinize and resuspend the starved cells in serum-free medium containing the desired concentrations of this compound or vehicle control. Seed 5 x 10⁴ to 1 x 10⁵ cells into the apical chamber of each insert.

  • Assay Assembly: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the basolateral (lower) chamber.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for a period appropriate for your cell line (e.g., 12-48 hours).

  • Removal of Non-Invasive Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-invasive cells and Matrigel from the top surface of the membrane.

  • Fixation and Staining: Fix the cells that have invaded to the underside of the membrane with methanol for 10 minutes. Stain with 0.5% crystal violet for 20-30 minutes.

  • Quantification: Wash the inserts in water and allow them to air dry. Count the number of stained cells in several representative fields under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cancer Cell Culture Viability 1. Cell Viability Assay (e.g., MTT) Start->Viability Determine_Conc Determine Non-Toxic Working Concentration of this compound Viability->Determine_Conc Invasion_Assay 2. Transwell Invasion Assay Determine_Conc->Invasion_Assay Coat Coat insert with Matrigel Invasion_Assay->Coat Seed Seed cells into insert with this compound Invasion_Assay->Seed Incubate Incubate (12-48h) with Chemoattractant Seed->Incubate Fix_Stain Fix & Stain Invaded Cells Incubate->Fix_Stain Quantify 3. Image & Quantify Invasion Fix_Stain->Quantify End End: Data Analysis Quantify->End

Caption: A typical workflow for studying cancer cell invasion using this compound.

Protocol 3: In Vivo Peritoneal Dissemination Model

This protocol is based on studies using human gastric cancer cell lines in nude mice and serves as an example of how this compound can be tested in a preclinical model of metastasis. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • BALB/c nude mice (male, 6-8 weeks old)

  • MKN45 or NUGC-4 human gastric cancer cells

  • This compound

  • Vehicle solution (e.g., 5% DMSO in PBS)

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Inoculation: Prepare a suspension of cancer cells (e.g., 1 x 10⁷ cells) in 0.7 mL of PBS containing 5% DMSO. Inoculate the cells into the peritoneal cavity of each mouse via intraperitoneal (i.p.) injection.

  • Treatment Schedule: Begin treatment a few days after tumor inoculation (e.g., on day 3).

  • Drug Administration: Administer this compound via i.p. injection at a dose of 0.05 mg/kg. The control group should receive an equivalent volume of the vehicle solution. Repeat the injections at specified intervals (e.g., on days 3, 10, and 17).

  • Monitoring: Monitor the mice daily for signs of distress, ascites formation, and changes in body weight.

  • Endpoint: The primary endpoint is typically overall survival. Mice are monitored until they meet pre-defined humane endpoints. The survival times for the treated and control groups are recorded and compared.

  • Analysis: At the end of the study, a necropsy can be performed to assess tumor burden, count metastatic nodules in the peritoneal cavity, and collect tissues for further analysis. Statistical analysis of survival data (e.g., Kaplan-Meier curves) is performed to determine the efficacy of the treatment.

Conclusion: this compound is an invaluable pharmacological tool for dissecting the role of the actin cytoskeleton in cancer cell metastasis. Its potent ability to inhibit cell migration and invasion in vitro and suppress tumor dissemination in vivo makes it a benchmark compound for studies in this field. The provided protocols offer standardized methods for applying this compound to assess its anti-metastatic potential and to explore the underlying molecular mechanisms.

References

Application Note and Protocol: Preparation and Use of Latrunculin A Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Latrunculin A is a potent, cell-permeable marine toxin originally isolated from the Red Sea sponge Latrunculia magnifica.[1][2] It is a macrolide that acts as a powerful inhibitor of actin polymerization.[1][3] By binding to monomeric globular actin (G-actin), this compound prevents the assembly of G-actin into filamentous actin (F-actin), leading to the disruption and disassembly of the actin cytoskeleton.[4] This property makes this compound an invaluable tool in cell biology for studying processes that rely on a dynamic actin cytoskeleton, such as cell motility, division, endocytosis, and tumor cell invasion. This document provides detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) and its subsequent application in cell culture experiments.

Mechanism of Action

This compound disrupts the actin cytoskeleton by sequestering G-actin monomers. It forms a stable 1:1 molar complex with G-actin, binding near the nucleotide-binding cleft, which physically obstructs the monomer from incorporating into growing actin filaments. This action effectively reduces the cellular pool of available actin monomers for polymerization. The equilibrium dissociation constant (Kd) for the interaction with G-actin is approximately 0.2 µM, indicating a high-affinity binding. The consequences in a cellular context are the rapid depolymerization of existing F-actin structures, such as stress fibers and lamellipodia, and the inhibition of new filament formation.

cluster_0 Actin Polymerization Cycle cluster_1 Inhibition by this compound G_Actin G-Actin (Monomer) F_Actin F-Actin (Filament) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization LatA This compound LatA_G_Actin This compound-G-Actin Complex (Sequestered) LatA->LatA_G_Actin LatA_G_Actin->F_Actin2 Inhibition G_Actin2 G-Actin (Monomer) G_Actin2->LatA_G_Actin

Caption: Mechanism of this compound action on actin polymerization.

Quantitative Data Summary

The following tables summarize the key properties and recommended concentrations for working with this compound.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
Molecular Weight 421.6 g/mol
Molecular Formula C₂₂H₃₁NO₅S
CAS Number 76343-93-6
Purity ≥95%
Solubility in DMSO ~25 mg/mL

| Appearance | Solid, film, or solution in ethanol | |

Table 2: Recommended Storage and Stability

Form Storage Temperature Stability Reference(s)
Solid / Film -20°C ≥ 2 years
Stock Solution in DMSO -20°C Stable for at least 1 month.
-80°C Recommended for long-term (≥ 6 months).
Aqueous Working Solution 2-8°C Prepare fresh; do not store for > 1 day.

Note: this compound is reported to be light-sensitive; protect from light during storage and handling.

Table 3: Recommended Working Concentrations

Application Concentration Range Incubation Time Reference(s)
In Vitro Actin Assay ~0.2 µM (Kd value) Not Applicable
Cell Culture (General) 0.1 µM - 10 µM 15 min - 24 hours
Actin Disruption (Cells) 0.5 µM 30 minutes
Tumor Cell Invasion 50 nM - 1000 nM Varies

| Myofibril Disruption | 2 µM - 10 µM | 1 hour per step | |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes how to prepare a high-concentration stock solution of this compound using DMSO. The starting material can be a solid/film or a pre-dissolved solution in ethanol.

Materials:

  • This compound (solid/film or in ethanol)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Nitrogen gas source with a gentle stream regulator (if starting from ethanol solution)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Safety Precautions:

  • This compound is a toxin and should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Perform all handling of the dry powder and concentrated stock solutions inside a chemical fume hood.

Procedure:

A) If Starting from a Solid or Film:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Inside a chemical fume hood, add the calculated volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Calculation Example for a 10 mM Stock: To prepare a 10 mM stock from 100 µg of this compound (MW = 421.6 g/mol ):

    • Moles = 0.0001 g / 421.6 g/mol = 2.37 x 10⁻⁷ moles

    • Volume (L) = Moles / Molarity = 2.37 x 10⁻⁷ moles / 0.010 mol/L = 2.37 x 10⁻⁵ L

    • Volume (µL) = 23.7 µL. Add 23.7 µL of DMSO.

  • Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution if needed.

B) If Starting from a Solution in Ethanol:

  • Under a gentle stream of dry nitrogen gas, carefully evaporate the ethanol solvent until a dry film is visible at the bottom of the vial.

  • Once the ethanol is fully removed, immediately add the calculated volume of sterile DMSO to the vial (see calculation example above).

  • Cap the vial and vortex until the film is completely redissolved.

Stock Solution Storage:

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes or clear tubes wrapped in foil).

  • Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6+ months).

  • Avoid repeated freeze-thaw cycles.

start Start: Receive This compound decision Form of Compound? start->decision solid Solid / Film decision->solid Solid ethanol Solution in Ethanol decision->ethanol Ethanol add_dmso Add Calculated Volume of Sterile DMSO solid->add_dmso evaporate Evaporate Ethanol (Nitrogen Stream) ethanol->evaporate evaporate->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store

Caption: Workflow for preparing a this compound stock solution in DMSO.

Protocol 2: General Protocol for Treating Cultured Cells with this compound

This protocol provides a general framework for treating adherent cells in culture with this compound. Optimization of concentration and incubation time is recommended for each cell line and experimental goal.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS)

  • Sterile micropipettes and tips

Procedure:

  • Cell Seeding: Seed cells at an appropriate density and allow them to adhere and grow overnight, or until they reach the desired confluency.

  • Prepare Working Solution:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Dilute the stock solution directly into pre-warmed complete culture medium to achieve the final desired treatment concentration.

    • Crucial: Ensure the final concentration of DMSO in the medium is non-toxic, typically below 0.5%, with 0.1% being preferable.

    • Example Dilution: To make 1 mL of 1 µM working solution from a 10 mM stock:

      • (10,000 µM) * V1 = (1 µM) * (1000 µL)

      • V1 = 0.1 µL. Add 0.1 µL of 10 mM stock to 999.9 µL of medium.

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the treatment group(s).

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Gently wash the cells once with pre-warmed PBS, if desired.

    • Add the prepared this compound working solution (or vehicle control medium) to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) at 37°C in a CO₂ incubator.

  • Downstream Analysis: Following incubation, proceed with the planned experiment, which may include cell fixation for imaging, cell lysis for biochemical assays, or live-cell analysis. For washout experiments, remove the treatment medium and wash cells multiple times with fresh, pre-warmed medium.

start Start: Seed Cells in Culture Vessel thaw Thaw LatA DMSO Stock start->thaw prepare_media Prepare Treatment & Vehicle Media (Dilute Stock in Culture Medium) thaw->prepare_media aspirate Aspirate Old Medium from Cells prepare_media->aspirate treat Add Treatment or Vehicle Media to Cells aspirate->treat incubate Incubate at 37°C for Desired Time treat->incubate analyze Proceed to Downstream Analysis (e.g., Imaging, Lysis) incubate->analyze

Caption: Experimental workflow for treating cultured cells with this compound.

References

Application Notes and Protocols: Latrunculin A in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculin A is a potent marine macrolide toxin, originally isolated from the Red Sea sponge Latrunculia magnifica, that serves as a powerful tool in cell biology research.[1][2] Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component of the cell's structural framework and a key regulator of numerous cellular processes.[3][4] this compound achieves this by binding to globular actin (G-actin) monomers with a 1:1 stoichiometry, thereby preventing their polymerization into filamentous actin (F-actin).[1] This sequestration of actin monomers leads to the progressive disassembly of existing actin filaments.

In the context of three-dimensional (3D) cell culture models, such as spheroids and organoids, which more accurately recapitulate the complex microenvironment of in vivo tissues, this compound is an invaluable agent for elucidating the role of the actin cytoskeleton in cell-cell interactions, cell-matrix adhesion, tissue architecture, and cell migration. These models are increasingly utilized in cancer research and drug discovery to study tumor progression, invasion, and to screen for novel therapeutic agents.

These application notes provide detailed protocols for the use of this compound in 3D cell culture models to investigate its effects on spheroid integrity, cell viability, invasion, and cell-cell junctions.

Mechanism of Action of this compound

This compound's primary mode of action is the disruption of actin polymerization. It forms a stable complex with G-actin, preventing its incorporation into F-actin filaments. This leads to a net depolymerization of the actin cytoskeleton, affecting cellular morphology, motility, and mechanical stability.

cluster_0 Cellular Environment G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization This compound-G-actin Complex This compound-G-actin Complex F-actin->G-actin Depolymerization This compound This compound This compound->G-actin Binds to This compound-G-actin Complex->F-actin Inhibits Polymerization

Caption: Mechanism of this compound action on actin dynamics.

Key Applications and Experimental Protocols

Spheroid Disaggregation and Invasion Assay

This assay is used to assess the role of the actin cytoskeleton in tumor cell invasion and migration from a spheroid into a surrounding extracellular matrix (ECM).

Protocol:

  • Spheroid Formation:

    • Culture cancer cells (e.g., PC-3M prostate cancer cells) in ultra-low attachment plates to promote spheroid formation.

    • Incubate for 2-4 days until spheroids of a consistent size (e.g., 300-500 µm in diameter) are formed.

  • ECM Preparation:

    • Thaw Matrigel or another suitable ECM on ice.

    • Coat the wells of a 24-well plate with a thin layer of the ECM and allow it to polymerize at 37°C for 30 minutes.

  • Spheroid Plating and Treatment:

    • Carefully transfer individual spheroids into the center of the ECM-coated wells.

    • Add culture medium containing the desired concentration of this compound (e.g., 500 nM) or vehicle control (e.g., DMSO) to the wells.

  • Imaging and Analysis:

    • Image the spheroids at regular intervals (e.g., 0, 24, 48, and 72 hours) using a phase-contrast microscope.

    • Quantify the area of cell migration from the spheroid at each time point. The invasion area can be calculated by subtracting the initial spheroid area (at time 0) from the total area occupied by the spheroid and migrating cells at subsequent time points.

Start Start Spheroid Formation Form Spheroids (Ultra-low attachment plates) Start->Spheroid Formation ECM Coating Coat Wells with ECM (e.g., Matrigel) Spheroid Formation->ECM Coating Spheroid Plating Plate Spheroids onto ECM ECM Coating->Spheroid Plating Treatment Add this compound or Vehicle Control Spheroid Plating->Treatment Imaging Image at 0, 24, 48, 72h Treatment->Imaging Analysis Quantify Invasion Area Imaging->Analysis End End Analysis->End cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Activates Actin Cytoskeleton Actin Cytoskeleton Actin Cytoskeleton->Ras Supports Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1/2 ERK1/2 MEK->ERK1/2 p-ERK1/2 p-ERK1/2 (Active) ERK1/2->p-ERK1/2 Phosphorylation Transcription Factors Transcription Factors p-ERK1/2->Transcription Factors This compound This compound This compound->Actin Cytoskeleton Disrupts Gene Expression Proliferation, Survival Transcription Factors->Gene Expression

References

Application Notes and Protocols for Studying Focal Adhesion Dynamics with Latrunculin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Latrunculin A, a potent inhibitor of actin polymerization, for studying the critical role of the actin cytoskeleton in the dynamics of focal adhesions. Detailed protocols for immunofluorescence, live-cell imaging, and data analysis are included to facilitate the investigation of focal adhesion assembly, turnover, and signaling.

Introduction

Focal adhesions (FAs) are complex, dynamic structures that physically link the extracellular matrix (ECM) to the intracellular actin cytoskeleton. This connection is crucial for cell migration, proliferation, differentiation, and mechanotransduction. The assembly and disassembly of FAs are tightly regulated by the polymerization and depolymerization of actin filaments. This compound, a marine toxin isolated from the sponge Latrunculia magnifica, is a valuable tool for dissecting the role of actin dynamics in these processes. It sequesters actin monomers (G-actin), preventing their incorporation into actin filaments (F-actin) and leading to the net disassembly of existing filaments. By disrupting the actin cytoskeleton, this compound allows researchers to investigate the consequences for focal adhesion stability, morphology, and signaling.

Mechanism of Action of this compound

This compound disrupts the actin cytoskeleton through a well-defined mechanism:

  • G-actin Sequestration: this compound binds to monomeric actin with high affinity, forming a 1:1 complex.[1] This prevents the G-actin monomers from being added to the growing ends of actin filaments.

  • Inhibition of Polymerization: By sequestering the available pool of G-actin, this compound effectively halts actin polymerization.[1]

  • Filament Depolymerization: The continuous depolymerization of actin filaments at their ends, coupled with the inhibition of polymerization, leads to a rapid and net disassembly of the F-actin network.

This disruption of the actin cytoskeleton has profound effects on cellular structures that depend on it, most notably stress fibers and focal adhesions.

Effects of this compound on Focal Adhesion Dynamics

Treatment of cells with this compound typically results in a dose- and time-dependent disassembly of focal adhesions. This is a direct consequence of the loss of tension-bearing actin stress fibers that are essential for the maturation and maintenance of focal adhesions. Vinculin- and paxillin-containing focal contacts are often partially or completely disassembled following this compound treatment.[2][3][4]

Quantitative Data on this compound Effects

The following table summarizes quantitative data on the effects of this compound on focal adhesions from various studies. It is important to note that optimal concentrations and incubation times can vary significantly depending on the cell type and experimental conditions.

Cell TypeThis compound ConcentrationIncubation TimeObserved Effects on Focal Adhesions and Cytoskeleton
Human Trabecular Meshwork (HTM) Cells0.02 µM24 hoursNo significant change in cell morphology or actin filaments.
Human Trabecular Meshwork (HTM) Cells0.2 µM24 hoursSlight cell rounding. Progressive deterioration of actin filaments and dose-dependent disorganization of vinculin-containing focal contacts.
Human Trabecular Meshwork (HTM) Cells2 µM6-24 hoursTime-dependent cell rounding and separation. Significant disruption of actin filaments. Vinculin- and paxillin-containing focal contacts were partially affected and appeared more resistant than intercellular adhesions.
Fibroblasts1 µM1 hourIn some cell lines, this concentration can lead to cell detachment.
A549 cells300 nM30 minutesSmall focal adhesions were observed at the cell edges in about half of the cells.
A549 cells1 µM30 minutesResidual focal adhesions were present in 28% of cells.
A549 cells3 µM30 minutesNo focal adhesions were observed.

Signaling Pathways

The formation and maturation of focal adhesions are governed by complex signaling pathways that are intrinsically linked to actin dynamics. Rho family GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and play pivotal roles in focal adhesion assembly.

Rho GTPase Signaling in Focal Adhesion Formation

Integrin engagement with the ECM triggers a signaling cascade that activates Rho GTPases. Rac1 and Cdc42 are typically associated with the formation of lamellipodia and filopodia, respectively, and the initiation of nascent adhesions at the leading edge of a migrating cell. RhoA, on the other hand, is crucial for the maturation of these nascent adhesions into larger, more stable focal adhesions by promoting the formation of contractile actin stress fibers. This process is mediated by Rho-associated kinase (ROCK), which phosphorylates myosin light chain, leading to increased actomyosin contractility.

Focal_Adhesion_Signaling cluster_0 Upstream Signaling cluster_1 Rho GTPase Regulation cluster_2 Actin Dynamics & FA Assembly ECM ECM Integrin Integrin ECM->Integrin Binding RhoA RhoA Integrin->RhoA Activation FAK FAK Integrin->FAK Activation LatA LatA Actin Actin LatA->Actin Sequesters G-actin Nascent Adhesions Nascent Adhesions Actin->Nascent Adhesions Actin Stress Fibers Actin Stress Fibers ROCK ROCK RhoA->ROCK Activation Rac1_Cdc42 Rac1/Cdc42 Arp2_3 Arp2_3 Rac1_Cdc42->Arp2_3 Activation FAK->Rac1_Cdc42 Activation Arp2_3->Actin Branching & Polymerization FA Maturation FA Maturation Nascent Adhesions->FA Maturation Myosin II Activation Myosin II Activation ROCK->Myosin II Activation Myosin II Activation->Actin Stress Fibers Contractility Actin Stress Fibers->FA Maturation

Caption: Signaling pathway of focal adhesion formation and the inhibitory action of this compound.

Impact of this compound on Focal Adhesion Signaling

By sequestering G-actin, this compound prevents the polymerization of actin filaments, thereby inhibiting the formation of both branched actin networks (regulated by Rac1/Cdc42) and contractile stress fibers (regulated by RhoA). This leads to a failure in the maturation of nascent adhesions and the disassembly of mature focal adhesions due to the lack of mechanical tension.

Experimental Protocols

The following are detailed protocols for studying the effects of this compound on focal adhesion dynamics.

Experimental Workflow Overview

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment This compound Treatment cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Cell Culture transfection Transfection (for live-cell imaging) e.g., GFP-Paxillin cell_culture->transfection cell_seeding Seed cells on coverslips transfection->cell_seeding latA_treatment Treat with this compound (Dose-response & time-course) cell_seeding->latA_treatment control Control (DMSO) live_imaging Live-Cell Imaging (TIRF or Confocal) latA_treatment->live_imaging fixation Fixation latA_treatment->fixation turnover FA Turnover Analysis (Assembly/Disassembly Rates) live_imaging->turnover immunofluorescence Immunofluorescence Staining (e.g., Vinculin, Paxillin) fixation->immunofluorescence fixed_imaging Confocal/Epifluorescence Imaging immunofluorescence->fixed_imaging quantification Quantification of FA parameters (Size, Number, Intensity) fixed_imaging->quantification

Caption: General experimental workflow for studying focal adhesion dynamics with this compound.

Protocol 1: Immunofluorescence Staining of Focal Adhesions

This protocol describes the staining of focal adhesion proteins such as vinculin and paxillin in fixed cells treated with this compound.

Materials:

  • Cells of interest (e.g., fibroblasts, endothelial cells)

  • Glass coverslips (coated with an appropriate ECM protein, e.g., fibronectin)

  • Cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-vinculin, anti-paxillin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI or Hoechst stain for nuclei

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells onto ECM-coated glass coverslips in a multi-well plate and allow them to adhere and spread overnight.

  • This compound Treatment:

    • Prepare working solutions of this compound in pre-warmed cell culture medium at the desired concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM).

    • Prepare a vehicle control with the same concentration of DMSO.

    • Replace the medium in the wells with the this compound solutions or the control medium.

    • Incubate for the desired time (e.g., 15 min, 30 min, 1 hour).

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies against focal adhesion proteins (e.g., vinculin, paxillin) in blocking buffer according to the manufacturer's recommendations.

    • Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining:

    • Incubate with DAPI or Hoechst stain for 5 minutes to label the nuclei.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Seal the edges with nail polish and allow to dry.

  • Imaging:

    • Image the slides using an epifluorescence or confocal microscope.

Protocol 2: Live-Cell Imaging of Focal Adhesion Dynamics

This protocol is for observing the real-time effects of this compound on focal adhesion dynamics in living cells expressing a fluorescently tagged focal adhesion protein.

Materials:

  • Cells stably or transiently expressing a fluorescently tagged focal adhesion protein (e.g., GFP-paxillin, mCherry-vinculin).

  • Glass-bottom dishes or chamber slides suitable for live-cell imaging.

  • Live-cell imaging medium (CO2-independent medium is recommended).

  • This compound (stock solution in DMSO).

  • Live-cell imaging microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2 if not using CO2-independent medium). Total Internal Reflection Fluorescence (TIRF) microscopy is recommended for high-resolution imaging of focal adhesions.

Procedure:

  • Cell Seeding: Seed the fluorescently labeled cells onto glass-bottom dishes coated with an appropriate ECM protein and allow them to adhere and spread.

  • Microscope Setup:

    • Place the dish on the microscope stage within the environmental chamber and allow the temperature and CO2 levels to equilibrate.

    • Locate a suitable field of view with well-spread cells exhibiting clear focal adhesions.

  • Baseline Imaging:

    • Acquire a time-lapse series of images of the cells before adding this compound to establish a baseline of focal adhesion dynamics. Acquire images every 1-5 minutes for at least 30 minutes.

  • This compound Addition:

    • Carefully add a pre-warmed solution of this compound in live-cell imaging medium to the dish to achieve the final desired concentration.

    • Immediately resume time-lapse imaging.

  • Post-Treatment Imaging:

    • Continue acquiring images at the same frame rate to capture the dynamic changes in focal adhesions following this compound treatment.

  • Data Analysis:

    • Analyze the time-lapse movies to quantify changes in focal adhesion number, size, and lifetime (turnover).

Protocol 3: Quantification of Focal Adhesion Parameters

This protocol outlines a general procedure for quantifying focal adhesion size and number from immunofluorescence images using ImageJ/Fiji.

Software:

  • ImageJ or Fiji (freely available).

Procedure:

  • Image Opening: Open the immunofluorescence images of your focal adhesion staining in ImageJ/Fiji.

  • Image Pre-processing:

    • If you have a multi-channel image, split the channels to isolate the focal adhesion signal.

    • Convert the image to 8-bit or 16-bit grayscale.

    • Subtract the background to reduce noise and improve segmentation. The "Subtract Background" command with a rolling ball algorithm is often effective.

  • Thresholding:

    • Use the "Threshold" tool to create a binary image where the focal adhesions are segmented from the background. Adjust the threshold levels manually or use an automated method to best capture the structures of interest.

  • Particle Analysis:

    • Go to "Analyze" > "Analyze Particles...".

    • Set the size and circularity parameters to exclude small, non-specific particles and other artifacts.

    • Select "Display results", "Clear results", and "Summarize" to obtain a table with measurements for each identified focal adhesion.

  • Data Collection:

    • The results table will provide information on the number of focal adhesions, their individual areas, and other morphological parameters.

    • Export the data for statistical analysis.

Conclusion

This compound is an indispensable tool for elucidating the fundamental role of the actin cytoskeleton in regulating focal adhesion dynamics. By employing the detailed protocols and understanding the underlying signaling pathways presented in these application notes, researchers can effectively investigate the intricate interplay between actin polymerization and focal adhesion assembly, maturation, and disassembly. This knowledge is crucial for advancing our understanding of cell biology and for the development of novel therapeutic strategies targeting diseases involving aberrant cell adhesion and migration.

References

Application Notes and Protocols for Latrunculin A in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Latrunculin A is a naturally occurring macrolide toxin isolated from the Red Sea sponge Latrunculia magnifica.[1][2] It is a potent and widely used cell-permeable inhibitor of actin polymerization.[2] By binding to monomeric globular actin (G-actin) with a 1:1 stoichiometry, this compound effectively sequesters these monomers, preventing their incorporation into filamentous actin (F-actin).[3][4] This action leads to the rapid disassembly of existing actin filaments, making it an invaluable tool in cell biology for studying the roles of the actin cytoskeleton.

In the context of high-throughput screening (HTS) and high-content screening (HCS), this compound serves as a critical positive control for assays targeting the actin cytoskeleton. Its rapid and potent effects are leveraged to validate assay performance, screen for novel compounds that modulate cytoskeletal dynamics, and investigate cellular processes dependent on actin, such as cell migration, division, and morphology. These notes provide detailed protocols for the application of this compound in common HTS formats.

Mechanism of Action

This compound disrupts the dynamic equilibrium between G-actin and F-actin. It binds to G-actin monomers near the nucleotide-binding cleft, preventing them from polymerizing. This sequestration shifts the equilibrium towards depolymerization, resulting in a net disassembly of actin filaments. Unlike other cytoskeletal drugs like cytochalasin D, which primarily caps filament ends, this compound's primary mechanism is monomer sequestration, offering a distinct mode of action for dissecting actin dynamics.

cluster_0 Actin Polymerization Cycle cluster_1 Inhibitory Action G_actin G-Actin (Monomer) F_actin F-Actin (Filament) G_actin->F_actin Polymerization Complex G-Actin:LatA Complex G_actin->Complex F_actin->G_actin Depolymerization LatA This compound LatA->Complex Complex->F_actin Polymerization Blocked

Caption: Mechanism of this compound action on actin dynamics.

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell type, assay duration, and specific endpoint being measured. The following tables summarize key quantitative data from published studies.

Table 1: Binding Affinity and In Vitro Inhibition

Parameter Value Conditions Reference
Kd (ATP-actin) 0.1 µM In vitro binding assay
Kd (ADP-Pi-actin) 0.4 µM In vitro binding assay
Kd (ADP-actin) 4.7 µM In vitro binding assay

| Kd (G-actin, general) | 0.19 - 0.2 µM | In vitro polymerization assay | |

Table 2: Cellular Activity and Cytotoxicity (IC50 / EC50)

Cell Line Assay Type Duration Value Reference
Human T47D (Breast Carcinoma) HIF-1 Activation Inhibition - IC50: 6.7 µM
Human HT-29 (Colon) Cytotoxicity (MTT) 48 hours IC50: 0.06 µg/mL
Human PC-3M (Prostate) Cell Invasion - Effective Conc.: 50-1000 nM
Human HepG2 (Hepatoma) Cell Migration 24 hours Effective Conc.: 0.1 µM
Murine/Human Rhabdomyosarcoma Growth Inhibition 96 hours EC50: 80-220 nM

| MKN45 / NUGC-4 (Gastric) | Cell Viability | 24 / 72 hours | Effective Conc.: 0.01-10 µM | |

Experimental Protocols

Protocol 1: High-Content Screening (HCS) for Actin Cytoskeleton Disruption

This protocol describes a typical HCS workflow to quantify the effects of compounds on the actin cytoskeleton, using this compound as a positive control for filament disruption.

A 1. Cell Seeding Plate cells in 96/384-well imaging plates. Allow adherence. B 2. Compound Treatment Add test compounds. Include this compound (e.g., 500 nM) as positive control and DMSO as negative control. A->B C 3. Incubation Incubate for a defined period (e.g., 1-4 hours). B->C D 4. Fix and Permeabilize Fix with 4% PFA. Permeabilize with 0.1% Triton X-100. C->D E 5. Staining Stain F-actin with fluorescent phalloidin (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI. D->E F 6. Imaging Acquire images using an automated high-content imaging system. E->F G 7. Image & Data Analysis Segment cells and nuclei. Quantify actin features (intensity, texture, filament count, etc.). F->G

Caption: Workflow for a high-content screening assay of the actin cytoskeleton.

Methodology:

  • Cell Seeding:

    • Seed adherent cells (e.g., U2OS, HeLa) into black-walled, clear-bottom 96-well or 384-well microplates suitable for imaging.

    • Plate at a density that ensures cells are sub-confluent (e.g., 60-70%) at the time of imaging.

    • Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 12-24 hours to allow for cell attachment.

  • Compound Administration:

    • Prepare a dilution series of test compounds in an appropriate vehicle (e.g., DMSO).

    • Prepare control wells:

      • Positive Control: this compound (e.g., 100 nM - 2 µM). A concentration of 500 nM is often sufficient to cause profound disruption within 4 hours.

      • Negative Control: Vehicle (e.g., 0.1% DMSO).

    • Add compounds and controls to the cells using an automated liquid handler for consistency.

  • Incubation:

    • Incubate the plate for the desired time period. For rapid actin disruption, 1-4 hours is typical.

  • Fixation and Permeabilization:

    • Carefully aspirate the culture medium.

    • Fix the cells by adding 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash wells 3 times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Wash wells 3 times with PBS.

    • Add a staining solution containing a fluorescently-conjugated phalloidin (to label F-actin) and a nuclear counterstain like DAPI or Hoechst.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash wells 3 times with PBS. Leave the final wash in the wells for imaging.

  • Imaging and Analysis:

    • Acquire images using an automated HCS microscope, capturing both the phalloidin and DAPI channels.

    • Use HCS analysis software to identify nuclei and cell boundaries.

    • Quantify phenotypic features such as cell area, cell roundness, actin filament texture, and total actin fluorescence intensity per cell. Compare the effects of test compounds to the negative (DMSO) and positive (this compound) controls.

Protocol 2: Scratch (Wound Healing) Assay for Cell Migration

This protocol uses this compound as a positive control to screen for inhibitors of cell migration.

Methodology:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the "Scratch":

    • Once cells are 100% confluent, create a uniform, cell-free gap in the monolayer in each well using a specialized 96-pin wound-making tool or a standard p200 pipette tip.

    • Gently wash the wells with PBS to remove dislodged cells.

  • Compound Treatment:

    • Add fresh culture medium containing test compounds to the respective wells.

    • Include a Positive Control (inhibition of migration) with this compound at a low, non-toxic concentration (e.g., 0.1 µM).

    • Include a Negative Control with vehicle (DMSO) to measure baseline migration.

  • Imaging:

    • Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).

    • Acquire an initial image of the scratch in each well (T=0).

    • Continue to acquire images at regular intervals (e.g., every 2-4 hours) for 12-48 hours, or until the scratch in the negative control wells has closed.

  • Data Analysis:

    • Use image analysis software to measure the area of the cell-free gap at each time point for every well.

    • Calculate the rate of wound closure (migration rate) for each condition.

    • Normalize the results to the negative control. Compounds are considered hits if they inhibit migration similarly to this compound without causing overt cytotoxicity (see Protocol 3).

Protocol 3: Concurrent Cytotoxicity Assay

It is crucial to assess whether a compound's activity in a primary screen is due to a specific mechanism or simply because it is killing the cells. A cytotoxicity assay should be run in parallel.

cluster_0 Primary HTS Assay cluster_1 Parallel Validation A Phenotypic Screen (e.g., Migration, Morphology) B Identify 'Hits' (Compounds showing desired effect) E Hit Validation Is the primary effect independent of general cytotoxicity? B->E C Cytotoxicity Assay (e.g., CellTox, MTT) Same compounds, same concentrations D Measure Cell Viability D->E F F E->F Yes (Viable) -> Specific Hit G G E->G No (Toxic) -> Cytotoxic Artifact

Caption: Logic for using cytotoxicity assays to validate HTS hits.

Methodology (Example using a fluorescent live/dead assay):

  • Plate Setup: Prepare a separate 96-well plate identical to the primary assay plate in terms of cell seeding and compound treatment.

  • Incubation: Incubate this plate for the same duration as the primary assay.

  • Reagent Addition:

    • At the end of the incubation period, add a multiplexed cytotoxicity reagent (e.g., CellTox™ Green, which stains the DNA of membrane-compromised cells) directly to the wells.

    • Optionally, a viability reagent (measuring metabolic activity in live cells) can also be added.

  • Incubation and Measurement:

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Read the fluorescence intensity on a plate reader using the appropriate filter sets (e.g., 485nmEx/520nmEm for CellTox™ Green).

  • Analysis:

    • Calculate the percentage of dead cells for each treatment relative to a positive control for toxicity (e.g., cells treated with a lysis agent).

    • De-prioritize any "hits" from the primary screen that also show significant cytotoxicity at the same concentration. True hits should modulate the actin cytoskeleton or cell migration without substantially impacting cell viability.

References

Troubleshooting & Optimization

Latrunculin A Technical Support Center: Optimizing Concentration and Avoiding Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Latrunculin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in your experiments while minimizing cytotoxic effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, cell-permeable marine toxin originally isolated from the Red Sea sponge Latrunculia magnifica.[1][2] It functions as a G-actin polymerization inhibitor by binding to actin monomers with a 1:1 stoichiometry, thereby preventing their polymerization into filamentous F-actin.[3][4] This sequestration of actin monomers leads to the disruption and depolymerization of the existing actin cytoskeleton.[5]

Q2: What are the common signs of cytotoxicity associated with this compound treatment?

High concentrations or prolonged exposure to this compound can lead to cytotoxicity. Common signs include:

  • Changes in cell morphology: Cells may become rounded and detach from the culture surface.

  • Loss of membrane integrity: This can be detected by the release of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium.

  • Reduced metabolic activity: A decrease in the metabolic rate of cells can be measured using assays such as the MTT assay.

  • Apoptosis: At high doses, this compound can induce programmed cell death.

Q3: How do I prepare and store this compound?

This compound is typically supplied as a solution in an organic solvent like ethanol or DMSO. To prepare a working solution, it can be further diluted in your cell culture medium to the desired final concentration. It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. For long-term storage, keep the stock solution at -20°C.

Troubleshooting Guides

Issue 1: Cells are detaching from the culture plate after this compound treatment.

Possible Cause 1: Concentration is too high.

  • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Start with a low concentration (e.g., 0.1 µM) and titrate upwards.

Possible Cause 2: Prolonged incubation time.

  • Solution: Reduce the incubation time. The effects of this compound on the actin cytoskeleton are often rapid, occurring within minutes to a few hours.

Possible Cause 3: Cell type sensitivity.

  • Solution: Some cell lines are inherently more sensitive to actin disruption. Refer to the literature for concentrations used in similar cell types (see Table 1) and start with the lower end of the recommended range.

Issue 2: Incomplete or variable disruption of the actin cytoskeleton.

Possible Cause 1: Insufficient concentration.

  • Solution: Gradually increase the concentration of this compound. The effective concentration can vary significantly between cell lines.

Possible Cause 2: Inadequate incubation time.

  • Solution: Increase the incubation time. While effects can be rapid, complete disruption may take longer in some cells. A time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) can help determine the optimal duration.

Possible Cause 3: Poor quality or degraded this compound.

  • Solution: Ensure your this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial.

Issue 3: Inconsistent or weak phalloidin staining after this compound treatment.

Possible Cause 1: Loss of F-actin.

  • Explanation: this compound causes depolymerization of F-actin. Therefore, a decrease in phalloidin staining intensity is an expected outcome of successful treatment.

  • Solution: If you are trying to visualize the disruption, ensure you have an untreated control to compare against. The remaining fluorescent signal may appear as puncta or a diffuse cytoplasmic haze.

Possible Cause 2: Fixation issues.

  • Solution: Use a formaldehyde-based fixative, as methanol can disrupt the native structure of F-actin that phalloidin binds to. Ensure the fixation time is adequate (e.g., 10-15 minutes at room temperature).

Possible Cause 3: Permeabilization problems.

  • Solution: Ensure complete permeabilization of the cell membrane to allow phalloidin to enter the cell. A common method is to use 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.

Data Presentation

Table 1: Working Concentrations and Cytotoxic Thresholds of this compound in Various Cell Lines

Cell LineApplicationEffective ConcentrationObserved IC50/EC50Reference
Human Rhabdomyosarcoma (RD)Growth Inhibition250 nM~80-220 nM
Human Rhabdomyosarcoma (Rh30)Growth Inhibition100 nM~80-220 nM
Mouse RhabdomyosarcomaGrowth Inhibition100 nM~80-220 nM
Human Hepatoma (HepG2)Inhibition of Cell Migration0.1 µMNot specified
Human Breast Carcinoma (T47D)Inhibition of HIF-1 Activation3-30 µM6.7 µM
Human Prostate Cancer (PC-3M)Anti-invasive Activity50-1000 nMNot specified
Avian Skeletal Muscle CellsDisruption of Premyofibrils0.2-10 µMNot specified
Human Trabecular MeshworkDisruption of Actin Cytoskeleton1 µMNot specified
U2OSCytoskeletal Reorganization500 nMNot specified
Hippocampal NeuronsDisruption of EGFP-actin0.1-50 µM~1 µM
A549, H522-T1, HT-29, U-937, MDA-MB-43Growth InhibitionNot specified95-166 nM

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay

This protocol describes how to determine the optimal concentration of this compound that effectively disrupts the actin cytoskeleton without causing significant cytotoxicity, using an MTT assay as the readout for cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • This compound Dilution Series: Prepare a serial dilution of this compound in complete culture medium. A suggested range is 0.01 µM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add the different concentrations of this compound.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 4, 12, or 24 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability). The optimal working concentration should be well below the IC50 value.

Protocol 2: Assessing Cytotoxicity using the LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with a range of this compound concentrations as described in Protocol 1. Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

    • Vehicle control: Cells treated with the vehicle (e.g., DMSO).

  • Incubation: Incubate for the desired duration.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.

  • Incubation: Incubate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's instructions, which typically involves subtracting the spontaneous release from the experimental values and normalizing to the maximum release.

Protocol 3: Visualizing Actin Disruption with Phalloidin Staining

This protocol allows for the fluorescent visualization of F-actin filaments within cells, enabling the assessment of cytoskeletal disruption following this compound treatment.

Materials:

  • Cells grown on coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently conjugated phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (optional, for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Grow cells on sterile coverslips in a petri dish. Treat the cells with the desired concentration of this compound for the appropriate duration. Include an untreated control.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Phalloidin Staining: Incubate the cells with the fluorescently conjugated phalloidin solution (diluted in PBS, often with 1% BSA to reduce nonspecific binding) for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): If desired, incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Mandatory Visualizations

latrunculin_a_mechanism actin_monomer G-Actin (Monomer) actin_lat_complex G-Actin-Latrunculin A Complex actin_monomer->actin_lat_complex polymerization Polymerization actin_monomer->polymerization Available for polymerization latrunculin This compound latrunculin->actin_lat_complex actin_lat_complex->polymerization Sequesters G-Actin, Inhibits Polymerization f_actin F-Actin (Filament) depolymerization Depolymerization f_actin->depolymerization polymerization->f_actin depolymerization->actin_monomer

Caption: Mechanism of this compound action on actin polymerization.

cytotoxicity_workflow start Start: Determine Optimal This compound Concentration dose_response 1. Perform Dose-Response Experiment (e.g., 0.01-10 µM) start->dose_response assess_viability 2. Assess Cell Viability (e.g., MTT Assay) dose_response->assess_viability analyze_ic50 3. Analyze Data and Determine IC50 assess_viability->analyze_ic50 select_concentration 4. Select Working Concentration (<< IC50) analyze_ic50->select_concentration confirm_disruption 5. Confirm Actin Disruption (Phalloidin Staining) select_concentration->confirm_disruption cytotoxicity_check Observe Cytotoxicity? confirm_disruption->cytotoxicity_check proceed Proceed with Experiment cytotoxicity_check->proceed No troubleshoot Troubleshoot: - Lower Concentration - Reduce Incubation Time cytotoxicity_check->troubleshoot Yes troubleshoot->dose_response

Caption: Workflow for optimizing this compound concentration.

latrunculin_signaling latrunculin This compound actin_cytoskeleton Actin Cytoskeleton Disruption latrunculin->actin_cytoskeleton integrin_signaling Integrin-Mediated Signaling actin_cytoskeleton->integrin_signaling Impacts erk ERK1/2 Phosphorylation actin_cytoskeleton->erk Reduces ras_pathway RAS Pathway integrin_signaling->ras_pathway akt AKT Phosphorylation integrin_signaling->akt ras_pathway->erk cell_proliferation Cell Proliferation erk->cell_proliferation cell_survival Cell Survival akt->cell_survival

Caption: Effect of this compound on ERK and AKT signaling pathways.

References

Technical Support Center: Troubleshooting Latrunculin A Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Latrunculin A insolubility in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a naturally occurring marine toxin, originally isolated from the Red Sea sponge Latrunculia magnifica.[1][2] It is a potent, cell-permeable inhibitor of actin polymerization.[1][3] this compound functions by binding to monomeric globular actin (G-actin) in a 1:1 ratio, thereby preventing its polymerization into filamentous actin (F-actin).[4] This disruption of the actin cytoskeleton makes it a valuable tool for studying cellular processes that rely on actin dynamics, such as cell motility, division, and morphology.

Q2: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Precipitation upon addition to aqueous media is a common issue and can be attributed to several factors:

  • "Solvent Shock": Rapidly diluting a concentrated stock of this compound (typically in DMSO or ethanol) into an aqueous solution can cause the compound to crash out of solution as it moves from a favorable organic solvent to a less favorable aqueous environment.

  • Exceeding Solubility Limit: The final concentration of this compound in your aqueous solution may be higher than its solubility limit.

  • Media Components: Interactions with salts, proteins, and other components in complex media can sometimes reduce the solubility of the compound.

  • Temperature and pH: Suboptimal temperature or pH of the aqueous solution can negatively impact the solubility of this compound.

Q3: What is the recommended solvent for making a this compound stock solution?

The most common and recommended solvents for preparing this compound stock solutions are dimethyl sulfoxide (DMSO) and ethanol. These organic solvents can dissolve this compound at high concentrations.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any solvent-specific effects.

Q5: How should I store my this compound stock solution?

This compound, whether in solid form or dissolved in an organic solvent, should be stored at -20°C. It is also recommended to protect it from light and moisture. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes. Stock solutions in DMSO are generally stable for at least 3-6 months when stored properly. Aqueous solutions of this compound are not recommended for storage for more than a day.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing working solutions of this compound.

Issue 1: Precipitate forms immediately upon adding this compound stock to the aqueous solution.

  • Cause: This is likely due to "solvent shock" or exceeding the solubility limit.

  • Solution:

    • Pre-warm the aqueous medium/buffer: Ensure your cell culture medium or buffer is pre-warmed to 37°C.

    • Use a step-wise dilution method: Instead of adding the concentrated stock directly, first create an intermediate dilution of this compound in a small volume of the pre-warmed aqueous solution. Then, add this intermediate dilution to the final volume.

    • Slow addition and mixing: Add the this compound stock solution drop-wise to the vortex of the aqueous solution while gently swirling or vortexing. This facilitates rapid and even dispersion.

    • Lower the final concentration: If precipitation persists, your target concentration may be too high. Try a lower final concentration.

Issue 2: The solution is initially clear but a precipitate forms over time during incubation.

  • Cause: The concentration of this compound may be at the edge of its solubility limit, or the compound may be unstable in the aqueous environment over time.

  • Solution:

    • Reduce the final concentration: Perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect.

    • Prepare fresh solutions: Always prepare the final aqueous working solution of this compound immediately before use. Do not store aqueous solutions.

    • Check incubator humidity: In cell culture experiments, ensure proper humidification in your incubator to prevent evaporation of the medium, which would increase the concentration of this compound over time.

Issue 3: I am still seeing precipitation even after following the recommended procedures.

  • Cause: The quality of the this compound or the solvent may be compromised.

  • Solution:

    • Use high-quality, anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air). Water in the DMSO can lower its ability to dissolve this compound. Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.

    • Verify the quality of your this compound: If possible, try a new batch of the compound.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueReference
Molecular Weight 421.6 g/mol
Solubility in DMSO ~25 mg/mL
Solubility in Ethanol Soluble to 10 mM
Recommended Stock Solvent DMSO or Ethanol
Recommended Storage Temp. -20°C
Stock Solution Stability ≥ 3 months at -20°C in DMSO
Aqueous Solution Stability Not recommended for storage > 1 day
Final DMSO in Culture < 0.5% (recommended)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: this compound has a molecular weight of 421.6 g/mol . To make a 10 mM stock solution, you will dissolve 4.216 mg of this compound in 1 mL of DMSO. Adjust quantities as needed. For a 50 µg vial, adding 118.6 µL of DMSO will yield a 1 mM solution.

  • Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Add the calculated volume of anhydrous DMSO to the vial. c. Vortex gently until the solid is completely dissolved. d. Aliquot the stock solution into single-use, light-protected tubes. e. Store the aliquots at -20°C.

Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Medium

  • Materials: 10 mM this compound stock in DMSO, pre-warmed (37°C) complete cell culture medium, sterile conical tubes.

  • Procedure (to avoid precipitation): a. Intermediate Dilution (100X): Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in pre-warmed medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium. Mix gently by pipetting. b. Final Dilution: Add the intermediate dilution to the final volume of pre-warmed medium. To make 10 mL of 1 µM working solution, add 1 mL of the 100 µM intermediate solution to 9 mL of medium. c. Mixing: Gently swirl the medium as you add the intermediate dilution. d. Use Immediately: Use the freshly prepared working solution for your experiment without delay.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_storage Storage LatA_solid This compound (solid) Stock_Sol 10 mM Stock in DMSO LatA_solid->Stock_Sol Dissolve DMSO Anhydrous DMSO DMSO->Stock_Sol Intermediate_Dilution Intermediate Dilution (e.g., 100 µM) Stock_Sol->Intermediate_Dilution 1:100 Dilution Storage Aliquot & Store at -20°C Stock_Sol->Storage Prewarmed_Medium Pre-warmed (37°C) Aqueous Medium Prewarmed_Medium->Intermediate_Dilution Final_Solution Final Working Solution (e.g., 1 µM) Intermediate_Dilution->Final_Solution 1:100 Dilution Experiment Cell-Based Assay Final_Solution->Experiment Use Immediately

Caption: Workflow for preparing this compound solutions.

actin_polymerization_pathway G_Actin G-actin (Monomer) Complex G-actin-Latrunculin A Complex G_Actin->Complex F_Actin F-actin (Filament) G_Actin->F_Actin Polymerization LatA This compound LatA->Complex Complex->F_Actin Inhibits Polymerization F_Actin->G_Actin Depolymerization

Caption: this compound's mechanism of action.

References

minimizing off-target effects of Latrunculin A in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Latrunculin A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and ensure the successful application of this compound in their experiments.

Troubleshooting Guide

Issue 1: Excessive Cell Detachment or Death

Question: My cells are rounding up and detaching from the plate after this compound treatment. How can I prevent this?

Answer: Cell rounding and detachment are expected morphological changes due to the disruption of the actin cytoskeleton, which is crucial for cell adhesion.[1][2][3] However, excessive cell death may indicate that the concentration is too high or the incubation time is too long.

Troubleshooting Steps:

  • Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the minimal concentration and duration of this compound treatment required to achieve the desired effect on the actin cytoskeleton without compromising cell viability. Start with a low concentration (e.g., 0.1-0.5 µM) and gradually increase it.[4][5]

  • Assess Cell Viability: Use a viability assay (e.g., Trypan Blue exclusion, Calcein-AM/Propidium Iodide staining) to quantify cell death at different concentrations of this compound.

  • Coat Culture Surface: If using plasticware, consider coating it with extracellular matrix proteins like fibronectin or collagen to enhance cell adhesion.

  • Consider Cell Type: Different cell lines exhibit varying sensitivities to this compound. For instance, fibroblasts may lose stress fibers at concentrations that do not affect myofibrils in skeletal muscle cells.

Issue 2: Incomplete or Inconsistent Actin Disruption

Question: I am not observing the expected level of actin filament disruption in my cells. What could be the reason?

Answer: Incomplete actin disruption can result from suboptimal experimental conditions or the presence of highly stable actin structures.

Troubleshooting Steps:

  • Verify this compound Activity: Ensure the stock solution of this compound is fresh and has been stored correctly, protected from light. Prepare fresh dilutions for each experiment.

  • Increase Concentration/Incubation Time: Gradually increase the concentration and/or duration of the treatment. Monitor the actin cytoskeleton at each step using phalloidin staining.

  • Serum Presence: Be aware that components in serum can sometimes inactivate compounds like Latrunculin B, a related molecule. While this is less documented for this compound, it is a factor to consider, especially in long-term incubations.

  • Stable Actin Structures: Some cell types or subcellular structures may contain more stable actin filaments that are resistant to lower concentrations of this compound. Higher concentrations may be necessary in these cases, but should be balanced against potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a cell-permeable marine toxin that binds to monomeric globular actin (G-actin) in a 1:1 ratio. This sequestration of G-actin monomers prevents their polymerization into filamentous actin (F-actin), leading to a net depolymerization of existing actin filaments.

Q2: What are the known off-target effects of this compound?

A2: While highly specific to actin, high concentrations or prolonged exposure to this compound can lead to off-target effects, including:

  • Cytotoxicity and Apoptosis: At higher concentrations, this compound can induce programmed cell death.

  • Reduced ERK1/2 Phosphorylation: Some studies have observed reduced phosphorylation of ERK1/2, which may interfere with RAS signaling pathways.

  • Effects on Mitochondria: Disruption of the actin cytoskeleton can impact mitochondrial distribution and movement.

  • Inhibition of HIF-1 Activation: this compound has been shown to suppress hypoxia-induced HIF-1 activation in some cancer cells.

Q3: How can I confirm that the observed effects in my experiment are due to actin disruption and not off-target effects?

A3: Implementing proper controls is critical:

  • Dose-Response Analysis: Demonstrate that the biological effect of interest occurs at a concentration that effectively disrupts actin but has minimal impact on cell viability.

  • Reversibility/Washout Experiment: Show that the effect is reversible upon removal of this compound, which is a known characteristic of its action on the actin cytoskeleton.

  • Use of an Alternative Actin Inhibitor: Confirm your findings using another actin inhibitor with a different mechanism of action, such as Cytochalasin D, which caps the barbed ends of actin filaments.

  • Actin Mutant Control: If feasible for your system, use a this compound-insensitive actin mutant to demonstrate that the observed effect is dependent on the drug's interaction with actin.

Q4: What is a typical concentration range for this compound?

A4: The effective concentration of this compound is highly cell-type dependent and can range from nanomolar to micromolar concentrations. It is crucial to perform a dose-response experiment for your specific cell line and experimental endpoint. The table below provides some reported effective concentrations for actin disruption.

Q5: Is this compound reversible? How do I perform a washout?

A5: Yes, the effects of this compound are generally reversible. To perform a washout, carefully aspirate the this compound-containing medium, wash the cells multiple times (e.g., 3-5 times) with pre-warmed, fresh medium, and then incubate the cells in fresh medium to allow for recovery. The time required for recovery can vary from minutes to hours depending on the cell type and the initial concentration and duration of treatment.

Data Presentation

Table 1: Effective Concentrations of this compound for Actin Disruption in Various Cell Types

Cell TypeConcentrationIncubation TimeObserved EffectCitation
Human Trabecular Meshwork Cells0.2 µM24 hSlight rounding of cells
Human Trabecular Meshwork Cells2 µM24 hTime-dependent cell rounding and separation
Fibroblasts (in myotube cultures)0.5 µM10-30 minDisassembly of stress fibers and focal adhesions
Rhabdomyosarcoma (RD cells)250 nM96 hProfound disruption of F-actin cytoskeleton
Rhabdomyosarcoma (Rh30 cells)100 nM96 hProfound disruption of F-actin cytoskeleton
Gastric Cancer (MKN45 cells)5 µM1 hLoss of actin ultrastructure
Budding Yeast (S. cerevisiae)200 µM5 minDisruption of actin cytoskeleton for shmoo formation study

Table 2: Comparison of this compound and Cytochalasin D

FeatureThis compoundCytochalasin DCitation
Mechanism of Action Sequesters G-actin monomers, preventing polymerization.Caps the barbed (+) end of F-actin, preventing elongation.
Potency Generally more potent; effective at lower concentrations.Effective at higher concentrations compared to this compound.
Effective Concentration Range Narrower effective concentration range.Broader effective concentration range.
Reversibility Effects are typically reversible.Effects can be reversible.
Reported Off-Target Effects Can induce apoptosis and affect some signaling pathways at high concentrations.Can have effects on glucose transport and other cellular processes.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Optimization
  • Cell Seeding: Plate cells at a consistent density across a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Preparation of this compound Dilutions: Prepare a series of this compound concentrations in fresh, pre-warmed culture medium. A suggested range to start with is 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO, the solvent for the stock solution) at the highest concentration used.

  • Treatment:

    • Dose-Response: For a fixed time point (e.g., 1 hour), replace the medium in each well with the different this compound dilutions.

    • Time-Course: For a fixed concentration (determined from the dose-response experiment), treat the cells and then fix them at various time points (e.g., 5 min, 15 min, 30 min, 1 h, 4 h, 24 h).

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Stain F-actin with a fluorescently-labeled phalloidin conjugate according to the manufacturer's protocol.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using fluorescence microscopy.

    • Qualitatively and/or quantitatively assess the degree of actin filament disruption, changes in cell morphology, and any signs of cytotoxicity (e.g., pyknotic nuclei).

    • In parallel, perform a cell viability assay to correlate morphological changes with cytotoxicity.

Protocol 2: Washout and Recovery Experiment
  • Treatment: Treat cells with the determined optimal concentration of this compound for the desired duration.

  • Washout Procedure:

    • Gently aspirate the medium containing this compound.

    • Wash the cells three to five times with a generous volume of pre-warmed, fresh culture medium.

    • After the final wash, add fresh culture medium to the wells.

  • Recovery: Incubate the cells for various time points post-washout (e.g., 30 min, 1 h, 4 h, 24 h).

  • Fixation and Staining: At each recovery time point, fix and stain the cells for F-actin and nuclei as described in Protocol 1.

  • Analysis: Image the cells and assess the re-formation of actin stress fibers and the restoration of normal cell morphology over time.

Visualizations

cluster_inhibition LatA This compound LatA_G_Actin LatA:G-actin Complex LatA->LatA_G_Actin Binds to G_Actin G-actin (monomer) G_Actin->LatA_G_Actin F_Actin F-actin (filament) G_Actin->F_Actin Assembles into LatA_G_Actin->F_Actin Polymerization Polymerization F_Actin->G_Actin Disassembles into Depolymerization Depolymerization p1 p2

Caption: Mechanism of this compound action on actin polymerization.

start Start: Define experimental goal dose_response 1. Perform Dose-Response Curve (fixed time) start->dose_response assess_actin Assess Actin Disruption (Phalloidin Staining) dose_response->assess_actin assess_viability Assess Cell Viability (e.g., Trypan Blue) dose_response->assess_viability time_course 2. Perform Time-Course (optimal concentration) select_optimal 3. Select Lowest Effective Concentration with Minimal Cytotoxicity time_course->select_optimal assess_actin->time_course assess_viability->time_course main_experiment 4. Proceed with Main Experiment select_optimal->main_experiment washout 5. (Optional) Perform Washout & Recovery Assay main_experiment->washout end End: Optimized Protocol main_experiment->end washout->end

Caption: Workflow for optimizing this compound concentration.

problem Problem Observed (e.g., cell death, inconsistent results) is_conc_optimal Is the concentration optimized? problem->is_conc_optimal optimize Perform dose-response and time-course is_conc_optimal->optimize No is_reagent_ok Is this compound stock fresh and properly stored? is_conc_optimal->is_reagent_ok Yes re_evaluate Re-evaluate Experiment optimize->re_evaluate new_reagent Prepare fresh stock and dilutions is_reagent_ok->new_reagent No are_controls_used Are proper controls included? is_reagent_ok->are_controls_used Yes new_reagent->re_evaluate implement_controls Include vehicle control, washout, and/or alternative inhibitor are_controls_used->implement_controls No are_controls_used->re_evaluate Yes implement_controls->re_evaluate

Caption: Logical troubleshooting workflow for this compound experiments.

References

Latrunculin A Washout Protocol: A Technical Support Guide for Reversibility Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Latrunculin A reversibility studies. This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the actin cytoskeleton?

This compound is a marine toxin that disrupts the organization of the actin cytoskeleton.[1] It functions by binding to monomeric actin (G-actin) in a 1:1 ratio, which prevents its polymerization into filamentous actin (F-actin).[2] This sequestration of G-actin shifts the equilibrium towards actin depolymerization, leading to the disassembly of stress fibers and other actin-based structures within the cell.[3][4]

Q2: Are the effects of this compound reversible?

Yes, the effects of this compound on the actin cytoskeleton and cell morphology are highly reversible.[5] Upon removal of the compound, cells can re-establish their actin networks and regain their original morphology.

Q3: How long does it take for the actin cytoskeleton to recover after this compound washout?

The recovery time can vary depending on the cell type, the concentration of this compound used, and the duration of the treatment. However, studies have shown that recovery can begin within an hour of washout, with significant restoration of actin structures observed over several hours. For example, in human trabecular meshwork cells, a dramatic recovery of cell morphology occurred within 1 hour, and was essentially complete within 48 hours after removing 10 µM this compound.

Q4: What is a standard protocol for this compound washout?

A widely used method for reversing the effects of this compound is to perform a series of washes with fresh, pre-warmed culture medium. A typical protocol is as follows:

  • Aspirate the this compound-containing medium from the cell culture dish.

  • Gently wash the cells five times with pre-warmed (37°C) control culture medium.

  • After the final wash, add fresh, pre-warmed culture medium to the cells.

  • Return the cells to the incubator and monitor for recovery at desired time points.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete or slow recovery of actin cytoskeleton 1. Insufficient washout: Residual this compound may still be present. 2. High concentration or prolonged exposure: This may lead to secondary effects or cellular stress. 3. Cell type sensitivity: Some cell lines may recover more slowly than others.1. Increase the number of washes (e.g., 5-7 times) and ensure the volume of wash medium is adequate. 2. Optimize the this compound concentration and incubation time. Use the lowest effective concentration for the shortest possible duration. 3. Extend the recovery time and monitor at later time points.
Decreased cell viability after washout 1. Harsh washing procedure: Vigorous pipetting can detach or damage cells. 2. Contamination during washes. 3. Toxicity from prolonged exposure to high concentrations of this compound.1. Be gentle during the washing steps. Add and remove medium slowly from the side of the dish. 2. Use sterile technique and fresh, sterile media and reagents for all steps. 3. Perform a dose-response and time-course experiment to determine the optimal, non-toxic working concentration and duration for your specific cell line. Studies have shown good cell viability with appropriate concentrations.
Variability in recovery between experiments 1. Inconsistent washout procedure. 2. Differences in cell confluency or health. 3. Variation in this compound stock solution activity.1. Standardize the washout protocol, including the number of washes, volume of medium, and incubation times. 2. Ensure cells are at a consistent confluency and in a healthy state before starting the experiment. 3. Aliquot and store the this compound stock solution properly to maintain its stability. Periodically check its activity.
Focal adhesions do not fully recover 1. Differential sensitivity: Some cellular structures, like focal adhesions, may recover at a different rate than the general actin cytoskeleton.1. Allow for longer recovery times and assess focal adhesion markers (e.g., vinculin, paxillin) at multiple time points post-washout.

Quantitative Data on Recovery After this compound Washout

The following table summarizes quantitative data on the recovery of actin structures and cellular processes after the removal of this compound.

Parameter Cell Type Latrunculin Treatment Recovery Time Observation Reference
Actin Filament Size Arabidopsis thaliana hypocotyl cellsLatrunculin B (overnight)3 hoursAverage filament size: 0.85 ± 0.30 µm
5 hoursAverage filament size: 2.15 ± 0.75 µm
8 hoursAverage filament size: 4.18 ± 2.03 µm
Cell Morphology Human Trabecular Meshwork (HTM) cells10 µM this compound (1 hour)1 hourDramatic recovery of cell morphology
48 hoursEssentially complete recovery
Stress Fibers Fibroblasts5 µM this compound (5 minutes)30 minutesCell spreading and regaining of polarized shape and stress fibers
1 hourFurther recovery of stress fibers

Experimental Protocols & Methodologies

General Experimental Protocol for this compound Reversibility Study

This protocol outlines the key steps for a typical experiment designed to assess the reversibility of this compound's effects.

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.

  • This compound Treatment:

    • Prepare a working solution of this compound in pre-warmed culture medium at the desired concentration.

    • Remove the existing medium from the cells and add the this compound-containing medium.

    • Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours).

  • Washout Procedure:

    • Aspirate the this compound-containing medium.

    • Gently wash the cells five times with pre-warmed control culture medium.

  • Recovery Phase:

    • Add fresh, pre-warmed culture medium to the cells.

    • Place the cells back in the incubator.

  • Data Collection and Analysis:

    • At various time points during the recovery phase (e.g., 0, 1, 4, 8, 24 hours), fix and stain the cells for F-actin (e.g., with fluorescently labeled phalloidin) and other proteins of interest (e.g., focal adhesion proteins).

    • Acquire images using fluorescence microscopy.

    • Quantify changes in cell morphology, actin cytoskeleton organization, and the integrity of other cellular structures.

Visualizing Key Processes

Signaling Pathway Affected by this compound

Disruption of the actin cytoskeleton by this compound can interfere with intracellular signaling pathways. For instance, it has been shown to reduce the phosphorylation of ERK1/2, suggesting a potential impact on the Ras-ERK signaling cascade.

LatrunculinA_Signaling LatA This compound G_Actin G-Actin LatA->G_Actin sequesters F_Actin F-Actin (Cytoskeleton) G_Actin->F_Actin polymerization F_Actin->G_Actin depolymerization GrowthFactor Growth Factor Signaling F_Actin->GrowthFactor  is required for Ras Ras GrowthFactor->Ras ERK ERK1/2 Ras->ERK pERK p-ERK1/2 ERK->pERK phosphorylation Proliferation Cell Proliferation pERK->Proliferation

Caption: this compound's impact on actin dynamics and a downstream signaling pathway.

Experimental Workflow for a this compound Reversibility Study

The following diagram illustrates a typical workflow for investigating the reversibility of this compound's effects on cultured cells.

LatA_Reversibility_Workflow Start Start: Healthy Cell Culture Treatment This compound Treatment Start->Treatment Washout Washout (5x with warm media) Treatment->Washout Recovery Recovery (Time Course) Washout->Recovery FixStain Fixation and Immunostaining Recovery->FixStain at t=0, 1, 4, 8, 24h Imaging Microscopy (e.g., Fluorescence) FixStain->Imaging Analysis Image and Data Analysis Imaging->Analysis Results Results: Quantification of Recovery Analysis->Results

Caption: A step-by-step workflow for a this compound reversibility experiment.

References

Technical Support Center: Managing DMSO Toxicity from Latrunculin A Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Latrunculin A stock solutions prepared in dimethyl sulfoxide (DMSO). Our aim is to help you mitigate potential DMSO-induced toxicity and ensure the validity of your experimental results.

Troubleshooting Guides

Issue 1: Vehicle Control (DMSO) Exhibits Significant Biological Effects

Symptoms:

  • Noticeable changes in cell morphology, viability, or signaling in the DMSO-only control group compared to the untreated (media-only) control.

  • Unexpected phenotypic changes in cells treated with the DMSO vehicle control.

Possible Causes:

  • DMSO concentration is too high: Different cell lines exhibit varying sensitivity to DMSO.[1][2] A concentration that is non-toxic for one cell line may be detrimental to another.

  • Sensitive cell lines: Primary cells and certain sensitive cell lines can be adversely affected by even low concentrations of DMSO.[3]

  • Prolonged exposure: The toxic effects of DMSO can be time-dependent.[4]

Solutions:

  • Determine the Maximum Tolerated DMSO Concentration:

    • Protocol: Conduct a dose-response experiment using a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%, 5%) on your specific cell line.[2]

    • Assay: Measure cell viability using a standard method like an MTT assay after a relevant exposure duration (e.g., 24, 48, or 72 hours).

    • Action: Identify the highest concentration of DMSO that does not significantly impact cell viability compared to the untreated control. This will be your maximum allowable vehicle concentration.

  • Optimize this compound Stock Concentration:

    • Prepare a more concentrated stock of this compound in DMSO. This allows for a smaller volume of the stock solution to be added to your culture medium, thereby lowering the final DMSO concentration.

  • Matched Vehicle Controls:

    • It is crucial to use a vehicle control that contains the exact same final concentration of DMSO as your experimental samples. If you are performing serial dilutions of your this compound stock, each dilution should have a corresponding vehicle control with a matched DMSO concentration.

Issue 2: Poor Solubility of this compound at Higher Stock Concentrations

Symptom:

  • Precipitation or cloudiness is observed when preparing a high-concentration stock of this compound in DMSO.

Possible Cause:

  • The solubility limit of this compound in DMSO is being exceeded. The solubility of this compound in DMSO is approximately 25 mg/ml.

Solution:

  • Alternative Solvents: If a higher stock concentration is necessary to achieve a low final DMSO concentration, consider alternative solvents. While this compound is also soluble in ethanol, it's important to note that ethanol can also have effects on cells. If switching solvents, a new toxicity profile for the chosen solvent must be determined.

  • Sonication: Gentle sonication can sometimes help to dissolve compounds in DMSO.

  • Warm Gently: Briefly warming the solution may aid in dissolution, but be cautious of potential degradation of this compound at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended final concentration of DMSO for in vitro experiments?

A1: As a general guideline, the final concentration of DMSO in cell culture medium should be kept at or below 0.1% to 0.5% (v/v) to minimize cytotoxic effects. However, the maximum tolerated concentration is highly dependent on the cell type and the duration of exposure. For sensitive cell lines, a final concentration of 0.1% or lower is advisable. It is always best practice to perform a dose-response curve for your specific cell line to determine the no-effect concentration of DMSO.

Q2: What are the known biological effects of DMSO on cells?

A2: DMSO is not biologically inert and can have a range of effects on cells, including:

  • Cytoskeleton Alterations: DMSO can induce a reorganization of the actin cytoskeleton, leading to the formation of stress fibers. At high concentrations (e.g., 10%), it can induce the formation of actin microfilament bundles in the nucleus.

  • Cell Stress Responses: DMSO can induce oxidative stress and an unfolded protein response (ER stress).

  • Apoptosis Modulation: DMSO can modulate apoptosis signaling pathways.

  • Changes in Gene Expression: Even at low concentrations (e.g., 0.1%), DMSO can cause significant alterations in the transcriptome and epigenetic landscape of cells.

Q3: How should I prepare my vehicle control for a this compound experiment?

A3: Your vehicle control must contain the same final concentration of DMSO as your highest this compound treatment group. For example, if your highest this compound concentration results in a final DMSO concentration of 0.1%, your vehicle control should be 0.1% DMSO in the same culture medium. If you are using multiple concentrations of this compound prepared from the same stock, you should ideally have a matched vehicle control for each concentration, as serial dilutions of the drug stock will also serially dilute the DMSO.

Q4: How should I store my this compound stock solution in DMSO?

A4: Store this compound dissolved in DMSO in small aliquots at -20°C. This will help to maintain its stability for at least 6 months. Avoid repeated freeze-thaw cycles. Since DMSO solidifies at around 18.5°C, you will need to let the aliquot thaw completely at room temperature before use.

Data Presentation

Table 1: Recommended Final DMSO Concentrations for Various Cell Types

Cell Type CategoryGeneral Recommendation for Final DMSO ConcentrationReference(s)
Robust/Immortalized Cell Lines≤ 0.5%
Sensitive Cell Lines (e.g., some primary cells)≤ 0.1%
Highly Sensitive Cells (e.g., embryonic stem cells)Test concentrations below 0.1%

Table 2: Summary of Potential DMSO-Induced Cellular Effects

Cellular ProcessEffect of DMSOConcentration RangeReference(s)
CytoskeletonReorganization of actin, formation of stress fibers≥ 0.1%
Cell ViabilityDose-dependent decrease> 0.1% - 0.5%
Oxidative StressInductionConcentration-dependent
ER StressInduction of unfolded protein response genesConcentration-dependent
ApoptosisModulation of apoptosis pathwaysConcentration-dependent
Gene ExpressionAlterations in transcriptome and epigenomeAs low as 0.1%

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Preparation of DMSO Dilutions: Prepare a series of dilutions of your cell culture medium containing various final concentrations of DMSO (e.g., 0%, 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%, 5%).

  • Treatment: Replace the existing medium with the prepared DMSO-containing or control media.

  • Incubation: Incubate the plate for your intended experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT assay, according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the untreated control (0% DMSO). The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.

Mandatory Visualizations

LatrunculinA_Pathway LatA This compound G_Actin G-Actin (Monomer) LatA->G_Actin Actin_Polymerization Actin Polymerization LatA->Actin_Polymerization Inhibits G_Actin->Actin_Polymerization Polymerizes into F_Actin F-Actin (Filament) Cytoskeleton Cytoskeletal Integrity F_Actin->Cytoskeleton Maintains Actin_Polymerization->F_Actin Cell_Processes Cellular Processes (Migration, Division, etc.) Cytoskeleton->Cell_Processes Regulates ERK_Pathway RAS/ERK Pathway Cytoskeleton->ERK_Pathway Impacts ERK12_Phos Reduced ERK1/2 Phosphorylation ERK_Pathway->ERK12_Phos Leads to

Caption: Mechanism of this compound action on the actin cytoskeleton.

DMSO_Toxicity_Workflow Start Start: Using this compound in DMSO Check_Control Does Vehicle Control Show Effects? Start->Check_Control No_Effect Proceed with Experiment Check_Control->No_Effect No Dose_Response Determine Max Tolerated DMSO Concentration Check_Control->Dose_Response Yes Matched_Control Use Matched Vehicle Controls No_Effect->Matched_Control Optimize_Stock Optimize this compound Stock Concentration Dose_Response->Optimize_Stock Optimize_Stock->Matched_Control End Valid Experiment Matched_Control->End

Caption: Troubleshooting workflow for DMSO vehicle control issues.

DMSO_Stress_Pathways DMSO DMSO Exposure ROS Increased ROS (Oxidative Stress) DMSO->ROS ER_Stress ER Stress (Unfolded Protein Response) DMSO->ER_Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria ER_Stress->Mitochondria Apoptosis_Pathway Apoptosis Signaling (e.g., Caspase-9) Mitochondria->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Simplified overview of DMSO-induced cellular stress pathways.

References

Technical Support Center: Time-Course Analysis of Latrunculin A-Induced Actin Depolymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Latrunculin A to study actin depolymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound (LatA) is a marine toxin derived from the red sea sponge Latrunculia magnifica that disrupts the actin cytoskeleton through a dual mechanism.[1][2] It binds to monomeric actin (G-actin) in a 1:1 ratio, sequestering it and preventing its incorporation into actin filaments (F-actin).[1][3][4] Additionally, this compound accelerates the depolymerization of existing actin filaments by promoting the dissociation of subunits from both the barbed and pointed ends.

Q2: How quickly can I expect to see actin depolymerization after this compound treatment?

The rate of depolymerization is dependent on the concentration of this compound used and the cell type. In many cell types, low concentrations of this compound can lead to the rapid disassembly of actin filaments within tens of seconds to a few minutes. For example, in yeast, complete disruption of the actin cytoskeleton is observed within 2-5 minutes. In cultured hippocampal neurons treated with 5 µM this compound, a significant reduction in cortical F-actin is visible after 2 hours, with most of the F-actin depolymerized by 9 hours.

Q3: What concentration of this compound should I use in my experiment?

The optimal concentration of this compound varies depending on the cell type and the desired effect. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific system. However, here are some general guidelines from published studies:

Cell Type/SystemThis compound ConcentrationObserved EffectReference
Human Breast Carcinoma T47D cells3-30 µM (IC50 = 6.7 µM)Inhibition of hypoxia-induced HIF-1 activation
Human Hepatoma HepG2 cells0.1 µM (24 hours)Decrease in cell migration and proliferation
Human Prostate Cancer PC-3M cells50-1000 nMPotent anti-invasive activity
Cultured Hippocampal Neurons1.3–5 µMF-actin depolymerization
U2OS cells500 nM (4 hours)Profound changes in actin cytoskeletal organization
MDCK cells0.5 µMActin depolymerization and tight junction disruption
In vitro (actin polymerization inhibition)Kd = 0.2 µMBlocks actin polymerization

Q4: How does this compound's affinity for different actin monomers affect its function?

This compound exhibits different binding affinities for actin monomers depending on their nucleotide-bound state. It binds most tightly to ATP-actin monomers, followed by ADP-Pi-actin, and then ADP-actin. This preferential binding to ATP-actin monomers, which are the primary subunits for polymerization, makes this compound a highly effective inhibitor of actin filament assembly.

Actin Monomer StateDissociation Constant (Kd)
ATP-actin0.1 µM
ADP-Pi-actin0.4 µM
ADP-actin4.7 µM

Data from single-muscle actin filament studies using TIRF microscopy.

Troubleshooting Guides

Problem 1: I am not observing any significant actin depolymerization after this compound treatment.

  • Possible Cause 1: Insufficient Concentration. The concentration of this compound may be too low for your specific cell type or experimental conditions.

    • Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 100 nM to 10 µM) to determine the optimal concentration.

  • Possible Cause 2: Inadequate Incubation Time. The treatment time may be too short to observe significant depolymerization.

    • Solution: Conduct a time-course experiment, fixing cells at various time points after this compound addition (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 24 hr) to determine the kinetics of depolymerization in your system.

  • Possible Cause 3: Inactive this compound. The this compound stock solution may have degraded.

    • Solution: this compound is typically supplied in an organic solvent like DMSO or ethanol. Ensure it is stored correctly at -20°C and protected from light. Avoid multiple freeze-thaw cycles. If degradation is suspected, use a fresh stock of the compound.

  • Possible Cause 4: High Actin Turnover Rate. In some cells, the actin cytoskeleton has an extremely high turnover rate, and the effects of depolymerization may be rapidly counteracted.

    • Solution: Consider using a higher concentration of this compound or combining it with other inhibitors that affect actin dynamics.

Problem 2: My cells are detaching from the culture dish after this compound treatment.

  • Possible Cause: Disruption of Focal Adhesions. The actin cytoskeleton is crucial for maintaining cell adhesion. Widespread depolymerization can lead to the loss of focal adhesions and subsequent cell detachment.

    • Solution 1: Use a lower concentration of this compound that is sufficient to perturb the actin cytoskeleton without causing complete collapse and detachment.

    • Solution 2: Reduce the incubation time. A shorter treatment may be adequate to observe the desired effects on actin without leading to cell loss.

    • Solution 3: Ensure your culture dishes are properly coated with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) to enhance cell adhesion.

Problem 3: I am seeing inconsistent results between experiments.

  • Possible Cause 1: Variability in Cell Culture Conditions. Differences in cell density, passage number, or growth phase can affect the organization and dynamics of the actin cytoskeleton.

    • Solution: Standardize your cell culture protocols. Plate cells at a consistent density and use cells within a specific passage number range for all experiments.

  • Possible Cause 2: Inconsistent this compound Preparation. Improper dilution or storage of the this compound stock can lead to variability.

    • Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles.

  • Possible Cause 3: Influence of Fluorescent Labels. The type of fluorescent probe used to label actin filaments can affect depolymerization rates.

    • Solution: Be aware that different dyes (e.g., Oregon Green, Alexa488, TMR) can have varying effects on the depolymerization of ATP-actin filaments. If possible, confirm your findings using different labeling methods or label-free techniques.

Experimental Protocols

Protocol 1: Time-Course Analysis of Actin Depolymerization by Fluorescence Microscopy

This protocol describes how to visualize and quantify the time-dependent depolymerization of F-actin in cultured cells using fluorescently labeled phalloidin.

  • Cell Culture: Plate your cells of interest on glass coverslips in a multi-well plate and culture them to the desired confluency.

  • This compound Treatment:

    • Prepare a working solution of this compound in pre-warmed cell culture medium at the desired final concentration.

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for various time points (e.g., 0 min, 5 min, 15 min, 30 min, 1 hr, 4 hr).

  • Fixation:

    • At each time point, carefully wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • F-actin Staining:

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in PBS containing 1% bovine serum albumin (BSA) for 30-60 minutes at room temperature, protected from light.

  • Nuclear Staining (Optional):

    • Wash the cells three times with PBS.

    • Incubate with a nuclear stain like DAPI or Hoechst for 5 minutes.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope equipped with the appropriate filters.

  • Quantification:

    • Acquire images from multiple fields for each time point.

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of F-actin per cell or the total length of actin filaments.

Protocol 2: In Vitro Actin Depolymerization Assay using Pyrene-Actin

This protocol allows for the quantitative measurement of actin depolymerization in a cell-free system.

  • Actin Polymerization:

    • Prepare a solution of pyrene-labeled G-actin in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).

    • Initiate polymerization by adding a polymerization-inducing buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole pH 7.0).

    • Monitor the increase in pyrene fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm until a plateau is reached, indicating that polymerization is complete.

  • This compound-Induced Depolymerization:

    • Once the F-actin has formed, add the desired concentration of this compound to the cuvette.

    • Immediately begin monitoring the decrease in pyrene fluorescence over time. This decrease corresponds to the depolymerization of F-actin.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The rate of depolymerization can be determined from the initial slope of the fluorescence decay curve. The half-time of depolymerization can also be calculated.

Visualizations

LatrunculinA_Mechanism cluster_0 Cellular Environment G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization LatA-G-actin LatA-G-actin Complex G-actin->LatA-G-actin F-actin->G-actin Depolymerization LatA This compound LatA->G-actin Sequesters LatA->F-actin Promotes Depolymerization LatA->LatA-G-actin LatA-G-actin->F-actin Inhibits Polymerization Experimental_Workflow_Microscopy A 1. Plate Cells on Coverslips B 2. Treat with this compound (Time-Course) A->B C 3. Fix and Permeabilize Cells B->C D 4. Stain F-actin (Fluorescent Phalloidin) C->D E 5. Mount and Image (Fluorescence Microscopy) D->E F 6. Quantify F-actin (Image Analysis) E->F Troubleshooting_Logic Start No/Poor Depolymerization Conc Is LatA Concentration Optimal? Start->Conc Time Is Incubation Time Sufficient? Conc->Time Yes Dose Perform Dose-Response Conc->Dose No Stock Is LatA Stock Active? Time->Stock Yes TimeCourse Perform Time-Course Time->TimeCourse No Success Problem Resolved Stock->Success Yes NewStock Use Fresh Stock Stock->NewStock No Dose->Conc TimeCourse->Time NewStock->Stock

References

Latrunculin A in Super-Resolution Microscopy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Latrunculin A in super-resolution microscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential artifacts and optimize your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the actin cytoskeleton?

This compound is a marine toxin that acts as a potent inhibitor of actin polymerization.[1] It functions by binding to monomeric actin (G-actin) in a 1:1 ratio, thereby preventing its assembly into filamentous actin (F-actin).[1] This sequestration of G-actin disrupts the dynamic equilibrium of the actin cytoskeleton, leading to the disassembly of existing actin filaments.[2] Additionally, this compound can sever existing actin filaments and accelerate their depolymerization.[2] These effects are generally reversible upon removal of the drug.[3]

Q2: What are the common morphological changes observed in cells treated with this compound?

Treatment with this compound typically induces significant and dose-dependent changes in cell morphology. These include:

  • Cell rounding and retraction: Due to the collapse of the actin cytoskeleton, cells lose their spread-out shape and become rounded.

  • Disruption of stress fibers: The prominent bundles of actin filaments known as stress fibers are rapidly disassembled.

  • Formation of actin aggregates: Instead of organized filaments, actin can accumulate in abnormal intracellular foci or aggregates.

  • Inhibition of cell motility and division: Processes that rely on dynamic actin rearrangements, such as cell migration and cytokinesis, are inhibited.

Q3: Can this compound treatment introduce artifacts in super-resolution microscopy images?

Yes, the profound effects of this compound on the actin cytoskeleton can lead to the formation of structures that may be misinterpreted as genuine cellular features in super-resolution images. These are considered treatment-induced artifacts. The most common artifacts include:

  • Punctate actin aggregates: The depolymerization of F-actin can lead to the formation of small, dense aggregates of actin that appear as bright puncta in super-resolution images.

  • Fragmented or discontinuous filaments: The filament-severing activity of this compound can result in the appearance of short, fragmented actin filaments that may not reflect the native state.

  • Nuclear actin rods: At certain concentrations, this compound can induce the formation of thick, rod-like structures of actin within the nucleus. These are not typically observed in untreated cells.

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this compound in your super-resolution microscopy experiments.

Issue 1: Observation of unusual, dense actin clusters that are not present in control cells.

  • Possible Cause: These are likely "focal actin accumulations" or aggregates, a known artifact of this compound treatment. They result from the disorganized re-assembly or collapse of actin following filament depolymerization.

  • Troubleshooting Steps:

    • Optimize this compound Concentration and Incubation Time: Use the lowest concentration and shortest incubation time that achieves the desired biological effect (e.g., disruption of a specific process) without causing excessive aggregation. Perform a dose-response and time-course experiment to determine the optimal parameters for your cell type and experimental question.

    • Image Analysis: Develop an image analysis workflow to quantitatively characterize these structures. Artifactual aggregates may exhibit higher fluorescence intensity, a more circular morphology, and a different localization pattern compared to physiological actin structures.

    • Control Experiments: Always include untreated and vehicle-treated (e.g., DMSO) control cells in your experiments to establish a baseline for normal actin organization.

Issue 2: Actin filaments appear fragmented and shorter than expected.

  • Possible Cause: This can be a direct result of this compound's filament-severing and depolymerizing activities. At super-resolution, this effect is more pronounced than in conventional microscopy.

  • Troubleshooting Steps:

    • Titrate this compound Concentration: Lower concentrations may primarily sequester G-actin with less pronounced severing effects.

    • Live-Cell Imaging: If experimentally feasible, perform live-cell super-resolution imaging to observe the dynamics of filament disassembly in real-time. This can help distinguish between a static fragmented state and a dynamic process of depolymerization.

    • Correlative Imaging: Correlate your super-resolution data with other imaging modalities, such as transmission electron microscopy, to get a more comprehensive view of the ultrastructural changes.

Issue 3: Appearance of thick, linear actin structures within the nucleus.

  • Possible Cause: These are likely this compound-induced nuclear actin rods. Their formation is a specific cellular response to the drug and is concentration-dependent.

  • Troubleshooting Steps:

    • Concentration Check: This artifact is more common at higher concentrations of this compound (e.g., >2 µM). If the presence of these rods is not the focus of your study, reduce the drug concentration.

    • Cell Line Specificity: The propensity to form nuclear actin rods can vary between cell types. If possible, test different cell lines.

    • Co-localization Studies: Use markers for other nuclear components to investigate the context of these structures. However, be aware that they are a drug-induced phenomenon.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound's activity and its observed effects.

Table 1: this compound Binding Affinity and Effective Concentrations

ParameterValueCell Type/SystemReference
Kd for ATP-actin 0.1 µMIn vitro (muscle actin)
Kd for ADP-Pi-actin 0.4 µMIn vitro (muscle actin)
Kd for ADP-actin 4.7 µMIn vitro (muscle actin)
EC50 for EGFP-actin disruption ~1 µMHippocampal terminals
Concentration for nuclear actin rod formation 4.7 µMMEF cells

Table 2: Recommended Concentration Ranges for this compound Treatment

ApplicationConcentration RangeIncubation TimeExpected OutcomePotential Artifacts to Monitor
Inhibition of actin polymerization 0.1 - 1 µM15 - 60 minDisruption of stress fibers, inhibition of cell motilityMinor actin aggregates
Rapid actin depolymerization 1 - 5 µM5 - 30 minComplete collapse of the actin cytoskeletonPronounced actin aggregates, filament fragmentation
Induction of nuclear actin rods > 2 µM> 60 minFormation of intranuclear actin structuresWidespread cytotoxicity with prolonged incubation

Experimental Protocols

Protocol 1: General Protocol for this compound Treatment and Fixation for Super-Resolution Microscopy (dSTORM/STED)

This protocol provides a starting point for treating adherent cells with this compound followed by fixation for immunofluorescence and super-resolution imaging.

Materials:

  • Cells cultured on high-precision glass coverslips (#1.5H)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Pre-warmed cell culture medium

  • Pre-warmed Phosphate Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde (PFA) in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody against actin or actin-binding protein

  • Secondary antibody conjugated to a suitable fluorophore for dSTORM or STED

  • Imaging buffer (specific to the super-resolution technique)

Procedure:

  • Cell Culture: Plate cells on high-precision coverslips to an appropriate confluency (typically 50-70%).

  • This compound Treatment:

    • Prepare the desired final concentration of this compound in pre-warmed cell culture medium.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated samples.

    • Aspirate the old medium from the cells and replace it with the this compound-containing or control medium.

    • Incubate for the desired time at 37°C and 5% CO2.

  • Fixation:

    • Gently aspirate the treatment medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the fixation buffer and incubate for 10-15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the cells three times with PBS.

    • Add the permeabilization buffer and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add the blocking buffer and incubate for at least 30 minutes at room temperature.

  • Immunostaining:

    • Dilute the primary antibody in blocking buffer.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslip in the appropriate imaging chamber with the required imaging buffer for dSTORM or STED.

    • Proceed with super-resolution image acquisition.

Protocol 2: Live-Cell Super-Resolution Imaging with this compound

This protocol outlines a general workflow for observing the dynamic effects of this compound in living cells using super-resolution microscopy.

Materials:

  • Cells expressing a fluorescently tagged actin or actin-binding protein (e.g., Lifeact-EGFP) cultured on high-precision glass-bottom dishes.

  • This compound stock solution.

  • Live-cell imaging medium.

  • Environmental chamber for maintaining temperature, humidity, and CO2 levels.

Procedure:

  • Cell Preparation: Plate cells in a glass-bottom dish suitable for live-cell imaging.

  • Microscope Setup:

    • Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.

    • Locate a field of view with healthy, well-spread cells.

  • Baseline Imaging:

    • Acquire a time-lapse series of super-resolution images of the untreated cells to establish the baseline actin dynamics. Use the lowest possible laser power and exposure time to minimize phototoxicity.

  • This compound Addition:

    • Carefully add a pre-warmed solution of this compound in imaging medium to the dish to achieve the desired final concentration.

  • Post-Treatment Imaging:

    • Immediately start acquiring another time-lapse series to capture the dynamic changes in the actin cytoskeleton in response to the drug.

  • Data Analysis:

    • Analyze the time-lapse data to quantify changes in filament length, number, and the formation of any artifactual structures.

Visualizations

Signaling Pathways and Experimental Workflows

latrunculin_mechanism cluster_cell Cell G_actin G-actin (Monomer) F_actin F-actin (Filament) G_actin->F_actin Polymerization LatA_G_actin This compound-G-actin Complex G_actin->LatA_G_actin F_actin->G_actin Depolymerization F_actin->G_actin Severing & Accelerated Depolymerization LatA This compound LatA->G_actin Sequestration

Caption: Mechanism of action of this compound on the actin cytoskeleton.

troubleshooting_workflow Start Super-Resolution Image Shows Atypical Actin Structures Question1 Are dense, punctate aggregates present? Start->Question1 Question2 Do filaments appear fragmented? Question1->Question2 No Artifact1 Likely 'Focal Actin Accumulation' (Artifact) Question1->Artifact1 Yes Question3 Are there thick, linear structures in the nucleus? Question2->Question3 No Artifact2 Likely Filament Severing (Artifact) Question2->Artifact2 Yes Artifact3 Likely 'Nuclear Actin Rods' (Artifact) Question3->Artifact3 Yes End Optimized Image Interpretation Question3->End No Solution1 Optimize [LatA] & Time Perform Quantitative Analysis Use Controls Artifact1->Solution1 Solution2 Titrate [LatA] Perform Live-Cell Imaging Correlative Imaging Artifact2->Solution2 Solution3 Reduce [LatA] Consider Cell Line Co-localization Studies Artifact3->Solution3 Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for identifying this compound-induced artifacts.

References

Technical Support Center: Cytoskeletal Integrity in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Latrunculin A in experiments investigating cytoskeletal integrity. A key clarification is addressed concerning its primary target and its indirect effects on the microtubule network. For comparative purposes and to directly address microtubule disruption, information on Nocodazole is also included.

I. Frequently Asked Questions (FAQs)

Q1: What is the direct impact of this compound on the microtubule cytoskeleton?

A1: It is a common misconception that this compound directly targets microtubules. The primary and direct target of this compound is the actin cytoskeleton . It functions by binding to monomeric G-actin in a 1:1 ratio, which prevents its polymerization into filamentous F-actin[1][2]. This sequestration of actin monomers leads to the rapid disassembly of existing actin filaments[2][3]. While this compound does not bind to tubulin or microtubules directly, its profound effects on the actin cytoskeleton can lead to indirect consequences for the microtubule network due to the intricate crosstalk between these two systems[4].

Q2: How can disrupting the actin cytoskeleton with this compound indirectly affect microtubules?

A2: The actin and microtubule cytoskeletons are highly interconnected and engage in "crosstalk" through various mechanisms, including shared regulatory proteins and physical linkages. Disruption of the actin network can, therefore, have secondary effects on microtubule organization and dynamics. For instance, in some cell lines, treatment with this compound has been observed to cause a shift of tubulin from the cytoplasm to the nucleus. Additionally, a subpopulation of U2OS cells treated with this compound showed an upregulation of microtubule and intermediate filament protein complexes, suggesting a potential compensatory response to actin network disruption.

Q3: What is a suitable positive control for direct microtubule cytoskeleton disruption?

A3: For experiments aiming to directly study the effects of microtubule depolymerization, a compound like Nocodazole is an appropriate positive control. Nocodazole works by binding to β-tubulin subunits, which inhibits the polymerization of microtubules and leads to their disassembly. Using Nocodazole alongside this compound can help differentiate between the direct effects of microtubule disruption and the indirect effects stemming from actin filament disassembly.

Q4: At what concentrations should I use this compound and Nocodazole?

A4: The effective concentration of both compounds is cell-type dependent and should be determined empirically through a dose-response experiment. However, general concentration ranges from published studies can be used as a starting point.

  • This compound: Concentrations ranging from nanomolar to low micromolar are typically used. For example, 250 nM this compound has been used in human RD sarcoma cells, and 100 nM in human Rh30 RMS cells. Submicromolar concentrations can induce the reversible loss of stress fibers in non-muscle cells.

  • Nocodazole: Low concentrations (e.g., 100-300 nM) can be sufficient to disrupt microtubule dynamics and stop cell locomotion without causing complete depolymerization. Higher concentrations (e.g., 10 µM) can lead to more extensive microtubule disassembly.

Q5: How quickly can I expect to see effects after treatment with this compound or Nocodazole?

A5: Both compounds can induce rapid changes in the cytoskeleton.

  • This compound: Disruption of the actin cytoskeleton can be observed within minutes of treatment. For instance, in fibroblasts, stress fiber disassembly can begin at around 10 minutes with 0.5 µM this compound.

  • Nocodazole: Effects on microtubule organization can also be seen rapidly, often within 30 minutes of treatment.

II. Troubleshooting Guides

Issue 1: No observable effect on microtubule organization after this compound treatment.

Possible Cause Troubleshooting Step
Incorrect premise of direct action This compound primarily targets actin, not microtubules. Any effects on microtubules are indirect. Consider if the experimental timeframe or cell type is suitable for observing these secondary effects.
Insufficient concentration or incubation time Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Start with a range of 0.1 µM to 5 µM for 30 minutes to 4 hours.
Cell type resistance Some cell types may have more stable cytoskeletal networks or compensatory mechanisms that mask the indirect effects on microtubules.
Reagent degradation Ensure the this compound stock solution is stored correctly (typically at -20°C in DMSO) and has not undergone multiple freeze-thaw cycles.
Imaging or staining issues Verify your immunofluorescence protocol for tubulin staining. Use a positive control for microtubule disruption, such as Nocodazole, to confirm the staining procedure is working correctly.

Issue 2: Unexpected morphological changes or cell death with this compound or Nocodazole.

Possible Cause Troubleshooting Step
High concentration leading to toxicity Reduce the concentration of the drug. High doses of this compound can induce apoptosis through the caspase-3/7 pathway.
Prolonged incubation time Decrease the duration of the treatment. Cytoskeletal disruption is a potent stressor for cells.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically <0.1%). Run a vehicle-only control.
Cell line sensitivity Your specific cell line may be particularly sensitive to cytoskeletal disruption. Perform a cell viability assay (e.g., Trypan Blue or a commercial kit) in parallel with your experiment.

Issue 3: Variability in results between experiments.

Possible Cause Troubleshooting Step
Inconsistent cell confluence Seed cells at a consistent density and treat them at the same level of confluence, as cell-cell contacts can influence cytoskeletal organization.
Inconsistent reagent preparation Prepare fresh dilutions of this compound or Nocodazole from a stable stock solution for each experiment to avoid degradation.
Differences in incubation conditions Ensure consistent temperature, CO2 levels, and humidity during the experiment.
Subtle differences in experimental timing For time-course experiments, be precise with the timing of reagent addition and cell fixation.

III. Data Presentation

Table 1: Summary of this compound Effects on the Actin Cytoskeleton

Parameter Effect Typical Concentration Range Reference
G-actin Binding (Kd) Binds ATP-actin monomers with high affinityKd = 0.1 µM
Actin Polymerization Inhibits polymerization by sequestering monomers0.1 - 5 µM
F-actin Filaments Induces rapid depolymerization0.5 µM
Cell Migration Blocks cell migration0.1 µM
Cell Morphology Induces cell rounding and disruption of stress fibers0.2 - 2 µM

Table 2: Summary of Nocodazole Effects on the Microtubule Cytoskeleton

Parameter Effect Typical Concentration Range Reference
Tubulin Polymerization Inhibits microtubule assembly≥ 50 nM
Microtubule Dynamics Decreases elongation and shortening velocities; increases pause duration4 - 400 nM
Microtubule Integrity Causes disassembly of microtubule network2 - 10 µM
Cell Locomotion Reduces or stops cell locomotion100 - 300 nM
Mitosis Blocks cells in mitosisNanomolar concentrations

IV. Experimental Protocols

Protocol 1: Immunofluorescence Staining for Actin and Microtubules

This protocol is for visualizing the effects of this compound and Nocodazole on the cytoskeleton in cultured cells.

  • Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Drug Treatment: Prepare working solutions of this compound and Nocodazole in pre-warmed culture medium. Aspirate the old medium from the cells and add the drug-containing medium. Include a vehicle-only (e.g., DMSO) control. Incubate for the desired time (e.g., 30 minutes).

  • Fixation: Aspirate the medium and gently wash the cells once with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute primary antibodies (e.g., anti-α-tubulin) in 1% BSA/PBS. Add to the coverslips and incubate for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody & Phalloidin Incubation: Wash three times with PBS. Dilute fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin (for F-actin) in 1% BSA/PBS. Incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining & Mounting: Wash three times with PBS. Add a drop of mounting medium containing a nuclear counterstain (e.g., DAPI) onto a microscope slide. Carefully place the coverslip, cell-side down, onto the mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.

V. Mandatory Visualizations

LatrunculinA_Mechanism cluster_actin Actin Dynamics G_actin G-actin (Monomer) F_actin F-actin (Filament) G_actin->F_actin Polymerization LatA_G_actin LatA-Actin Complex (Sequestered) G_actin->LatA_G_actin Binding F_actin->G_actin Depolymerization LatA This compound LatA->G_actin LatA_G_actin->F_actin

Caption: Mechanism of this compound action on the actin cytoskeleton.

Nocodazole_Mechanism cluster_microtubule Microtubule Dynamics Tubulin Tubulin Dimers (α/β) Microtubule Microtubule Filament Tubulin->Microtubule Polymerization Noc_Tubulin Nocodazole-Tubulin Complex Tubulin->Noc_Tubulin Binding Microtubule->Tubulin Depolymerization Nocodazole Nocodazole Nocodazole->Tubulin Noc_Tubulin->Microtubule

Caption: Mechanism of Nocodazole action on the microtubule cytoskeleton.

Cytoskeletal_Crosstalk Actin Actin Cytoskeleton (F-actin Network) Microtubule Microtubule Cytoskeleton Actin->Microtubule Indirect Effects (Crosstalk) LatA This compound LatA->Actin Direct Disruption Nocodazole Nocodazole Nocodazole->Microtubule Direct Disruption Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_process Processing cluster_analysis Analysis A Seed cells on coverslips B Treat with this compound, Nocodazole, or Vehicle A->B C Fix and Permeabilize B->C D Block Non-specific Sites C->D E Incubate with Primary and Secondary Antibodies D->E F Mount Coverslips E->F G Image with Fluorescence Microscope F->G

References

Technical Support Center: Cell Recovery and Morphology after Latrunculin A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Latrunculin A (LatA). The information addresses common issues encountered during experiments involving actin cytoskeleton disruption and subsequent cell recovery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

This compound is a toxin originally isolated from the Red Sea sponge Latrunculia magnifica. It is a potent, cell-permeable inhibitor of actin polymerization. LatA functions by binding to monomeric globular actin (G-actin) in a 1:1 ratio, which prevents the G-actin from polymerizing into filamentous actin (F-actin). This sequestration of G-actin monomers shifts the equilibrium towards F-actin depolymerization, leading to the disruption of the actin cytoskeleton.[1][2][3] Consequently, cells treated with LatA typically lose their defined shape, round up, and may detach from the substrate.[4][5]

Q2: Is the effect of this compound reversible?

Yes, the effects of this compound are highly reversible in most cell types. After removing LatA from the cell culture medium, the intracellular concentration of the inhibitor decreases, allowing G-actin monomers to become available for polymerization again. This leads to the de novo reassembly of the actin cytoskeleton and the gradual recovery of normal cell morphology and function.

Q3: How long does it take for cells to recover after this compound treatment?

The recovery time can vary depending on the cell type, the concentration of LatA used, and the duration of the treatment. However, some general timelines have been observed:

  • Initial Recovery (minutes to 1 hour): Dramatic morphological recovery can be seen within the first hour of LatA washout, with cells starting to spread and regain their shape. In some cell types like Dictyostelium, the first signs of actin reorganization, such as the formation of actin patches, can be observed within the first 15 minutes.

  • Intermediate Recovery (1-24 hours): More complete recovery of the actin cytoskeleton, including the reformation of stress fibers and focal adhesions, typically occurs within this timeframe. In fibroblasts, recovery of a polarized shape and stress fibers can be observed 1 hour after washout. For hippocampal neurons, a 24-hour recovery period was sufficient for F-actin repolymerization and the reformation of dendritic spines.

  • Full Recovery (24-48 hours): In many cases, a near-complete recovery of cell morphology to pre-treatment conditions is observed within 24 to 48 hours.

Q4: What morphological changes can I expect to see during cell recovery?

Following the removal of this compound, cells undergo a series of morphological changes as the actin cytoskeleton is re-established:

  • Initial Re-adhesion and Spreading: Cells that have rounded up will begin to flatten and spread on the substrate.

  • Formation of Actin Patches and Waves: In some motile cells, the initial phase of actin repolymerization can manifest as the formation of mobile actin clusters or "patches". These can then merge and give rise to traveling actin waves.

  • Reformation of Stress Fibers and Focal Adhesions: As recovery progresses, more organized actin structures such as stress fibers will reappear. Concurrently, focal adhesions, which anchor the cell to the extracellular matrix, will also be re-established.

  • Restoration of Normal Morphology: Ultimately, the cells should regain their characteristic pre-treatment morphology.

Troubleshooting Guides

Problem 1: My cells have detached from the culture dish after this compound treatment and are not re-adhering after washout.

  • Possible Cause 1: this compound concentration is too high or the treatment duration is too long.

    • Solution: High concentrations or prolonged exposure to LatA can be toxic to some cell lines, leading to apoptosis and irreversible detachment. It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and duration for your specific cell type. Start with a low concentration (e.g., 0.1-1 µM) and a short incubation time (e.g., 30-60 minutes).

  • Possible Cause 2: Inefficient washout.

    • Solution: Residual LatA in the culture medium will continue to inhibit actin polymerization and prevent cell re-adhesion. Ensure a thorough washout by washing the cells multiple times (e.g., 3-5 times) with pre-warmed, fresh, LatA-free culture medium.

  • Possible Cause 3: Disruption of cell-cell and cell-matrix adhesions.

    • Solution: LatA can disrupt intercellular adherens junctions and, to a lesser extent, focal adhesions. If your cells are particularly sensitive, consider using culture dishes coated with extracellular matrix proteins (e.g., fibronectin, collagen) to promote re-adhesion after washout.

Problem 2: The cell morphology is not fully recovering, or the actin stress fibers are not reforming properly after washout.

  • Possible Cause 1: Incomplete recovery time.

    • Solution: As mentioned in the FAQs, full recovery can take up to 48 hours for some cell types. Extend the recovery period and monitor the cells at different time points (e.g., 1, 6, 12, 24, and 48 hours post-washout).

  • Possible Cause 2: Sub-optimal cell culture conditions.

    • Solution: Ensure that the cells are maintained in optimal culture conditions (temperature, CO2, humidity, and fresh medium) during the recovery phase to support active cellular processes like actin polymerization.

  • Possible Cause 3: Interference with signaling pathways.

    • Solution: The reassembly of the actin cytoskeleton is an active process regulated by various signaling pathways. Ensure that your experimental conditions are not inadvertently inhibiting these pathways. For instance, disruption of the actin cytoskeleton has been shown to reduce ERK1/2 phosphorylation in some cells.

Problem 3: There is high variability in the recovery across my cell population.

  • Possible Cause 1: Cell cycle-dependent effects.

    • Solution: The organization of the actin cytoskeleton can vary depending on the stage of the cell cycle. This can lead to heterogeneity in the response to LatA and in the subsequent recovery. If possible, consider synchronizing your cell population before the experiment.

  • Possible Cause 2: Heterogeneous cell population.

    • Solution: Your cell line may have inherent heterogeneity. In some cases, a subpopulation of cells may respond differently to the treatment. For example, one study found that a subpopulation of U2OS cells treated with LatA exhibited upregulated microtubule and intermediate filament protein complexes.

Experimental Protocols

General Protocol for this compound Treatment and Washout

This protocol provides a general framework. Optimal concentrations, incubation times, and recovery periods should be determined empirically for each cell type and experimental setup.

  • Cell Seeding: Plate cells on an appropriate culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow to the desired confluency.

  • Preparation of this compound Stock Solution: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Store the stock solution at -20°C.

  • Treatment:

    • Warm the required volume of cell culture medium to 37°C.

    • Dilute the this compound stock solution to the desired final concentration in the pre-warmed medium.

    • Remove the existing medium from the cells and replace it with the LatA-containing medium.

    • Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours) under standard cell culture conditions.

  • Washout Procedure:

    • Pre-warm an adequate volume of fresh, LatA-free culture medium to 37°C.

    • Carefully aspirate the LatA-containing medium from the cells.

    • Gently wash the cells by adding the pre-warmed, LatA-free medium and then aspirating it. Repeat this washing step 3 to 5 times to ensure complete removal of the drug.

    • After the final wash, add fresh, pre-warmed, LatA-free medium to the cells.

  • Recovery:

    • Return the cells to the incubator and allow them to recover for the desired period.

    • Monitor the cells for morphological changes and actin cytoskeleton reorganization at various time points using microscopy.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound and the subsequent recovery.

Table 1: Effect of this compound on Actin Cytoskeleton and Cell Morphology

Cell TypeThis compound ConcentrationTreatment DurationObserved EffectReference
U2OS500 nM4 hoursProfound cytoskeletal reorganization and reduction in filament number.
U2OSNot specifiedNot specified2.7-fold lower median F-actin complex-levels in treated cells.
Fibroblast0.2 µM1 hourStress fiber disassembly.
Fibroblast0.5 µM10-30 minutesLoss of stress fibers and focal adhesions.
Human Trabecular Meshwork (HTM)2 µM24 hoursTime-dependent cell rounding and separation.
Hippocampal Neurons5 µM24 hoursLoss of F-actin from neurite shafts and dendritic spines.

Table 2: Timeline of Cell Recovery after this compound Washout

Cell TypeThis compound TreatmentRecovery ObservationTime Post-WashoutReference
Dictyostelium discoideum5 µMFormation of actin patches.< 15 minutes
Dictyostelium discoideum5 µMAbundant actin waves.20-30 minutes
Dictyostelium discoideum5 µMRecovered cell morphology.> 40 minutes
Fibroblast5 µM for 5 minutesCell spreading, regained polarized shape and stress fibers.30-60 minutes
Human Trabecular Meshwork (HTM)10 µM for 1 hourDramatic recovery of cell morphology.1 hour
Human Trabecular Meshwork (HTM)10 µM for 1 hourEssentially complete recovery.48 hours
Hippocampal NeuronsNot specified, 24 hr treatmentComplete recovery of F-actin staining and dendritic spines.24 hours

Visualizing Key Processes

Mechanism of this compound Action and Recovery

LatA_Mechanism cluster_recovery Recovery Phase (Washout) G_Actin G-Actin (Monomer) G_Actin_LatA G-Actin:LatA Complex G_Actin->G_Actin_LatA Binding F_Actin F-Actin (Filament) G_Actin->F_Actin Polymerization LatA This compound LatA->G_Actin_LatA G_Actin_LatA->F_Actin F_Actin->G_Actin Depolymerization G_Actin_LatA_wash G-Actin:LatA Complex G_Actin_free Free G-Actin G_Actin_LatA_wash->G_Actin_free Dissociation F_Actin_repoly F-Actin Reassembly G_Actin_free->F_Actin_repoly De novo Polymerization

Caption: this compound sequesters G-actin, inhibiting polymerization and promoting F-actin disassembly.

Experimental Workflow for this compound Treatment and Recovery Analysis

LatA_Workflow start Seed Cells treatment Treat with this compound (Determine optimal dose/time) start->treatment washout Washout (3-5x) with LatA-free medium treatment->washout recovery Incubate for Recovery (Time-course) washout->recovery analysis Analyze Cell Morphology & Actin Cytoskeleton recovery->analysis quantify Quantitative Analysis: - Cell Area - F-actin Intensity - Stress Fiber Formation analysis->quantify troubleshoot Troubleshoot Issues: - Cell Detachment - Incomplete Recovery analysis->troubleshoot

Caption: A typical experimental workflow for studying cell recovery after this compound treatment.

Signaling Pathways in Actin Cytoskeleton Reassembly

Actin_Signaling cluster_upstream Upstream Signals (Post-Washout) cluster_rho Rho GTPase Regulation cluster_effectors Downstream Effectors cluster_actin Actin Cytoskeleton Reorganization Integrins Integrins / Receptors Rac1 Rac1 Integrins->Rac1 Cdc42 Cdc42 Integrins->Cdc42 RhoA RhoA Integrins->RhoA WAVE WAVE Complex Rac1->WAVE NWASP N-WASP Cdc42->NWASP Filopodia Filopodia (Parallel Bundles) Cdc42->Filopodia mDia mDia Formins RhoA->mDia ROCK ROCK RhoA->ROCK Arp23 Arp2/3 Complex WAVE->Arp23 NWASP->Arp23 Lamellipodia Lamellipodia (Branched Actin) Arp23->Lamellipodia Nucleation StressFibers Stress Fibers (Contractile Bundles) mDia->StressFibers Polymerization ROCK->StressFibers Contraction

Caption: Key signaling pathways regulating actin cytoskeleton reassembly after this compound washout.

References

Technical Support Center: Troubleshooting Latrunculin A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results with Latrunculin A treatment. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a naturally occurring marine toxin that potently disrupts the actin cytoskeleton. It functions by binding to globular actin (G-actin) monomers with a 1:1 stoichiometry, thereby preventing their polymerization into filamentous actin (F-actin).[1][2] This sequestration of G-actin leads to the net disassembly of existing actin filaments.[3][4][5]

Q2: How should this compound be stored and handled?

A2: this compound is typically supplied as a solution in ethanol or as a solid. For long-term storage, it should be kept at -20°C and protected from light. Stock solutions are commonly prepared in dimethyl sulfoxide (DMSO). It is recommended to prepare and use aqueous solutions on the same day. If storage of a stock solution is necessary, it can be stored at -20°C for up to one month. Before use, equilibrate the solution to room temperature and ensure no precipitation has occurred.

Q3: What is the typical effective concentration range for this compound?

A3: The effective concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Generally, concentrations ranging from nanomolar to low micromolar are used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How quickly do cells respond to this compound treatment?

A4: The effects of this compound on the actin cytoskeleton are typically rapid, often observed within minutes of application. However, the time required to observe downstream effects, such as changes in cell morphology or signaling, can vary.

Q5: Are the effects of this compound reversible?

A5: Yes, the effects of this compound are generally reversible. Upon removal of the compound from the culture medium, cells can typically re-establish their actin cytoskeleton and normal morphology. The recovery time can vary depending on the cell type and the concentration and duration of the treatment.

Troubleshooting Guide: Inconsistent Experimental Results

Problem 1: High Variability in Cell Viability or Cytotoxicity Assays

Question: My cell viability assay results (e.g., MTT, CellTiter-Glo®) show significant variability between replicate wells and across different experiments when treating with this compound. What are the potential causes and solutions?

Answer: Inconsistent results in cell viability assays can arise from several factors related to both the compound and the experimental setup.

Potential CauseRecommended Solution
Inconsistent this compound Concentration Ensure complete solubilization: this compound is often dissolved in DMSO. Ensure the stock solution is fully dissolved before diluting it into the culture medium. Vortex the stock solution before each use. Check for precipitation: Visually inspect the final working solution for any precipitate before adding it to the cells. If precipitation is observed, consider preparing a fresh dilution. Consistent final DMSO concentration: Ensure the final concentration of DMSO is the same across all wells, including the vehicle control, and that it is at a non-toxic level (typically <0.5%).
Cell Seeding and Health Uniform cell seeding: Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. Optimal cell density: Use cells that are in the exponential growth phase. Overly confluent or sparse cultures can respond differently to treatment. Determine the optimal seeding density for your cell line in your assay format. Cell health: Use healthy, viable cells. Stressed cells may show increased sensitivity to this compound.
Assay-Specific Issues Incubation time: Optimize the incubation time with this compound. Short incubation times may not be sufficient to induce a consistent effect, while very long incubations could lead to secondary, confounding effects. Reagent handling: Ensure all reagents for the viability assay are properly stored and handled according to the manufacturer's instructions.
Problem 2: Inconsistent Morphological Changes in Treated Cells

Question: I am observing variable morphological changes (e.g., cell rounding, detachment) in my cells after this compound treatment. Some cells are strongly affected, while others appear normal. Why is this happening?

Answer: The morphological response of cells to this compound can be influenced by several factors, leading to heterogeneous outcomes.

Potential CauseRecommended Solution
Cell Cycle Stage The organization of the actin cytoskeleton can vary throughout the cell cycle. Cells in different stages of the cell cycle may exhibit different sensitivities to this compound. Consider synchronizing your cell population to reduce this variability.
Cell-to-Cell Adhesion The extent of cell-to-cell contact can influence the cytoskeletal architecture and the response to actin-disrupting agents. Experiments on confluent monolayers may yield different results compared to sparsely plated cells. Ensure consistent cell confluence at the time of treatment.
Sub-optimal Concentration or Incubation Time An insufficient concentration of this compound or a short incubation period may only affect a subset of the cell population. Perform a thorough dose-response and time-course experiment to determine the optimal conditions for consistent morphological changes in your cell line.
Reversibility of Effects The effects of this compound are reversible. If the compound is not stable in the culture medium over the entire experimental period, some cells may begin to recover, leading to a mixed population of affected and unaffected cells. Consider replenishing the medium with fresh this compound for longer incubation times.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound treatment across various cell lines and experimental conditions.

Table 1: Effective Concentrations and EC50/IC50 Values of this compound

Cell LineAssay/EffectEffective ConcentrationEC50/IC50Citation
Rhabdomyosarcoma (RMS) cells (human and murine)Growth inhibition-80-220 nM
Human breast carcinoma (T47D)Inhibition of hypoxia-induced HIF-1 activation3-30 µM6.7 µM
Human hepatoma (HepG2)Inhibition of HuR levels0.2 µM-
Human hepatoma (Huh7)Inhibition of HuR levels0.02 µM-
Human hepatoma (HepG2)Inhibition of cell migration and proliferation0.1 µM (24 hours)-
Human prostate cancer (PC-3M)Anti-invasive activity50-1000 nM-
Human colon carcinoma (HCT116)Growth inhibition-7.1 µM (Latrunculin B)
Human melanoma (MDA-MB-435)Growth inhibition-4.8 µM (Latrunculin B)
Human Trabecular Meshwork (HTM)Disorganization of actin cytoskeleton0.1 µM (5 days)-
Human Trabecular Meshwork (HTM)Cell rounding and separation2 µM-

Table 2: Experimental Conditions for this compound Treatment

Cell TypeConcentrationIncubation TimeObserved EffectCitation
Human Trabecular Meshwork (HTM) cells0.1 µM5 days - 4 weeksMild disorganization of actin cytoskeleton and focal adhesions.
Human Trabecular Meshwork (HTM) cells0.2, 1, 2, or 5 µM30 min and 24 hProgressive deterioration of actin filaments and disorganization of vinculin-containing focal contacts.
Human Rhabdomyosarcoma (RD) cells250 nM-Reduced ERK1/2 phosphorylation.
Human Rhabdomyosarcoma (Rh30) cells100 nM-Reduced ERK1/2 phosphorylation.
Mouse Rhabdomyosarcoma cells100 nM-Reduced ERK1/2 phosphorylation.
Human Mesenchymal Stem Cells (hMSCs)0.5 µM3 daysReduced YAP and TAZ expression.

Experimental Protocols

Protocol 1: General this compound Treatment for Cell Culture
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and sub-confluent at the time of treatment.

  • Preparation of this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all experimental and control groups and does not exceed a non-toxic level (e.g., <0.1%).

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Proceed with your intended downstream assays, such as cell viability, immunofluorescence staining, or western blotting.

Protocol 2: Immunofluorescence Staining of the Actin Cytoskeleton after this compound Treatment
  • Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish or multi-well plate. Treat the cells with the desired concentration of this compound and a vehicle control as described in Protocol 1.

  • Fixation: After the incubation period, carefully aspirate the medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: To reduce non-specific background staining, incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes at room temperature.

  • Phalloidin Staining: Dilute fluorescently-labeled phalloidin (which binds to F-actin) in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Staining (Optional): To visualize the nuclei, incubate the cells with a nuclear counterstain such as DAPI or Hoechst in PBS for 5-10 minutes.

  • Washing: Wash the cells two to three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

LatrunculinA_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start stock Prepare this compound Stock in DMSO start->stock working Prepare Working Solution in Culture Medium stock->working treat Treat Cells with This compound or Vehicle working->treat cells Seed Cells cells->treat incubate Incubate for Desired Time treat->incubate viability Cell Viability Assay incubate->viability if_stain Immunofluorescence Staining incubate->if_stain wb Western Blot incubate->wb

Figure 1. A generalized experimental workflow for this compound treatment and subsequent analysis.

Actin_Signaling_Pathway cluster_actin Actin Dynamics cluster_latA Intervention cluster_downstream Downstream Signaling G_actin G-actin F_actin F-actin G_actin->F_actin Polymerization F_actin->G_actin Depolymerization RhoA RhoA GTPase F_actin->RhoA Regulates YAP_TAZ YAP/TAZ F_actin->YAP_TAZ Regulates LatA This compound LatA->G_actin Sequesters Cell_Processes Cell Migration, Proliferation, Gene Expression RhoA->Cell_Processes YAP_TAZ->Cell_Processes Nuclear Translocation

Figure 2. Simplified signaling pathway illustrating the effect of this compound on actin dynamics and downstream effectors.

Troubleshooting_Tree cluster_solutions1 Viability Troubleshooting cluster_solutions2 Morphology Troubleshooting start Inconsistent Results with This compound Treatment q1 Are cell viability results variable? start->q1 q2 Are morphological changes inconsistent? start->q2 sol1a Check this compound solubility and stability q1->sol1a Yes sol1b Optimize cell seeding density and health q1->sol1b Yes sol1c Standardize assay incubation times q1->sol1c Yes sol2a Consider cell cycle synchronization q2->sol2a Yes sol2b Ensure consistent cell confluence q2->sol2b Yes sol2c Perform dose-response and time-course q2->sol2c Yes

Figure 3. A logical troubleshooting tree for addressing inconsistent results in this compound experiments.

References

Technical Support Center: Ensuring Complete Actin Disruption with Latrunculin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Latrunculin A for actin cytoskeleton disruption. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Incomplete or Partial Actin Disruption Insufficient Concentration: The concentration of this compound may be too low for the specific cell type or density.[1][2]Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration. Start with a range of 0.1 µM to 10 µM.[3][4][5] For example, human RD sarcoma cells have been shown to be sensitive to 250nM this compound, while Rh30 RMS cells required 100nM.
Inadequate Incubation Time: The treatment duration may be too short for complete depolymerization.Optimize Incubation Time: Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the minimum time required for maximal disruption. In hippocampal neurons, significant F-actin reduction was observed after 2 hours, with near-complete depolymerization by 24 hours.
Cell Type Variability: Different cell lines exhibit varying sensitivities to this compound.Cell-Specific Titration: Always titrate the concentration and incubation time for each new cell line.
Drug Inactivity: Improper storage or handling of this compound can lead to degradation.Proper Storage and Handling: Store this compound as a stock solution in DMSO at -20°C. Avoid repeated freeze-thaw cycles by preparing aliquots. Do not store aqueous dilutions for more than a day.
Cells Detaching from Culture Surface Cytoskeletal Collapse: Complete actin disruption can lead to loss of cell adhesion and subsequent detachment.Use Lower Concentrations: If complete disruption is not essential, a lower concentration may be sufficient while preserving cell attachment.
High Cell Confluency: Dense cultures may be more prone to detachment.Plate Cells at a Lower Density: Ensure cells are sub-confluent before treatment.
Pre-coating Cultureware: The culture surface may not provide adequate adhesion.Use Coated Plates: Coat culture dishes with extracellular matrix proteins like fibronectin or collagen to enhance cell adhesion.
Inconsistent Results Between Experiments Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect the cellular response.Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
Inaccurate Drug Dilution: Errors in preparing working solutions can lead to inconsistent effective concentrations.Prepare Fresh Dilutions: Prepare fresh working solutions of this compound from a stock for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a toxin derived from the sponge Latrunculia magnifica. It disrupts the actin cytoskeleton by binding to globular actin (G-actin) monomers with a 1:1 stoichiometry, thereby preventing their polymerization into filamentous actin (F-actin). This sequestration of G-actin monomers shifts the equilibrium towards depolymerization of existing F-actin filaments.

Q2: How can I verify that actin disruption is complete?

A2: Complete actin disruption can be verified using several methods:

  • Fluorescence Microscopy: Staining cells with fluorescently-labeled phalloidin, which binds specifically to F-actin, allows for visualization of the actin cytoskeleton. Disruption is indicated by a loss of stress fibers and a diffuse cytoplasmic staining pattern.

  • Western Blotting: The total amount of actin can be assessed by western blotting. While total actin levels may not change significantly over short incubation times, this can be used as a loading control to ensure equal protein loading between treated and untreated samples.

Q3: Is the effect of this compound reversible?

A3: Yes, the effects of this compound are generally reversible. Upon removal of the drug from the culture medium, cells can re-establish their actin cytoskeleton. The rate of recovery will depend on the cell type, as well as the concentration and duration of the treatment.

Q4: What is the difference between this compound and Latrunculin B?

A4: this compound and Latrunculin B are isomers that both function by sequestering G-actin monomers. However, this compound is generally considered to be more potent than Latrunculin B.

Q5: Can I use this compound in combination with other cytoskeletal inhibitors?

A5: Yes, this compound can be used with other cytoskeletal drugs to investigate the interplay between different components of the cytoskeleton. For example, it has been used in combination with jasplakinolide, an actin filament stabilizer, and blebbistatin, a myosin II inhibitor.

Experimental Protocols

Protocol 1: Verification of Actin Disruption by Phalloidin Staining

This protocol describes the visualization of the actin cytoskeleton in cultured cells treated with this compound.

Materials:

  • Cells cultured on glass coverslips

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the optimized duration. Include a vehicle control (DMSO) for comparison.

  • Fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes.

  • Phalloidin Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (diluted according to the manufacturer's instructions, typically 1:100 to 1:1000) for 20-90 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS, for 5 minutes each wash.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Assessment of Actin Levels by Western Blotting

This protocol outlines the procedure for analyzing total actin levels in cell lysates following this compound treatment.

Materials:

  • Cells cultured in plates

  • This compound stock solution (in DMSO)

  • PBS

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 10-40 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-β-actin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cell Lines

Cell LineApproximate EC50 / Effective ConcentrationReference
Human Rhabdomyosarcoma (RD)250 nM
Human Rhabdomyosarcoma (Rh30)100 nM
Mouse Rhabdomyosarcoma100 nM
Human Prostate Cancer (PC-3M)50-1000 nM (anti-invasive activity)
Human Breast Carcinoma (T47D)IC50 of 6.7 µM (for HIF-1 activation)
Human Hepatoma (HepG2)0.1 µM (inhibits cell migration)

Visualizations

LatrunculinA_Mechanism cluster_Actin_Dynamics Actin Polymerization Dynamics G-actin G-actin F-actin G-actin->F-actin Polymerization LatA_G-actin_Complex This compound-G-actin Complex (Sequestered) G-actin->LatA_G-actin_Complex F-actin->G-actin Depolymerization This compound This compound This compound->G-actin LatA_G-actin_Complex->F-actin Inhibition of Polymerization

Caption: Mechanism of action of this compound.

Actin_Disruption_Workflow cluster_Treatment Cell Treatment cluster_Verification Verification of Disruption cluster_Analysis Data Analysis Cell_Culture Culture cells on coverslips LatA_Treatment Treat with this compound (include vehicle control) Cell_Culture->LatA_Treatment Fixation Fix cells with PFA LatA_Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Phalloidin_Staining Stain with fluorescent phalloidin Permeabilization->Phalloidin_Staining Imaging Image with fluorescence microscope Phalloidin_Staining->Imaging Analysis Analyze images for loss of F-actin stress fibers Imaging->Analysis

Caption: Experimental workflow for verifying actin disruption.

Actin_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Actin_Cytoskeleton Intact Actin Cytoskeleton (F-actin) Actin_Cytoskeleton->RAS Facilitates Activation Disrupted_Actin Disrupted Actin Cytoskeleton Latrunculin_A This compound Latrunculin_A->Actin_Cytoskeleton Disrupts Disrupted_Actin->RAS Inhibits Activation

Caption: Simplified signaling pathway affected by actin disruption.

References

Technical Support Center: Long-Term Effects of Low-Dose Latrunculin A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing low-dose Latrunculin A (Lat-A) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a toxin derived from the Red Sea sponge Latrunculia magnifica that acts as a potent inhibitor of actin polymerization.[1][2] It functions by forming a 1:1 molar complex with monomeric globular actin (G-actin), thereby preventing its assembly into filamentous actin (F-actin).[3][4][5] This sequestration of G-actin shifts the equilibrium towards filament depolymerization, leading to the disruption of the actin cytoskeleton.

Q2: What are the expected morphological changes in cells after long-term low-dose this compound treatment?

Long-term exposure to low-dose this compound typically induces pronounced but often reversible changes in cell morphology. Common observations include:

  • Cell Rounding and Retraction: Cells tend to lose their flattened shape and become more rounded.

  • Intercellular Separation: Adherens junctions can be disrupted, leading to separation between cells.

  • Disruption of Actin Filaments: A noticeable disorganization of the actin cytoskeleton, including stress fibers, is a hallmark effect.

For instance, in human trabecular meshwork (HTM) cells, treatment with 0.1 µM Lat-A for 5 days resulted in mild disorganization of the actin cytoskeleton, which persisted for the entire 4-week treatment period. In gastric cancer cells, treatment led to cells losing their adhesion complex and appearing round and swollen within 24 hours.

Q3: Is long-term low-dose this compound treatment cytotoxic?

The cytotoxicity of this compound is dose-dependent. Low concentrations are generally not cytotoxic over shorter periods. For example, a 0.01 µM concentration of Lat-A was not cytotoxic to MKN45 and NUGC-4 gastric cancer cells after 24 and 72 hours of treatment. However, at higher concentrations (1-10 µM), a reduction in cell viability is observed. Long-term effects on viability can vary between cell types and the specific "low-dose" concentration used. It is crucial to determine the optimal non-toxic concentration for your specific cell line and experimental duration. A study on human trabecular meshwork tissue showed that treatment with 1 µM Lat-A did not significantly affect cell viability compared to a vehicle control.

Q4: Are the effects of this compound reversible?

Yes, the effects of this compound on cell morphology and the actin cytoskeleton are often highly reversible. After removing the drug from the culture medium, cells can regain their normal shape and re-establish their actin filament networks. For example, HTM cells treated with up to 2 µM Lat-A for 24 hours showed almost complete recovery of their morphology within 24 to 48 hours of being in a Lat-A-free medium.

Troubleshooting Guides

Problem 1: No observable effect on the actin cytoskeleton at low doses.

  • Possible Cause 1: Concentration is too low for the specific cell type.

    • Solution: Different cell lines exhibit varying sensitivities to this compound. If you do not observe the expected disruption of the actin cytoskeleton, a gradual increase in the Lat-A concentration may be necessary. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type. For instance, while 0.02 µM Lat-A had no obvious effect on HTM cell morphology, 0.2 µM induced slight cell rounding after 24 hours.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: The effects of this compound are time-dependent. While some changes can be observed within minutes at higher concentrations, longer incubation times may be required for low-dose treatments to manifest significant effects. Extend the treatment duration and monitor the cells at various time points.

  • Possible Cause 3: Inactivation of this compound.

    • Solution: Some components in the culture medium, such as serum, may gradually inactivate certain actin-disrupting agents. Consider replenishing the medium with fresh this compound at regular intervals during long-term experiments to ensure a consistent effective concentration.

Problem 2: Excessive cell death or detachment even at low doses.

  • Possible Cause 1: Cell line is particularly sensitive to actin disruption.

    • Solution: Lower the concentration of this compound further. Even concentrations in the nanomolar range can be effective in some cell types. Perform a viability assay (e.g., Trypan Blue exclusion, MTT assay) across a range of low concentrations to identify a sublethal dose for your specific cells.

  • Possible Cause 2: Long-term disruption of essential cellular processes.

    • Solution: The actin cytoskeleton is crucial for numerous cellular functions, including endocytosis, cell migration, and cell division. Prolonged disruption, even at low levels, might be detrimental. Consider intermittent treatment cycles (e.g., treat for a period, then allow for recovery) to mitigate long-term toxicity while still investigating the desired effects.

Problem 3: Inconsistent or variable results between experiments.

  • Possible Cause 1: Inconsistent this compound activity.

    • Solution: Ensure proper storage and handling of the this compound stock solution. It is typically dissolved in a solvent like DMSO or ethanol and should be stored at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.

  • Possible Cause 2: Differences in cell culture conditions.

    • Solution: Maintain consistent cell culture practices, including cell density, passage number, and serum concentration, as these factors can influence cellular responses to drug treatments.

Quantitative Data Summary

Table 1: Effect of Low-Dose this compound on Cell Viability and Growth

Cell LineThis compound ConcentrationTreatment DurationEffect on Viability/GrowthReference
MKN45 (Gastric Cancer)0.01 µM24 hoursNot cytotoxic
NUGC-4 (Gastric Cancer)0.01 µM24 hoursNot cytotoxic
MKN45 (Gastric Cancer)1.14 µM24 hoursIC50
NUGC-4 (Gastric Cancer)1.04 µM24 hoursIC50
MKN45 (Gastric Cancer)0.76 µM72 hoursIC50
NUGC-4 (Gastric Cancer)0.33 µM72 hoursIC50
Rhabdomyosarcoma (RMS) cells80-220 nMNot specifiedApproximate EC50 for growth inhibition
Human Trabecular Meshwork1 µMNot specifiedNo significant difference in viable cells vs. control

Table 2: Dissociation Constants (Kd) of this compound for Actin Monomers

Actin Monomer TypeDissociation Constant (Kd)Reference
ATP-actin0.1 µM
ADP-Pi-actin0.4 µM
ADP-actin4.7 µM
G-actin (general)0.2 µM

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

  • Stock Solution Preparation: Dissolve this compound in a suitable solvent such as DMSO or ethanol to create a high-concentration stock solution (e.g., 1-20 mM). Store the stock solution at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration.

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours before treatment.

  • Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentration of this compound. For long-term experiments, the medium should be replaced with fresh Lat-A containing medium at regular intervals (e.g., every 2-3 days).

  • Control: In parallel, treat a set of cells with a vehicle control (medium containing the same concentration of the solvent used for the stock solution, e.g., DMSO).

  • Analysis: At the desired time points, cells can be harvested for various downstream analyses such as immunofluorescence staining for F-actin, viability assays, or Western blotting.

Protocol 2: Immunofluorescence Staining for F-actin

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

  • Treatment: Treat the cells with low-dose this compound and a vehicle control as described in Protocol 1.

  • Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and then fix them with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize them with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 5-10 minutes).

  • Staining: Wash the cells with PBS and then incubate them with a fluorescently labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with a blocking agent (e.g., 1% bovine serum albumin) for 20-60 minutes at room temperature in the dark.

  • Mounting: Wash the cells with PBS to remove unbound phalloidin. Mount the coverslips onto microscope slides using a mounting medium, which may contain a nuclear counterstain like DAPI.

  • Imaging: Visualize the F-actin organization using a fluorescence microscope.

Signaling Pathways and Workflows

Diagram 1: Mechanism of this compound Action

LatrunculinA_Mechanism G_Actin G-actin (Monomer) Complex G-actin-LatA Complex G_Actin->Complex F_Actin F-actin (Filament) G_Actin->F_Actin Polymerization LatA This compound LatA->Complex F_Actin->G_Actin Depolymerization

Caption: this compound sequesters G-actin, inhibiting polymerization.

Diagram 2: Experimental Workflow for Assessing Lat-A Effects

LatA_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture Treatment Incubate Cells with Low-Dose Lat-A Cell_Culture->Treatment Control Vehicle Control Cell_Culture->Control LatA_Prep Lat-A Dilution LatA_Prep->Treatment Morphology Morphology Assessment (Microscopy) Treatment->Morphology Viability Viability Assay (e.g., MTT) Treatment->Viability Actin_Staining F-actin Staining (Phalloidin) Treatment->Actin_Staining Protein_Analysis Protein Analysis (e.g., Western Blot) Treatment->Protein_Analysis Control->Morphology Control->Viability Control->Actin_Staining Control->Protein_Analysis

Caption: Workflow for studying low-dose this compound effects.

Diagram 3: Potential Downstream Signaling Consequences of Actin Disruption

Actin_Signaling LatA Low-Dose This compound Actin_Disruption Actin Cytoskeleton Disruption LatA->Actin_Disruption RAS_Activation RAS Activation Actin_Disruption->RAS_Activation Interrupts Apoptosis Apoptosis (Caspase-3/7 Activation) Actin_Disruption->Apoptosis Can induce in some cells Growth_Factor_Signaling Growth Factor Signaling Growth_Factor_Signaling->RAS_Activation ERK_Phosphorylation Reduced ERK1/2 Phosphorylation RAS_Activation->ERK_Phosphorylation Leads to Cell_Growth Reduced Cell Growth ERK_Phosphorylation->Cell_Growth Contributes to

Caption: Actin disruption by Lat-A can impact signaling pathways.

References

preventing cell detachment after Latrunculin A application

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Latrunculin A application. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this compound, with a specific focus on preventing cell detachment.

Troubleshooting Guide

Issue: Cells are detaching from the culture surface after this compound treatment.

Cell detachment is a common issue when using this compound, as it directly disrupts the actin cytoskeleton, which is crucial for cell adhesion. Here are several factors to consider and troubleshoot:

1. This compound Concentration and Incubation Time:

High concentrations of this compound and prolonged incubation times can lead to excessive disruption of the actin cytoskeleton, causing cells to round up and detach.[1][2]

  • Recommendation: Optimize the this compound concentration and incubation time for your specific cell type and experimental goals. Start with a low concentration (e.g., 0.1 µM) and a short incubation time (e.g., 15-30 minutes) and gradually increase as needed.[3] Monitor cell morphology closely during treatment. The effects of this compound are generally reversible after washing out the compound.[1][4]

2. Sub-optimal Culture Surface:

Standard tissue culture plastic may not provide sufficient attachment for cells with a compromised cytoskeleton.

  • Recommendation: Enhance cell adhesion by coating the culture surface with an appropriate extracellular matrix (ECM) protein. Common choices include Collagen, Fibronectin, and Matrigel. The optimal coating will be cell-type dependent.

3. Cell Type and Health:

Different cell lines have varying levels of adherence. Additionally, unhealthy or stressed cells are more prone to detachment.

  • Recommendation: Ensure cells are healthy, in the logarithmic growth phase, and not overgrown before starting the experiment. If working with a loosely adherent cell line, consider using a lower concentration of this compound or a more robust ECM coating.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that leads to cell detachment?

This compound is a potent inhibitor of actin polymerization. It binds to monomeric G-actin in a 1:1 ratio, preventing its assembly into F-actin filaments. This disruption of the actin cytoskeleton directly impacts the integrity of focal adhesions and adherens junctions, which are essential for cell-matrix and cell-cell adhesion, respectively. The loss of these adhesive structures leads to cell rounding and subsequent detachment from the substrate.

Q2: How can I prevent my cells from detaching during this compound treatment?

Preventing cell detachment primarily involves optimizing your experimental conditions. Here's a summary of key strategies:

  • Titrate this compound: Use the lowest effective concentration for the shortest possible time.

  • Use ECM Coatings: Coat your cultureware with an appropriate substrate like Collagen I, Fibronectin, or Matrigel to enhance cell adhesion.

  • Ensure Optimal Cell Health: Use healthy, sub-confluent cells for your experiments.

Q3: What concentration of this compound should I use?

The optimal concentration is highly cell-type dependent. For sensitive cells or long-term experiments, concentrations as low as 0.1 µM may be effective. For more rapid and pronounced effects, concentrations up to 2 µM are often used. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific application.

Q4: Is the cell detachment induced by this compound reversible?

Yes, the effects of this compound on cell morphology and adhesion are typically reversible. After removing the this compound-containing medium and washing the cells with fresh medium, the actin cytoskeleton can repolymerize, allowing cells to re-adhere and spread. Recovery time can vary from minutes to hours depending on the cell type and the concentration and duration of the treatment.

Q5: Which ECM coating should I use to prevent detachment?

The choice of ECM protein depends on the cell type you are using.

  • Collagen I: Suitable for a wide variety of cell types, including fibroblasts, endothelial, and epithelial cells.

  • Fibronectin: Ideal for mesenchymal cells, such as fibroblasts, and can also support the adhesion of many other cell types.

  • Matrigel: A basement membrane extract that is rich in laminin and collagen IV, suitable for epithelial cells, neurons, and pluripotent stem cells.

It is recommended to test different ECM coatings to determine the best one for your specific cell line.

Quantitative Data Summary

The following table summarizes typical concentration ranges for this compound and ECM coatings. Note that optimal conditions should be determined experimentally for each specific cell line and application.

ParameterConcentration/DensityIncubation TimeKey Considerations
This compound 0.1 µM - 2 µM15 minutes - several hoursHighly cell-type dependent. Higher concentrations and longer times increase the risk of detachment.
Collagen I Coating 5 - 10 µg/cm²1-2 hours at 37°C or overnight at 2-8°CReconstitute in weak acid (e.g., 0.1 M Acetic Acid).
Fibronectin Coating 1 - 5 µg/cm²At least 45 minutes at room temperatureAvoid vortexing the solution.
Matrigel Coating Varies by application (thin vs. thick coat)At least 1 hour at 37°CKeep Matrigel and all reagents cold to prevent premature gelling.

Experimental Protocols

Protocol 1: Collagen I Coating of Cultureware

This protocol provides a general guideline for coating culture plates or coverslips with Collagen I to enhance cell adhesion.

Materials:

  • Collagen I, rat tail (e.g., Corning, Cat. No. 354236)

  • 0.1 M Acetic Acid, sterile

  • Sterile PBS

  • Culture plates or coverslips

Procedure:

  • Aseptically dilute the Collagen I stock solution to a final concentration of 50 µg/mL in sterile 0.1 M acetic acid.

  • Add a sufficient volume of the diluted collagen solution to the culture surface to ensure complete coverage (e.g., 1 mL for a 35 mm dish).

  • Incubate for 1-2 hours at 37°C or overnight at 2-8°C in a sterile environment.

  • Carefully aspirate the collagen solution.

  • (Optional) Allow the surface to air dry completely in a sterile hood.

  • Rinse the surface twice with sterile PBS or culture medium to remove any residual acid before seeding cells.

Protocol 2: Quantitative Cell Adhesion Assay

This protocol describes a basic method for quantifying cell adhesion after this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • ECM-coated and uncoated 96-well plates

  • Calcein AM or other suitable fluorescent viability dye

  • PBS

  • Culture medium

  • Fluorescence plate reader

Procedure:

  • Seed cells onto ECM-coated and uncoated 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for the desired incubation time. Include a vehicle control (e.g., DMSO).

  • After incubation, gently wash the wells twice with pre-warmed PBS to remove non-adherent cells.

  • Add culture medium containing Calcein AM (e.g., 2 µM) to each well and incubate for 30 minutes at 37°C.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths (e.g., 485/520 nm for Calcein AM).

  • The fluorescence intensity is proportional to the number of adherent cells. Calculate the percentage of adherent cells for each treatment condition relative to the vehicle control.

Visualizations

latrunculin_a_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm ECM Extracellular Matrix (e.g., Collagen, Fibronectin) Integrin Integrin ECM->Integrin binds FocalAdhesion Focal Adhesion Complex (e.g., Talin, Vinculin) Integrin->FocalAdhesion recruits ActinFilament F-Actin (Stress Fibers) FocalAdhesion->ActinFilament anchors GActin G-Actin (Monomers) ActinFilament->GActin depolymerizes to GActin->ActinFilament polymerizes to LatA This compound LatA->GActin sequesters

Caption: this compound's mechanism of action leading to cell detachment.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Coat Coat Culture Surface (e.g., Collagen I) Seed Seed Cells Coat->Seed Adhere Allow Cells to Adhere Seed->Adhere LatA_Treat Treat with this compound (Titrate Concentration & Time) Adhere->LatA_Treat Wash Wash to Remove Non-Adherent Cells LatA_Treat->Wash Stain Stain Adherent Cells (e.g., Calcein AM) Wash->Stain Quantify Quantify Adhesion (Fluorescence Measurement) Stain->Quantify

Caption: Experimental workflow for assessing cell adhesion after this compound treatment.

troubleshooting_logic Start Cells Detaching with This compound Check_Conc Is this compound concentration and incubation time optimized? Start->Check_Conc Optimize_Conc Optimize: Lower concentration and/or shorten incubation time Check_Conc->Optimize_Conc No Check_Surface Is the culture surface coated with ECM? Check_Conc->Check_Surface Yes Optimize_Conc->Check_Surface Coat_Surface Coat surface with appropriate ECM (Collagen, Fibronectin, etc.) Check_Surface->Coat_Surface No Check_Health Are cells healthy and not overgrown? Check_Surface->Check_Health Yes Coat_Surface->Check_Health Improve_Health Use healthy, sub-confluent cells Check_Health->Improve_Health No Success Problem Resolved Check_Health->Success Yes Improve_Health->Success

Caption: Troubleshooting logic for preventing cell detachment.

References

optimizing incubation time for specific cell types with Latrunculin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Latrunculin A incubation for specific cell types. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent actin polymerization inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a marine toxin derived from the sponge Latrunculia magnifica. It acts as a potent inhibitor of actin polymerization by binding to monomeric G-actin in a 1:1 ratio, thereby preventing its incorporation into F-actin filaments.[1][2] This leads to the disruption and depolymerization of the actin cytoskeleton.[1][3][4]

Q2: What are the common applications of this compound in cell biology research?

This compound is widely used to study processes that involve the actin cytoskeleton, such as cell motility, migration, division, phagocytosis, and vesicle trafficking. It is also utilized in cancer research to investigate its anti-invasive and anti-metastatic properties.

Q3: How should I prepare and store this compound?

This compound is typically dissolved in a solvent like DMSO or ethanol to create a stock solution. It is recommended to store the stock solution at -20°C. Before use, the stock solution should be diluted to the desired working concentration in the cell culture medium.

Q4: Are the effects of this compound reversible?

Yes, the effects of this compound are generally reversible. Upon removal of the drug from the culture medium, cells can often re-establish their actin cytoskeleton and resume normal functions. The recovery time will vary depending on the cell type, concentration, and duration of treatment.

Troubleshooting Guide

Issue 1: My cells are detaching from the culture plate after this compound treatment.

  • Cause: Disruption of the actin cytoskeleton can compromise cell adhesion, as focal adhesions are linked to actin stress fibers.

  • Solution:

    • Reduce Concentration and/or Incubation Time: The sensitivity to this compound varies significantly between cell types. Start with a lower concentration or a shorter incubation period. Refer to the data table below for cell-type-specific recommendations.

    • Use Coated Cultureware: Pre-coating culture plates with extracellular matrix proteins like fibronectin or collagen can enhance cell attachment.

    • Gentle Handling: Be extra gentle when washing or changing the medium for treated cells to minimize mechanical stress.

Issue 2: I am not observing the expected effect on the actin cytoskeleton.

  • Cause: The concentration of this compound may be too low for your specific cell type, or the incubation time may be insufficient.

  • Solution:

    • Increase Concentration: Gradually increase the concentration of this compound. It is advisable to perform a dose-response experiment to determine the optimal concentration for your cells.

    • Extend Incubation Time: Some cell types may require a longer exposure to the drug for significant cytoskeletal disruption.

    • Verify Drug Activity: Ensure your this compound stock solution has been stored correctly and has not expired.

Issue 3: I am seeing high levels of cell death.

  • Cause: While this compound primarily targets the actin cytoskeleton, prolonged exposure or high concentrations can lead to cytotoxicity in a dose-dependent manner.

  • Solution:

    • Perform a Viability Assay: Use assays like Calcein-AM/Propidium Iodide staining to quantify cell viability at different concentrations and incubation times.

    • Optimize Treatment Window: Determine the minimum concentration and incubation time required to achieve the desired cytoskeletal disruption without causing significant cell death.

    • Consider Cell Line Sensitivity: Some cell lines are inherently more sensitive to this compound.

Data Presentation: Recommended Incubation Parameters

The following table summarizes recommended starting concentrations and incubation times for various cell types based on published literature. Note that these are starting points, and optimization is crucial for each specific experimental setup.

Cell TypeConcentration RangeIncubation TimeObserved Effects & Notes
HeLa (Human Cervical Cancer) 0.1 - 0.5 µg/ml30 min - 24 hDisruption of actin filament bundles. Resistance can be conferred by mutant β-actin expression.
Rhabdomyosarcoma (RMS) Cells 100 - 250 nM96 hoursProfound disruption of F-actin cytoskeleton, growth inhibition. Sensitivity varies between cell lines (e.g., RD vs. Rh30).
Fibroblasts (Quail) 0.2 - 5 µM5 min - several hoursStress fiber disassembly is rapid (within 5 minutes at 5 µM). Premyofibrils in myotubes are less sensitive.
Skeletal Muscle Cells (Avian) 0.2 - 50 µM1 - several hoursPremyofibrils are more sensitive than mature myofibrils. Mature myofibrils can be stable even at high doses (50 µM).
Hippocampal Neurons (Rat) 1.3 - 5 µMup to 48 hoursLoss of F-actin from neurite shafts and dendritic spines. Effects are reversible upon washout.
Human Trabecular Meshwork (HTM) Cells 0.1 µM - (not specified)5 days - 4 weeksMild disorganization of actin cytoskeleton at low doses (0.1 µM). Pronounced, reversible cell rounding and intercellular separation at higher, unspecified doses.
HEK293 (Human Embryonic Kidney) 10 nM (with Wortmannin)10 - 15 minUsed in combination to enlarge early endosomes. A user reported cell detachment at 1µM for 1 hour.
Prostate Cancer Cells (PC-3M) 50 - 1000 nMNot specifiedPotent anti-invasive activity.
Breast Carcinoma Cells (T47D) 3 - 30 µMNot specifiedInhibits hypoxia-induced HIF-1 activation.
Hepatocellular Carcinoma Cells (HepG2, Huh7) 0.02 - 0.2 µM4 - 24 hoursInhibits cell migration and proliferation.

Experimental Protocols

General Protocol for Treating Adherent Cells with this compound
  • Cell Seeding: Plate cells on appropriate cultureware (e.g., glass-bottom dishes for imaging) and allow them to adhere and grow to the desired confluency.

  • Preparation of this compound Working Solution: Thaw the this compound stock solution (typically in DMSO or ethanol) and dilute it to the final desired concentration in pre-warmed, complete cell culture medium.

  • Treatment: Aspirate the existing culture medium from the cells and gently add the medium containing this compound.

  • Incubation: Place the cells back in the incubator (37°C, 5% CO₂) for the desired incubation time.

  • Analysis: After incubation, proceed with your downstream analysis, such as fixation and immunofluorescence for actin staining, live-cell imaging, or cell viability assays.

  • (Optional) Reversibility Study: To assess the reversibility of the effects, aspirate the this compound-containing medium, wash the cells gently with pre-warmed phosphate-buffered saline (PBS) three to five times, and then add fresh, drug-free culture medium. Monitor the cells over time for the re-formation of actin structures.

Protocol for F-actin Staining using Phalloidin
  • Fixation: After this compound treatment, gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash the cells three times with PBS. Block with a suitable blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes to reduce non-specific binding.

  • Phalloidin Staining: Incubate the cells with a fluorescently conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) at the manufacturer's recommended concentration for 20-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Mounting and Imaging: Wash the cells a final time with PBS and mount them with an anti-fade mounting medium. Image the cells using a fluorescence microscope.

Visualizations

LatrunculinA_Mechanism cluster_0 Cellular Environment cluster_1 Effect of this compound G-actin G-actin (Monomer) F-actin F-actin (Filament) G-actin->F-actin Polymerization LatA_Gactin LatA-G-actin Complex F-actin->G-actin Depolymerization F-actin->G-actin Shift in Equilibrium LatA This compound LatA->G-actin Binds to monomers Blocked_Polymerization LatA_Gactin->Blocked_Polymerization Prevents Polymerization Experimental_Workflow cluster_analysis Examples of Analysis A 1. Seed Cells B 2. Prepare this compound Working Solution A->B C 3. Treat Cells B->C D 4. Incubate (Time & Concentration Optimization) C->D E 5. Downstream Analysis D->E F Immunofluorescence (Phalloidin Staining) E->F G Live-Cell Imaging E->G H Viability Assay (e.g., Calcein/PI) E->H Troubleshooting_Logic cluster_problems Common Issues cluster_solutions Potential Solutions Start Experiment Start Problem Problem Encountered? Start->Problem Success Successful Experiment Problem->Success No Cell_Detachment Cells Detaching Problem->Cell_Detachment Yes No_Effect No Effect Observed Problem->No_Effect Yes Cell_Death High Cell Death Problem->Cell_Death Yes Sol_Detachment Reduce Concentration/Time Use Coated Plates Cell_Detachment->Sol_Detachment Sol_No_Effect Increase Concentration/Time Verify Drug Activity No_Effect->Sol_No_Effect Sol_Cell_Death Reduce Concentration/Time Perform Viability Assay Cell_Death->Sol_Cell_Death Sol_Detachment->Start Re-optimize Sol_No_Effect->Start Re-optimize Sol_Cell_Death->Start Re-optimize

References

Technical Support Center: Phalloidin Staining After Latrunculin A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting phalloidin staining in the context of Latrunculin A treatment. This guide provides solutions to common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my phalloidin staining signal weak or absent after treating cells with this compound?

A1: This is the expected outcome of a successful this compound treatment. This compound functions by binding to globular actin (G-actin) monomers in a 1:1 ratio, which prevents them from polymerizing into filamentous actin (F-actin)[1][2]. It also promotes the depolymerization of existing actin filaments[3][4]. Since phalloidin specifically binds to F-actin, a significant reduction in F-actin due to this compound treatment will naturally lead to a weak or absent fluorescent signal[5]. In this compound-treated 3T3 cells, for instance, F-actin was observed in small aggregates rather than the typical stress fibers.

Q2: How can I confirm that the this compound treatment is effective?

A2: The most direct way to confirm the efficacy of this compound is to observe the disruption of the actin cytoskeleton. This is typically visualized by a lack of stress fibers and the appearance of actin aggregates in treated cells compared to untreated controls when stained with phalloidin. You should run a parallel control experiment without this compound to ensure that your phalloidin staining protocol is working correctly and to have a baseline for normal F-actin structures.

Q3: My control cells (no this compound) also show weak phalloidin staining. What could be the issue?

A3: Weak staining in control cells can stem from several factors:

  • Suboptimal Phalloidin Concentration: The ideal concentration of the phalloidin conjugate can vary depending on the cell type and experimental conditions. It's recommended to optimize the dilution, which is commonly between 1:100 and 1:1000.

  • Incorrect Fixation: Using methanol-based fixatives can disrupt the native structure of actin, preventing phalloidin from binding. The preferred fixative is methanol-free formaldehyde.

  • Insufficient Permeabilization: Phalloidin cannot cross the cell membrane of fixed cells, so permeabilization is a necessary step. A common recommendation is to use 0.1% Triton X-100 for 3-5 minutes.

  • Reagent Quality: Ensure that your phalloidin conjugate and formaldehyde are not expired and have been stored correctly. For instance, phalloidin stock solutions should be stored at -20°C and protected from light.

  • pH Sensitivity: Phalloidin's affinity for actin can be reduced at an elevated pH, which can cleave a key thioether bridge in the molecule.

Q4: I'm observing high background fluorescence in my images. How can I reduce it?

A4: High background can obscure your signal and can be caused by several factors:

  • Non-specific Binding: To minimize non-specific binding of the phalloidin conjugate, you can include a blocking step with 1% Bovine Serum Albumin (BSA) in PBS before staining. Adding BSA to the staining solution can also help.

  • Autofluorescence: Tissues and cells can have endogenous molecules that fluoresce naturally. Fixation with aldehydes like formaldehyde can also induce autofluorescence. Using fluorophores with longer emission wavelengths can sometimes help, as most autofluorescence occurs in the 350-550 nm range.

  • Excess Reagent: Ensure you are thoroughly washing the cells with PBS after the staining step to remove any unbound phalloidin conjugate.

Q5: Can I use methanol for fixation if my protocol requires it for other antibodies?

A5: It is strongly advised not to use methanol or other alcohol-based fixatives when staining for F-actin with phalloidin. These fixatives denature proteins and disrupt the quaternary structure of F-actin that is necessary for phalloidin binding. If your protocol necessitates methanol fixation, you should consider using an antibody-based approach for visualizing the actin cytoskeleton, as some anti-actin antibodies are compatible with methanol-fixed samples.

Experimental Protocols

This compound Treatment of Adherent Cells
  • Cell Culture: Plate cells on glass coverslips in a petri dish or multi-well plate and grow to the desired confluency.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. The final working concentration will need to be optimized for your cell type but is often in the low micromolar range.

  • Treatment: Dilute the this compound stock solution to the final desired concentration in pre-warmed cell culture medium. Aspirate the old medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for the desired amount of time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • Proceed to Fixation: After incubation, proceed immediately to the fixation and phalloidin staining protocol.

Phalloidin Staining of Fixed Cells
  • Fixation:

    • Carefully aspirate the culture medium.

    • Add 3-4% methanol-free formaldehyde in PBS to the cells.

    • Incubate for 10-30 minutes at room temperature.

  • Washing:

    • Aspirate the formaldehyde solution.

    • Wash the cells 2-3 times with PBS.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS to the cells.

    • Incubate for 3-5 minutes at room temperature to permeabilize the cell membranes.

  • Washing:

    • Aspirate the Triton X-100 solution.

    • Wash the cells 2-3 times with PBS.

  • Blocking (Optional but Recommended):

    • Incubate cells with 1% BSA in PBS for 20-30 minutes to reduce non-specific background staining.

  • Phalloidin Staining:

    • Dilute the fluorescent phalloidin conjugate to its optimal working concentration in PBS (often with 1% BSA).

    • Aspirate the blocking solution and add the phalloidin staining solution.

    • Incubate for 20-90 minutes at room temperature, protected from light.

  • Final Washes:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with PBS for 5 minutes each.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium, preferably one with an anti-fade agent.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Data Presentation

ParameterThis compoundPhalloidin
Target G-actin (monomeric)F-actin (filamentous)
Effect on Actin Prevents polymerization, promotes depolymerizationStabilizes filaments, prevents depolymerization
Typical Staining Result Reduced or absent F-actin stainingClear visualization of F-actin structures

Visualizations

G cluster_0 Actin Dynamics cluster_1 Drug Intervention G_actin G-actin (Monomers) F_actin F-actin (Filaments) G_actin->F_actin Polymerization LatA This compound F_actin->G_actin Depolymerization Phalloidin Phalloidin LatA->G_actin Binds and Sequesters Result_LatA Result: Prevents Polymerization Net Depolymerization LatA->Result_LatA Phalloidin->F_actin Binds and Stabilizes Result_Phalloidin Result: Prevents Depolymerization Visualization of Filaments Phalloidin->Result_Phalloidin

Caption: Mechanism of this compound and Phalloidin on Actin Dynamics.

workflow start Start: Seed Cells on Coverslips treatment This compound Treatment (or vehicle control) start->treatment fixation Fixation (Methanol-free Formaldehyde) treatment->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization staining Phalloidin Staining permeabilization->staining imaging Fluorescence Microscopy staining->imaging end End: Analyze Images imaging->end

Caption: Experimental workflow for phalloidin staining after this compound treatment.

troubleshooting start Weak or No Phalloidin Signal latA_treated Are cells treated with this compound? start->latA_treated expected This is an expected result. LatA depolymerizes F-actin. latA_treated->expected Yes check_control Check untreated control cells. latA_treated->check_control No control_ok Is control staining strong? check_control->control_ok latA_issue LatA treatment was effective. Proceed with analysis. control_ok->latA_issue Yes protocol_issue Troubleshoot staining protocol. control_ok->protocol_issue No fixation Used methanol-free formaldehyde? protocol_issue->fixation methanol_error Methanol disrupts F-actin. Re-stain with correct fixative. fixation->methanol_error No permeabilization Permeabilized with Triton X-100? fixation->permeabilization Yes perm_error Phalloidin cannot enter cells. Re-stain with permeabilization. permeabilization->perm_error No reagents Phalloidin concentration and quality okay? permeabilization->reagents Yes reagent_error Optimize concentration or use fresh reagents. reagents->reagent_error No success Problem Solved. reagents->success Yes

Caption: Troubleshooting flowchart for weak phalloidin staining.

References

Validation & Comparative

Unraveling the Differential Effects of Latrunculin A and Cytochalasin D on Actin Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the intricate world of cellular biology, the actin cytoskeleton stands as a dynamic and fundamental scaffold, orchestrating a multitude of processes from cell motility and division to intracellular transport. To dissect the precise roles of actin in these functions, researchers rely on a toolkit of small molecules that can acutely perturb its dynamics. Among the most prominent of these are Latrunculin A and Cytochalasin D, two natural products that, while both leading to the disruption of the actin cytoskeleton, employ distinct mechanisms of action. This guide provides a comprehensive comparison of these two indispensable research tools, offering insights into their molecular interactions, quantitative effects, and the experimental methodologies used to characterize them.

Mechanism of Action: A Tale of Two distinct Actin-Binding Strategies

The fundamental difference between this compound and Cytochalasin D lies in their primary targets within the actin polymerization cycle. This compound acts as a monomer-sequestering agent, while Cytochalasin D primarily functions as a filament-capping agent.

This compound: Sequestering the Building Blocks

This compound, a toxin derived from the Red Sea sponge Latrunculia magnifica, exerts its effect by forming a tight 1:1 molar complex with globular actin (G-actin), the monomeric subunit of actin filaments.[1][2][3] It binds near the nucleotide-binding cleft, effectively taking these monomers out of the pool available for polymerization.[2][4] This sequestration of G-actin shifts the equilibrium away from filamentous actin (F-actin), leading to the net disassembly of existing actin filaments.

Cytochalasin D: Capping the Growing End

In contrast, Cytochalasin D, a fungal metabolite, primarily targets the fast-growing "barbed" end of existing actin filaments. By binding to this end, it physically obstructs the addition of new actin monomers, thereby halting filament elongation. While it can also bind to G-actin, its affinity for the barbed end of F-actin is significantly higher. The mechanism of Cytochalasin D is more complex than that of this compound, with some studies suggesting it can also induce filament severing and the formation of actin dimers, which may act as nucleation sites.

cluster_latA This compound Mechanism cluster_cytoD Cytochalasin D Mechanism G_actin_lat G-Actin LatA_G_actin This compound-G-Actin Complex (Sequestered) G_actin_lat->LatA_G_actin Binds 1:1 F_actin_lat F-Actin G_actin_lat->F_actin_lat Polymerization (Inhibited) LatA This compound LatA->LatA_G_actin F_actin_lat->G_actin_lat Depolymerization G_actin_cyto G-Actin F_actin_cyto F-Actin G_actin_cyto->F_actin_cyto Polymerization Capped_F_actin Capped F-Actin G_actin_cyto->Capped_F_actin Elongation (Blocked) F_actin_cyto->G_actin_cyto Depolymerization F_actin_cyto->Capped_F_actin Binds to Barbed End CytoD Cytochalasin D CytoD->Capped_F_actin

Figure 1. Mechanisms of action for this compound and Cytochalasin D.

Quantitative Comparison of Effects

The differing mechanisms of this compound and Cytochalasin D are reflected in their biochemical and cellular effects. These have been quantified through various in vitro and in vivo experiments.

ParameterThis compoundCytochalasin DReference
Primary Target G-actin (monomers)F-actin (barbed end)
Binding Stoichiometry 1:1 with G-actinHigh affinity to barbed end
Dissociation Constant (Kd) for G-actin ~0.2 µM~2-20 µM
Dissociation Constant (Kd) for F-actin (barbed end) Not applicable~2 nM
Effect on Polymerization Inhibits by sequestering monomersInhibits elongation at the barbed end
Effect on Depolymerization Promotes net depolymerizationCan induce depolymerization; inhibits subunit dissociation from barbed end
Effective Cellular Concentration 0.1 - 1 µM200 pM - 2 µM
Potency Generally more potent at causing complete cell rounding at lower concentrationsHigher concentrations required for maximum effect compared to this compound

Experimental Protocols

The characterization and comparison of this compound and Cytochalasin D rely on a set of established experimental protocols. Below are outlines of key methodologies.

Actin Polymerization Assay (Pyrene-Actin Fluorescence)

This assay is a cornerstone for studying the kinetics of actin polymerization in vitro.

start Start prepare Prepare Pyrene-labeled G-actin Monomers start->prepare add_drug Add this compound or Cytochalasin D prepare->add_drug initiate Initiate Polymerization (add K+, Mg2+, ATP) measure Measure Fluorescence Intensity Over Time initiate->measure add_drug->initiate analyze Analyze Polymerization Kinetics (Rate and Extent) measure->analyze end End analyze->end

Figure 2. Workflow for a pyrene-actin polymerization assay.

Methodology:

  • Preparation of Pyrene-Labeled G-Actin: Actin is purified and covalently labeled with N-(1-pyrenyl)iodoacetamide. Pyrene-labeled actin exhibits low fluorescence as a monomer but a significant increase in fluorescence upon incorporation into a filament.

  • Initiation of Polymerization: The pyrene-labeled G-actin is kept in a low-salt buffer (G-buffer) to prevent spontaneous polymerization. Polymerization is initiated by adding a high-salt buffer (F-buffer) containing KCl, MgCl2, and ATP.

  • Drug Addition: this compound or Cytochalasin D is added to the G-actin solution before or concurrently with the initiation of polymerization.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence corresponds to the rate and extent of actin polymerization.

  • Data Analysis: The resulting curves of fluorescence versus time are analyzed to determine the lag phase, elongation rate, and steady-state fluorescence, providing quantitative data on how each drug affects polymerization kinetics.

Live-Cell Imaging with Fluorescently Tagged Actin

Visualizing the effects of these drugs in living cells provides crucial insights into their in vivo activity.

Methodology:

  • Cell Culture and Transfection: Cells (e.g., fibroblasts, epithelial cells) are cultured on glass-bottom dishes suitable for microscopy. The cells are then transfected with a plasmid encoding a fluorescently tagged actin (e.g., GFP-actin or Lifeact-RFP).

  • Drug Treatment: Once the cells are expressing the fluorescent actin construct and have adhered to the dish, a baseline image or time-lapse series is acquired. This compound or Cytochalasin D is then added to the culture medium at the desired concentration.

  • Time-Lapse Microscopy: The cells are imaged using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2). Images are captured at regular intervals to observe the dynamic changes in the actin cytoskeleton.

  • Image Analysis: The resulting images are analyzed to qualitatively and quantitatively assess changes in cell morphology, stress fiber integrity, lamellipodia and filopodia dynamics, and overall actin filament organization.

Conclusion

This compound and Cytochalasin D, while both potent disruptors of the actin cytoskeleton, operate through fundamentally different mechanisms. This compound sequesters actin monomers, preventing them from participating in polymerization and leading to filament disassembly. In contrast, Cytochalasin D caps the barbed ends of actin filaments, inhibiting their elongation. This distinction in their mode of action results in different quantitative effects on actin dynamics and cellular morphology. For researchers, a clear understanding of these differences is paramount for the accurate design and interpretation of experiments aimed at elucidating the multifaceted roles of the actin cytoskeleton in health and disease. The choice between these two powerful tools will depend on the specific scientific question being addressed, with this compound being the agent of choice for rapidly depleting the pool of polymerizable actin and Cytochalasin D for studying processes related to filament end dynamics.

References

Unraveling the Dynamics of the Cytoskeleton: A Comparative Guide to Latrunculin A and Jasplakinolide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of cytoskeletal dynamics, the choice of molecular tools is paramount. Latrunculin A and Jasplakinolide stand out as two powerful agents that modulate actin filaments, the very backbone of cellular structure and motility. However, their effects are profoundly different. This guide provides an objective comparison of their mechanisms, supported by experimental data and detailed protocols, to aid in the selection of the appropriate tool for your research needs.

This compound, a macrolide toxin derived from the Red Sea sponge Latrunculia magnifica, is a potent inhibitor of actin polymerization.[1][2][3] Conversely, Jasplakinolide, a cyclic peptide isolated from the marine sponge Jaspis johnstoni, is a potent inducer of actin polymerization and a stabilizer of existing actin filaments.[4][5] These opposing actions make them invaluable for dissecting the roles of the actin cytoskeleton in various cellular processes.

Mechanism of Action: A Tale of Two Opposites

This compound exerts its effect by binding to monomeric actin (G-actin) in a 1:1 stoichiometric ratio, thereby preventing its incorporation into growing actin filaments (F-actin). This sequestration of G-actin shifts the equilibrium towards filament disassembly. Furthermore, recent studies have revealed a dual mechanism, where this compound not only sequesters monomers but also accelerates the depolymerization of actin filaments by promoting the dissociation of subunits from the filament ends.

In stark contrast, Jasplakinolide binds to and stabilizes filamentous actin (F-actin), effectively mimicking the effect of phalloidin. It enhances the rate of actin filament nucleation by reducing the size of the actin oligomer required for initiating filament growth. This leads to the formation of disordered actin masses in vivo and a depletion of the monomeric actin pool necessary for normal cytoskeletal remodeling.

At a Glance: this compound vs. Jasplakinolide

FeatureThis compoundJasplakinolide
Primary Target Monomeric Actin (G-actin)Filamentous Actin (F-actin)
Primary Effect Inhibits actin polymerization, promotes depolymerizationInduces actin polymerization, stabilizes filaments
Binding Affinity (Kd) ~0.1 µM for ATP-G-actin, ~4.7 µM for ADP-G-actin~15 nM (competes with phalloidin for F-actin binding)
Cellular Outcome Disruption of actin stress fibers, lamellipodia, and other actin-based structuresFormation of actin aggregates, stabilization of existing filaments, disruption of normal actin dynamics
Reversibility Generally reversible upon washoutReversible, though recovery may be slower due to filament stabilization
Typical Working Concentration 0.2 - 10 µM for cell culture50 nM - 5 µM for cell culture

Visualizing the Mechanisms

To better understand the distinct signaling pathways affected by these compounds, the following diagrams illustrate their core mechanisms of action.

LatrunculinA_Mechanism G_actin G-actin F_actin F-actin G_actin->F_actin Polymerization F_actin->G_actin Depolymerization LatA This compound LatA->G_actin Sequesters LatA->F_actin Promotes Depolymerization Jasplakinolide_Mechanism G_actin G-actin F_actin F-actin G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Jasp Jasplakinolide Jasp->G_actin Promotes Nucleation Jasp->F_actin Stabilizes Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture (e.g., on coverslips) treatment Treat Cells with Drug (Varying concentrations and times) cell_culture->treatment reagent_prep Prepare Drug Stock (this compound or Jasplakinolide) reagent_prep->treatment fix_stain Fixation and Staining (e.g., Phalloidin for F-actin) treatment->fix_stain biochem Biochemical Assays (e.g., G/F-actin ratio) treatment->biochem control Control Group (e.g., DMSO vehicle) control->fix_stain control->biochem imaging Microscopy (Confocal, TIRF, etc.) fix_stain->imaging quantification Image Quantification (Filament length, density, etc.) imaging->quantification comparison Compare Treated vs. Control biochem->comparison quantification->comparison conclusion Draw Conclusions comparison->conclusion

References

Validating Latrunculin A Results: A Comparison with Actin-Knockdown/Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In cell biology and drug discovery, understanding the intricate roles of the actin cytoskeleton is paramount. Latrunculin A, a potent inhibitor of actin polymerization, has long been a valuable tool for elucidating these roles. However, to ensure the specificity and validity of findings obtained with pharmacological inhibitors, genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of actin are increasingly employed. This guide provides a comprehensive comparison of these methods, offering experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate strategy for their studies.

Executive Summary

This guide compares the use of this compound, a chemical agent that acutely disrupts the actin cytoskeleton by sequestering G-actin monomers, with genetic methods (siRNA/shRNA and CRISPR/Cas9) that reduce or eliminate the expression of actin protein. While this compound offers a rapid and reversible means to study the immediate effects of actin disruption, genetic methods provide a more targeted and long-term approach to understanding the consequences of actin loss. The choice between these methodologies depends on the specific research question, the desired timeline of actin disruption, and the cellular context.

Quantitative Comparison of Effects

The following tables summarize quantitative data on the effects of this compound and actin-knockdown/knockout on key cellular processes. It is important to note that the data presented are compiled from different studies and cell types, and direct side-by-side comparisons in the same experimental system are limited in the current literature.

Table 1: Effects on Cell Proliferation

MethodCell TypeMetricResultReference
This compound Rhabdomyosarcoma (RMS) cell linesEC5080-220 nM[1][2][3]
Actin Knockdown (shRNA) Kras;CDKN2Anull mouse RMS cellsProliferation Reduction40-60%[1]
Actin Knockout (CRISPR/Cas9) Human Melanoma (A375)ProliferationNo significant change mentioned[4]

Table 2: Effects on Cell Migration and Morphology

MethodCell TypeMetricResultReference
This compound Human Trabecular Meshwork (HTM) cellsMorphologyPronounced, reversible cell rounding and intercellular separation
This compound FibroblastStress FibersReversible loss of stress fibers
Actin Knockout (β-actin) Human Melanoma (A375)Cell MigrationReduced cell migration
Actin Knockout (γ-actin) Human Melanoma (A375)Cell MigrationMore severe reduction in cell migration and invasion compared to β-actin KO
Actin Knockout (β-actin) Human Melanoma (A375)Stress FibersNo significant change in F-actin staining patterns

Table 3: Effects on Signaling Pathways

MethodCell TypePathwayEffectReference
This compound Rhabdomyosarcoma (RMS) cell linesERK1/2Reduced phosphorylation
Actin Knockout (β- and γ-actin) Human Melanoma (A375)Focal Adhesion SignalingAltered, more detrimental effect in γ-actin deficient cells

Experimental Protocols

Protocol 1: Treatment of Cells with this compound

This protocol is a general guideline for treating adherent cells with this compound to observe acute effects on the actin cytoskeleton.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Phalloidin conjugated to a fluorescent dye (for F-actin staining)

  • DAPI or Hoechst stain (for nuclear staining)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on appropriate culture vessels (e.g., glass coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.

  • This compound Preparation: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. A typical concentration range is 0.1-5 µM. A vehicle control (DMSO) should be prepared at the same final concentration as the this compound treatment.

  • Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired period. The effects of this compound on the actin cytoskeleton are typically rapid, occurring within minutes to a few hours.

  • Fixation: After incubation, wash the cells once with PBS and then fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells twice with PBS. Incubate with fluorescently labeled phalloidin according to the manufacturer's instructions to visualize F-actin. A nuclear counterstain like DAPI can also be included.

  • Mounting and Imaging: Wash the cells twice with PBS and mount the coverslips on microscope slides using an appropriate mounting medium. Image the cells using fluorescence microscopy.

Protocol 2: siRNA-Mediated Knockdown of Actin

This protocol provides a general workflow for transiently knocking down actin expression using siRNA.

Materials:

  • siRNA targeting β-actin (or other actin isoforms)

  • Non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Cell culture medium

  • Reagents for validation (e.g., qPCR primers, antibodies for Western blotting)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they will be 30-50% confluent at the time of transfection.

  • siRNA-Transfection Reagent Complex Formation:

    • Dilute the siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent and incubate for the time recommended by the manufacturer to allow complex formation.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh culture medium (with or without serum, depending on the transfection reagent).

  • Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.

  • Validation of Knockdown:

    • qPCR: Harvest RNA from the cells and perform quantitative real-time PCR to measure the mRNA levels of the target actin isoform.

    • Western Blotting: Lyse the cells and perform Western blotting using an antibody specific to the actin isoform to assess protein levels.

  • Phenotypic Analysis: Once knockdown is confirmed, proceed with the desired functional assays (e.g., migration, proliferation, immunofluorescence).

Protocol 3: CRISPR/Cas9-Mediated Knockout of Actin

This protocol outlines the general steps for generating a stable actin knockout cell line using CRISPR/Cas9.

Materials:

  • CRISPR/Cas9 plasmid or RNP complex containing a guide RNA (gRNA) targeting the actin gene of interest

  • Transfection or electroporation reagents

  • Cell culture medium

  • Reagents for single-cell cloning (e.g., cloning cylinders, 96-well plates)

  • Reagents for validation (e.g., PCR primers for genomic DNA, antibodies for Western blotting)

Procedure:

  • gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the actin gene into a Cas9 expression vector. Alternatively, synthetic gRNAs can be used with recombinant Cas9 protein to form ribonucleoprotein (RNP) complexes.

  • Transfection/Electroporation: Introduce the CRISPR/Cas9 components into the target cells.

  • Selection/Enrichment (Optional): If the CRISPR plasmid contains a selection marker (e.g., antibiotic resistance or a fluorescent protein), select or sort the transfected cells.

  • Single-Cell Cloning: After a few days, dilute the cell population and seed into 96-well plates to isolate and expand single-cell clones.

  • Screening and Validation of Clones:

    • Genomic DNA Analysis: Isolate genomic DNA from the expanded clones and perform PCR and sequencing to identify clones with insertions or deletions (indels) in the target actin gene.

    • Western Blotting: Perform Western blotting to confirm the absence of the target actin protein in the identified knockout clones.

  • Phenotypic Characterization: Once a validated knockout clone is established, it can be used for various functional assays.

Signaling Pathways and Workflows

Signaling Pathway: Actin Disruption and ERK Signaling

Disruption of the actin cytoskeleton, whether by this compound or genetic methods, can impact intracellular signaling pathways. One well-documented example is the effect on the ERK/MAPK pathway, which is crucial for cell proliferation and survival.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_disruption Actin Disruption Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Actin Cytoskeleton Actin Cytoskeleton Actin Cytoskeleton->ERK Scaffolding/Localization This compound This compound This compound->Actin Cytoskeleton Inhibits Polymerization Actin Knockdown/Knockout Actin Knockdown/Knockout Actin Knockdown/Knockout->Actin Cytoskeleton Reduces/Abolishes Expression

Caption: Disruption of the actin cytoskeleton by this compound or genetic methods can lead to reduced ERK1/2 phosphorylation and inhibit proliferation.

Experimental Workflow: Comparative Analysis

The following diagram illustrates a logical workflow for comparing the effects of this compound with actin-knockdown/knockout models.

Comparative_Workflow cluster_methods Methods of Actin Disruption cluster_validation Validation of Disruption cluster_assays Phenotypic and Signaling Assays Latrunculin_A Pharmacological Inhibition (this compound) Phalloidin_Staining Phalloidin Staining (F-actin morphology) Latrunculin_A->Phalloidin_Staining Genetic_Manipulation Genetic Manipulation (siRNA/CRISPR) Genetic_Manipulation->Phalloidin_Staining Western_Blot Western Blot (Actin protein level) Genetic_Manipulation->Western_Blot Cell_Culture Start with a chosen cell line Cell_Culture->Latrunculin_A Cell_Culture->Genetic_Manipulation Morphology_Analysis Morphology Analysis Phalloidin_Staining->Morphology_Analysis Proliferation_Assay Proliferation Assay Western_Blot->Proliferation_Assay Migration_Assay Migration Assay Western_Blot->Migration_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Western_Blot->Signaling_Analysis Data_Analysis Comparative Data Analysis Proliferation_Assay->Data_Analysis Migration_Assay->Data_Analysis Morphology_Analysis->Data_Analysis Signaling_Analysis->Data_Analysis

Caption: A workflow for comparing pharmacological and genetic methods of actin disruption.

Discussion and Recommendations

This compound: A Tool for Acute and Reversible Actin Disruption

  • Advantages:

    • Rapid Action: Effects are observed within minutes.

    • Reversibility: Washing out the drug allows for the study of recovery processes.

    • Dose-Dependence: The extent of actin disruption can be titrated by varying the concentration.

  • Disadvantages:

    • Off-Target Effects: Although primarily targeting actin, potential off-target effects at higher concentrations cannot be entirely ruled out.

    • Incomplete Disruption: It sequesters G-actin, leading to the disassembly of dynamic actin structures, but may not affect more stable actin filaments to the same extent.

    • Toxicity: Prolonged exposure or high concentrations can lead to cytotoxicity and apoptosis.

Actin-Knockdown/Knockout: A Genetic Approach for Specific and Long-Term Studies

  • Advantages:

    • Specificity: Precisely targets a specific actin isoform, minimizing off-target effects compared to chemical inhibitors.

    • Long-Term Studies: Stable knockout cell lines allow for the investigation of the long-term consequences of actin loss.

    • Compensation Mechanisms: Can reveal how cells adapt to the chronic absence of a specific actin isoform.

  • Disadvantages:

    • Time-Consuming: Generating and validating knockout cell lines is a lengthy process.

    • Irreversibility (Knockout): The permanent loss of the gene makes it impossible to study recovery.

    • Incomplete Knockdown (siRNA): Transient knockdown may not completely eliminate the protein, leading to residual function.

    • Off-Target Effects (siRNA): siRNAs can have off-target effects by binding to unintended mRNAs.

    • Compensation: The cell may upregulate other actin isoforms to compensate for the loss of the targeted one, which can complicate the interpretation of results.

The validation of results obtained with this compound using actin-knockdown or knockout models is a robust scientific practice. This compound is an excellent tool for studying the acute and dynamic roles of the actin cytoskeleton. Genetic methods, in turn, provide a specific and long-term perspective on the function of individual actin isoforms. The choice of method should be guided by the specific biological question. For studying rapid cellular processes and the immediate consequences of actin disruption, this compound is highly suitable. For investigating the specific, long-term roles of an actin isoform and to confirm the on-target effects of a drug, actin-knockdown or knockout models are indispensable. Ideally, a combination of both approaches will provide the most comprehensive and well-validated understanding of actin's role in cellular function.

References

Latrunculin A vs. Latrunculin B: A Comparative Guide to their Differential Effects on Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Latrunculin A and Latrunculin B, marine toxins derived from the sponge Latrunculia magnifica, are potent and widely used inhibitors of actin polymerization. By binding to monomeric G-actin, they prevent its incorporation into F-actin filaments, leading to the disruption of the actin cytoskeleton. While both compounds share this primary mechanism of action, they exhibit distinct potencies and differential effects on various cellular processes. This guide provides a comprehensive comparison of this compound and Latrunculin B, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their specific experimental needs.

Data Presentation: Quantitative Comparison of this compound and Latrunculin B

The following tables summarize the key quantitative differences in the biochemical and cellular activities of this compound and Latrunculin B.

ParameterThis compoundLatrunculin BReference
Binding Affinity to G-Actin (Kd) ATP-actin: 0.1 µMADP-Pi-actin: 0.4 µMADP-actin: 4.7 µMMaize pollen actin: 74 nM (~0.074 µM)[1][2]
General Potency More potentLess potent[3][4][5]

Table 1: Comparison of Binding Affinities to G-Actin. this compound exhibits a high affinity for ATP-actin monomers, the form primarily incorporated into growing filaments. The binding affinity of Latrunculin B has been determined for maize pollen actin.

Cell LineThis compound IC50Latrunculin B IC50Reference
HCT116 (Colon Carcinoma)-7.1 µM
MDA-MB-435 (Melanoma)-4.8 µM
Fibroblast Populated Collagen Matrices (without serum)-~60 nM
Fibroblast Populated Collagen Matrices (with serum)-~900 nM
Mouse RMS and NMS cells80-220 nM-
Human HT1080 fibrosarcoma80-220 nM-
Human RD (rhabdomyosarcoma)80-220 nM-
Human Rh30, Rh41 (rhabdomyosarcoma)80-220 nM-

Table 2: Comparative Cytotoxicity (IC50) of this compound and Latrunculin B in Various Cell Lines. The IC50 values indicate the concentration of the compound required to inhibit 50% of cell viability. Data for direct comparison across multiple cell lines is limited, but available data suggests this compound is generally more cytotoxic. The potency of Latrunculin B can be significantly influenced by the presence of serum.

Differential Effects on Cellular Processes

This compound is consistently reported to be more potent than Latrunculin B in disrupting the actin cytoskeleton and inducing cellular effects. The effects of Latrunculin B are often reversible, in part due to its inactivation by serum components, whereas the effects of this compound can be more sustained.

Signaling Pathways

The disruption of the actin cytoskeleton by latrunculins has significant downstream consequences on various signaling pathways that regulate cell morphology, motility, and survival.

Rho GTPase Signaling:

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. Disruption of actin dynamics by latrunculins can, in turn, affect the activity of these GTPases. While specific comparative studies on the differential effects of this compound and B on individual Rho GTPases are not extensively detailed in the available literature, the profound disruption of the actin network by both compounds will invariably impact Rho GTPase-mediated processes such as stress fiber formation (RhoA), lamellipodia formation (Rac1), and filopodia formation (Cdc42).

G Latrunculin_A This compound G_actin G-actin Monomers Latrunculin_A->G_actin Inhibits (More Potent) Latrunculin_B Latrunculin B Latrunculin_B->G_actin Inhibits (Less Potent) Actin_Polymerization Actin Polymerization G_actin->Actin_Polymerization F_actin F-actin Filaments (Cytoskeleton) Actin_Polymerization->F_actin Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) F_actin->Rho_GTPases Cell_Processes Cellular Processes (Morphology, Motility, Adhesion) F_actin->Cell_Processes Rho_GTPases->Cell_Processes

Figure 1. Simplified overview of Latrunculin action on the actin cytoskeleton and its interplay with Rho GTPases.

Apoptosis Signaling:

At higher concentrations, both this compound and B can induce programmed cell death, or apoptosis. This is often mediated through the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. Specifically, the activation of caspase-3 and caspase-7 has been linked to latrunculin-induced apoptosis.

G Latrunculin_A This compound Actin_Disruption Actin Cytoskeleton Disruption Latrunculin_A->Actin_Disruption Latrunculin_B Latrunculin B Latrunculin_B->Actin_Disruption Cellular_Stress Cellular Stress Actin_Disruption->Cellular_Stress Caspase_Activation Caspase-3/7 Activation Cellular_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2. General pathway of Latrunculin-induced apoptosis through caspase activation.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Pyrene-Actin Polymerization Assay

This assay is a standard method to monitor the kinetics of actin polymerization in vitro. It utilizes actin labeled with pyrene, a fluorescent probe whose fluorescence intensity increases significantly when it is incorporated into the hydrophobic environment of an actin filament.

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound or Latrunculin B dissolved in an appropriate solvent (e.g., DMSO)

  • Fluorometer with excitation at ~365 nm and emission at ~407 nm

Procedure:

  • Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer on ice. The final actin concentration is typically in the low micromolar range.

  • Add the desired concentration of this compound, Latrunculin B, or solvent control (e.g., DMSO) to the G-actin solution and incubate for a short period on ice to allow for binding.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer and mix quickly.

  • Immediately place the sample in the fluorometer and record the fluorescence intensity over time.

  • The rate of polymerization can be determined from the slope of the fluorescence curve. A decrease in the rate and the final fluorescence plateau in the presence of latrunculins indicates inhibition of polymerization.

G cluster_0 Preparation cluster_1 Polymerization cluster_2 Analysis G_actin Pyrene-labeled G-actin in G-buffer Latrunculin Add Latrunculin (A or B) G_actin->Latrunculin Poly_buffer Add 10x Polymerization Buffer Latrunculin->Poly_buffer Fluorometer Measure Fluorescence (Ex: 365nm, Em: 407nm) Poly_buffer->Fluorometer Plot Plot Fluorescence vs. Time Fluorometer->Plot Rate Determine Polymerization Rate Plot->Rate

Figure 3. Experimental workflow for the pyrene-actin polymerization assay.
MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound or Latrunculin B

  • 96-well culture plates

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound, Latrunculin B, and a vehicle control for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at ~570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

G Seed_cells Seed cells in 96-well plate Treat_cells Treat with this compound/B Seed_cells->Treat_cells Add_MTT Add MTT solution Treat_cells->Add_MTT Incubate Incubate (2-4 hours) Add_MTT->Incubate Solubilize Add solubilization solution Incubate->Solubilize Read_absorbance Read absorbance (~570 nm) Solubilize->Read_absorbance Analyze Calculate % viability Read_absorbance->Analyze

Figure 4. Step-by-step workflow for the MTT cell viability assay.

Conclusion

This compound and Latrunculin B are invaluable tools for studying the role of the actin cytoskeleton in a multitude of cellular processes. The choice between these two compounds should be guided by the specific requirements of the experiment. This compound, with its higher potency, is suitable for experiments requiring a rapid and robust disruption of the actin cytoskeleton. In contrast, the less potent and often reversible effects of Latrunculin B may be advantageous for studies where a more transient or graded inhibition of actin polymerization is desired. The information and protocols provided in this guide are intended to assist researchers in making an informed decision and in designing and executing well-controlled experiments.

References

Latrunculin A: A Superior Tool for Actin Cytoskeleton Research

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of cellular biology, the actin cytoskeleton stands as a cornerstone of cellular architecture, motility, and signaling. Pharmacological agents that target actin are invaluable tools for dissecting these intricate processes. Among these, Latrunculin A has emerged as a particularly advantageous compound, offering distinct benefits over other widely used actin-targeting drugs such as Cytochalasins and Phalloidin. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their investigations.

Mechanism of Action: A Key Distinction

The primary advantage of this compound lies in its unique mechanism of action. Unlike drugs that interact with filamentous actin (F-actin), this compound targets the monomeric globular actin (G-actin) pool.

This compound: This marine toxin, derived from the sponge Latrunculia magnifica, binds to G-actin monomers in a 1:1 stoichiometric ratio near the nucleotide-binding cleft.[1][2] This sequestration of actin monomers prevents their incorporation into growing actin filaments, thereby shifting the cellular equilibrium towards filament disassembly.[2][3] Furthermore, recent studies have shown that this compound also accelerates the depolymerization of actin filaments from their ends, in addition to sequestering monomers.[4]

Cytochalasin D: In contrast, Cytochalasin D primarily acts by binding to the barbed (+) ends of F-actin. This "capping" action blocks the addition of new actin monomers to the growing end of the filament. While this effectively inhibits filament elongation, it does not directly address the existing pool of G-actin monomers. At higher concentrations, cytochalasins can also induce filament severing.

Phalloidin: This toxin from the Amanita phalloides mushroom takes an opposing approach. It binds and stabilizes F-actin, preventing its depolymerization. This locks the actin cytoskeleton in a static state, inhibiting dynamic processes that rely on filament turnover.

This fundamental difference in their mechanisms of action leads to distinct cellular effects and experimental advantages for this compound. By directly targeting the monomer pool, this compound provides a more rapid and complete inhibition of all forms of actin polymerization.

Comparative Performance: Quantitative Insights

The superiority of this compound for specific applications is further underscored by quantitative experimental data. Its high affinity for G-actin and potent cellular effects are evident in various assays.

ParameterThis compoundCytochalasin DPhalloidin
Primary Target G-actin monomersBarbed (+) ends of F-actinF-actin filaments
Mechanism Sequesters monomers, prevents polymerization, accelerates depolymerizationCaps filament ends, prevents elongationStabilizes filaments, prevents depolymerization
Binding Affinity (Kd) ~0.1 µM for ATP-G-actinLow nM range for barbed endsSub-µM range for F-actin
Effective Concentration 20 nM - 200 nM (Latrunculin B)200 pM - 2 µMnM to low µM range
Reversibility Readily reversibleReversibleEssentially irreversible in cells
Cellular Effect Rapid and global disruption of F-actin structuresInhibition of processes dependent on barbed-end growth (e.g., lamellipodia formation)"Freezing" of the actin cytoskeleton, formation of stable aggregates

Advantages of G-Actin Sequestration

The sequestration of G-actin by this compound offers several distinct advantages for researchers:

  • Rapid and Complete Inhibition: By targeting the monomer pool, this compound quickly depletes the building blocks necessary for all actin filament assembly, leading to a more rapid and widespread disruption of the actin cytoskeleton compared to filament cappers or stabilizers.

  • Studying Actin Dynamics: For experiments focused on understanding the kinetics of actin filament turnover, the rapid and reversible action of this compound is ideal. Its effects can be quickly washed out, allowing for the observation of cytoskeletal reassembly.

  • Uncoupling Polymerization from other Processes: this compound allows for the specific investigation of the role of actin polymerization in various cellular events, without the confounding effects of filament stabilization or the accumulation of short, capped filaments that can occur with other drugs.

  • Clearer Interpretation of Results: The direct and well-defined mechanism of G-actin sequestration can lead to more straightforward interpretations of experimental outcomes compared to the multifaceted effects of drugs like Cytochalasin D, which can vary with concentration.

Experimental Protocols

To facilitate the application of these insights, detailed protocols for key experiments are provided below.

Pyrene-Actin Polymerization Assay

This in vitro assay is a cornerstone for studying the effects of compounds on actin polymerization dynamics. It relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.

Materials:

  • Pyrene-labeled G-actin and unlabeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • This compound, Cytochalasin D, or Phalloidin dissolved in an appropriate solvent (e.g., DMSO)

  • Fluorometer with excitation at ~365 nm and emission at ~407 nm

Procedure:

  • Prepare a mixture of unlabeled and pyrene-labeled G-actin (typically 5-10% pyrene-actin) in G-buffer on ice to the desired final concentration (e.g., 2-4 µM).

  • Add the test compound (this compound, Cytochalasin D, or Phalloidin) or vehicle control to the actin monomer solution and incubate for a short period on ice.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer and mix quickly.

  • Immediately place the sample in the fluorometer and begin recording fluorescence intensity over time.

  • Monitor the fluorescence until the polymerization reaction reaches a plateau.

  • Analyze the kinetic curves to determine the effects of the compounds on the lag phase, elongation rate, and steady-state fluorescence.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of actin-targeting drugs on cultured cells. It measures the metabolic activity of cells, which is an indicator of their viability.

Materials:

  • Cultured cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound, Cytochalasin D, or Phalloidin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the actin-targeting drugs in complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the drugs. Include a vehicle-only control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.

Visualizing the Mechanisms

The distinct mechanisms of these three classes of actin-targeting drugs can be visualized to better understand their impact on the actin cytoskeleton.

Actin_Drug_Mechanisms cluster_G_Actin G-Actin Pool cluster_F_Actin F-Actin Filament cluster_LatrunculinA This compound cluster_CytochalasinD Cytochalasin D cluster_Phalloidin Phalloidin G_actin G-Actin Monomers F_actin Barbed (+) End Filament Pointed (-) End G_actin->F_actin:barbed Polymerization F_actin:pointed->G_actin Depolymerization LatA This compound LatA->G_actin Sequesters CytoD Cytochalasin D CytoD->F_actin:barbed Caps Phalloidin Phalloidin Phalloidin->F_actin Stabilizes

Caption: Mechanisms of action of different actin-targeting drugs.

References

Unraveling Synergistic Alliances: A Comparative Guide to Latrunculin A and Other Cytoskeletal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cytoskeleton, a dynamic network of protein filaments, is a cornerstone of cellular architecture and function, making it a prime target in cancer therapy. While individual cytoskeletal drugs have shown clinical efficacy, combination therapies that exploit synergistic interactions between these agents offer a promising avenue for enhanced therapeutic outcomes and reduced toxicity. This guide provides a comprehensive comparison of the synergistic effects of Latrunculin A, a potent actin polymerization inhibitor, with other cytoskeletal drugs, supported by experimental data and detailed methodologies.

Synergistic Effects of Actin-Targeting Drug Combinations

The actin cytoskeleton is a key player in cell motility, invasion, and proliferation. Co-administration of drugs that target different aspects of actin dynamics can lead to potent synergistic effects.

This compound and Cytochalasin D

Table 1: Qualitative Synergistic Effects of this compound and Cytochalasin D on Apoptosis in Breast Cancer Cells

Cell LineDrug CombinationObserved EffectReference
HBL-100This compound + Cytochalasin DIncreased apoptotic cell death compared to single agents[2]
MCF7This compound + Cytochalasin DEnhanced induction of apoptosis[2]

Synergistic Effects of Microtubule-Targeting and Actin-Targeting Drug Combinations

The actin and microtubule cytoskeletons are not isolated systems; they engage in extensive crosstalk that regulates various cellular functions.[3] Targeting both networks simultaneously can disrupt these coordinated processes, leading to enhanced anti-cancer activity. While specific quantitative data for this compound in combination with microtubule-targeting agents is limited, the synergistic interaction between two different classes of microtubule inhibitors, paclitaxel and vincristine, in breast cancer cells serves as a well-documented example of the power of cytoskeletal drug combinations.

Paclitaxel and Vincristine: A Case Study in Synergy

Paclitaxel stabilizes microtubules, while vinca alkaloids like vincristine inhibit their polymerization. A study on the MCF-7 breast cancer cell line demonstrated a synergistic cytotoxic effect when these two drugs were used in combination.

Table 2: Synergistic Cytotoxicity of Paclitaxel and Vincristine in MCF-7 Cells

Drug/CombinationIC50 (µmol/mL)Combination Index (CI)Interpretation
Paclitaxel (Taxol)64.46--
Vincristine239.51--
Paclitaxel + Vincristine41.45< 1Synergy

A Combination Index (CI) value less than 1 indicates a synergistic interaction, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect.

The JLY Cocktail: A Multi-Pronged Attack on Actin Dynamics

A powerful approach to acutely arrest actin dynamics involves the simultaneous inhibition of actin polymerization, depolymerization, and myosin II-based contractility. The "JLY" cocktail, consisting of J asplakinolide, L atrunculin B, and the ROCK inhibitor Y -27632, achieves this by targeting three distinct mechanisms.

  • Jasplakinolide: Stabilizes F-actin, preventing depolymerization.

  • Latrunculin B: Sequesters G-actin, inhibiting polymerization.

  • Y-27632: Inhibits Rho-associated kinase (ROCK), thereby blocking myosin II-driven contractility.

This combination effectively freezes cell morphology and arrests actin dynamics within seconds, providing a valuable tool for studying the role of the actin cytoskeleton in various cellular processes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with the drugs of interest (single agents and combinations) at various concentrations for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Following treatment, add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Culture and treat cells with the desired drug combinations.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Cytoskeleton Staining

This immunofluorescence protocol allows for the visualization of the actin and microtubule networks.

Materials:

  • Coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-α-tubulin)

  • Fluorescently labeled secondary antibodies

  • Fluorescently labeled phalloidin (for F-actin)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Grow cells on coverslips and treat with drugs as required.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with blocking solution for 30-60 minutes.

  • Incubate with primary antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with fluorescently labeled secondary antibody and fluorescently labeled phalloidin diluted in blocking solution for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cytoskeleton using a fluorescence microscope.

Visualizing Mechanisms and Workflows

Mechanisms of Action of Cytoskeletal Drugs

G cluster_actin Actin Cytoskeleton cluster_microtubule Microtubule Cytoskeleton cluster_drugs Drug Actions G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization This compound This compound This compound->G-actin Sequesters Cytochalasin D Cytochalasin D Cytochalasin D->F-actin Caps Barbed End Jasplakinolide Jasplakinolide Jasplakinolide->F-actin Stabilizes Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimers Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubule Stabilizes

Caption: Mechanisms of action of various cytoskeletal drugs.

Actin-Microtubule Crosstalk Signaling

G cluster_actin Actin Dynamics cluster_mt Microtubule Dynamics cluster_rho Rho GTPase Signaling Actin Polymerization Actin Polymerization MAPK Pathway MAPK Pathway Actin Polymerization->MAPK Pathway Actin Depolymerization Actin Depolymerization Myosin II Contractility Myosin II Contractility Myosin II Contractility->MAPK Pathway Microtubule Polymerization Microtubule Polymerization Rac1 Rac1 Microtubule Polymerization->Rac1 Activates at leading edge Microtubule Depolymerization Microtubule Depolymerization RhoA RhoA RhoA->Myosin II Contractility Activates RhoA->Microtubule Depolymerization Promotes Rac1->Actin Polymerization Promotes Lamellipodia Cdc42 Cdc42 Cdc42->Actin Polymerization Promotes Filopodia Cell Proliferation & Survival Cell Proliferation & Survival MAPK Pathway->Cell Proliferation & Survival Extracellular Signals Extracellular Signals Extracellular Signals->RhoA Extracellular Signals->Rac1 Extracellular Signals->Cdc42 This compound This compound This compound->Actin Polymerization Inhibits Paclitaxel Paclitaxel Paclitaxel->Microtubule Depolymerization Inhibits

Caption: Simplified actin-microtubule crosstalk signaling pathway.

Experimental Workflow for Combination Drug Synergy Analysis

G Cell Seeding Cell Seeding Drug Treatment\n(Single & Combination) Drug Treatment (Single & Combination) Cell Seeding->Drug Treatment\n(Single & Combination) Incubation Incubation Drug Treatment\n(Single & Combination)->Incubation Cell Viability Assay\n(e.g., MTT) Cell Viability Assay (e.g., MTT) Incubation->Cell Viability Assay\n(e.g., MTT) Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) Cell Viability Assay\n(e.g., MTT)->Data Analysis\n(IC50 Calculation) Combination Index (CI)\nCalculation Combination Index (CI) Calculation Data Analysis\n(IC50 Calculation)->Combination Index (CI)\nCalculation Synergy Determination\n(CI < 1) Synergy Determination (CI < 1) Combination Index (CI)\nCalculation->Synergy Determination\n(CI < 1)

Caption: Workflow for determining drug synergy using the Combination Index method.

References

Latrunculin A: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Latrunculin A, a naturally occurring macrolide derived from the marine sponge Latrunculia magnifica, is a potent and widely utilized tool in cell biology research.[1][2] Its primary mechanism of action involves the inhibition of actin polymerization, a fundamental process governing cell structure, motility, and division.[1][3] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its effects by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio.[1] This binding sequesters G-actin monomers, preventing their incorporation into filamentous actin (F-actin). The continuous, dynamic nature of actin filaments relies on a steady supply of G-actin monomers for polymerization. By depleting the available pool of G-actin, this compound shifts the equilibrium towards depolymerization, leading to the disassembly of existing actin filaments. This disruption of the actin cytoskeleton underlies the diverse cellular effects of this compound.

cluster_0 Normal Actin Dynamics cluster_1 Effect of this compound G_actin G-actin Monomers F_actin F-actin Filament G_actin->F_actin Polymerization G_actin2 G-actin Monomers F_actin->G_actin Depolymerization LatA This compound G_actin_LatA G-actin-LatA Complex LatA->G_actin_LatA Sequestration F_actin2 F-actin Filament F_actin2->G_actin2 Depolymerization Dominates cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion a Cell Culture (e.g., Cancer Cell Lines) b This compound Treatment (Dose-Response) a->b c Cell Viability & Proliferation Assays b->c d Migration & Invasion Assays b->d e Microscopy (Cytoskeleton Disruption) b->e f Animal Model Selection (e.g., Nude Mice) c->f Promising results lead to in vivo testing d->f e->f g Tumor Xenograft Implantation f->g h This compound Administration (Dosage & Schedule) g->h i Monitor Tumor Growth & Survival h->i j Toxicity Assessment i->j k Compare In Vitro IC50 with In Vivo Efficacy j->k l Evaluate Therapeutic Potential k->l

References

Validating the Specificity of Latrunculin A for Actin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of molecular probes is paramount to generating reliable and interpretable experimental data. This guide provides a comprehensive comparison of Latrunculin A with other commonly used actin inhibitors, focusing on its specificity and potential off-target effects. Experimental data is presented to support the comparisons, and detailed protocols for key validation assays are provided.

This compound is a widely used chemical probe that disrupts the actin cytoskeleton by binding to monomeric G-actin, thereby preventing its polymerization into filamentous F-actin.[1] Its high affinity and specific mechanism of action have made it an invaluable tool for studying actin dynamics in various cellular processes. However, like any pharmacological agent, a thorough validation of its specificity is crucial. This guide compares this compound with two other well-known actin modulators, Cytochalasin D and Jasplakinolide, to provide a framework for selecting the most appropriate tool for your research needs.

Mechanism of Action at a Glance

The primary distinction between these inhibitors lies in their mechanism of action. This compound sequesters G-actin, while Cytochalasin D caps the barbed ends of F-actin, and Jasplakinolide stabilizes F-actin by promoting polymerization and preventing depolymerization.[2][3] These different mechanisms can lead to distinct cellular phenotypes and potential off-target effects.

cluster_LatA This compound cluster_CytoD Cytochalasin D cluster_Jasp Jasplakinolide G_actin G-actin F_actin F-actin LatA This compound LatA->G_actin Binds to LatA_G_actin This compound-G-actin Complex LatA_G_actin->F_actin Prevents Polymerization CytoD Cytochalasin D CytoD->F_actin Caps Barbed End F_actin2 F-actin G_actin2 G_actin2 F_actin2->G_actin2 Prevents Depolymerization Jasp Jasplakinolide Jasp->F_actin2 Stabilizes

Figure 1. Mechanisms of action for this compound, Cytochalasin D, and Jasplakinolide.

Comparative Analysis of Actin Inhibitors

To objectively assess the specificity of this compound, we compare its performance against Cytochalasin D and Jasplakinolide based on their effective concentrations for disrupting the actin cytoskeleton and their known off-target effects.

InhibitorPrimary TargetMechanism of ActionEffective Concentration (Cell Culture)Known Off-Target Effects
This compound G-actinSequesters G-actin monomers, preventing polymerization.[1]0.03 - 0.2 µg/mL for cell rounding.[4]Generally considered highly specific for actin. At high concentrations, may have secondary effects due to profound cytoskeletal disruption.
Cytochalasin D F-actinCaps the barbed end of F-actin, inhibiting elongation.0.03 µg/mL for initial effects; higher concentrations (10-20x this compound) for maximal contraction.Known to have off-target effects, including inhibition of glucose transport. Less specific than latrunculins.
Jasplakinolide F-actinStabilizes F-actin, induces polymerization, and inhibits depolymerization.Varies depending on the cell type and experimental goal.Can induce polymerization of G-actin into amorphous masses.

Experimental Data and Protocols for Specificity Validation

Validating the specificity of any actin inhibitor requires a multi-pronged approach. Below are key experiments and detailed protocols to assess the on-target and potential off-target effects of this compound.

In Vitro Actin Polymerization Assay

This assay directly measures the effect of an inhibitor on the polymerization of purified G-actin.

  • Reagent Preparation : Prepare a solution of pyrene-labeled G-actin in a low-salt G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).

  • Initiation of Polymerization : Add a polymerization-inducing buffer (e.g., 50 mM KCl, 1 mM MgCl2, 1 mM ATP) to the G-actin solution.

  • Inhibitor Addition : Add this compound or other inhibitors at various concentrations to the reaction mixture.

  • Fluorescence Measurement : Monitor the increase in pyrene fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the rate of actin polymerization.

  • Data Analysis : Compare the polymerization curves of treated samples to a vehicle control. A specific inhibitor of polymerization, like this compound, will show a dose-dependent decrease in the rate and extent of polymerization.

cluster_workflow In Vitro Actin Polymerization Assay Workflow start Start reagents Prepare Pyrene-labeled G-actin start->reagents initiate Initiate Polymerization reagents->initiate add_inhibitor Add Inhibitor (e.g., this compound) initiate->add_inhibitor measure Measure Fluorescence Over Time add_inhibitor->measure analyze Analyze Polymerization Curves measure->analyze end End analyze->end

References

Confirming Latrunculin A-Induced Phenotypes with Genetic Controls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Latrunculin A, a potent inhibitor of actin polymerization, is a valuable tool for dissecting the roles of the actin cytoskeleton in various cellular processes. By sequestering actin monomers, it effectively disrupts the dynamic assembly and disassembly of actin filaments, leading to observable changes in cell morphology, motility, and signaling. However, to rigorously validate that these observed phenotypes are a direct consequence of actin cytoskeleton disruption, it is crucial to employ genetic controls. This guide provides a comprehensive comparison of phenotypes induced by this compound with those resulting from genetic manipulation of actin, supported by experimental data and detailed protocols.

Mechanism of Action: Pharmacological vs. Genetic Inhibition

Quantitative Comparison of Cellular Phenotypes

To provide a clear comparison, the following tables summarize quantitative data on key cellular phenotypes affected by this compound and genetic controls targeting β-actin.

Parameter This compound Treatment β-actin Genetic Control (Knockdown/Knockout) References
Cell Proliferation Growth inhibition with EC50 values ranging from 80-220 nM in rhabdomyosarcoma cell lines.Greatly decreased cell proliferation in primary mouse embryonic fibroblasts (MEFs) from β-actin knockout mice.,
Cell Migration Significantly reduced cell migration in human corneal fibroblasts.Severe migration defects in β-actin knockout primary MEFs, with reduced membrane protrusion dynamics. Downregulation of β-actin via siRNA also significantly reduces fibroblast migration.,
Stress Fibers Profound disruption and reduction in the number of actin stress fibers in a dose-dependent manner.Increased stress fibers observed in β-actin knockout MEFs, suggesting a compensatory mechanism or altered cytoskeletal organization.,
Focal Adhesions Induces changes in focal adhesion morphology, with some studies showing partial resistance compared to intercellular adhesions. High doses can lead to the disappearance or diminution of focal adhesions.Increased focal adhesions in β-actin knockout primary MEFs.,

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of comparative studies.

This compound Treatment and Phenotypic Analysis

1. Cell Culture and Treatment:

  • Plate cells (e.g., human fibroblasts, U2OS) on appropriate substrates (e.g., glass coverslips, culture dishes) and culture to 60-80% confluency.

  • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 100 nM to 5 µM).

  • Replace the existing medium with the this compound-containing medium and incubate for the desired duration (e.g., 30 minutes to 24 hours).

2. Phalloidin Staining for F-actin Visualization:

  • After treatment, wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash the cells three times with PBS.

  • Incubate the cells with a fluorescently-labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with 1% BSA for 20-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips with an antifade mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the actin cytoskeleton using fluorescence microscopy.

3. Quantitative Analysis:

  • Image analysis software (e.g., ImageJ, CellProfiler) can be used to quantify various parameters, including:

    • Cell area and morphology.

    • Number, length, and intensity of actin stress fibers.

    • Number and size of focal adhesions (requires co-staining for a focal adhesion marker like vinculin or paxillin).

siRNA-Mediated Knockdown of β-actin

1. siRNA Transfection:

  • The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency on the day of transfection.

  • On the day of transfection, prepare two tubes for each well to be transfected:

    • Tube A: Dilute the desired amount of β-actin siRNA (e.g., 20-80 pmol) in serum-free medium.

    • Tube B: Dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

  • Add the siRNA-lipid complexes to the cells in fresh serum-free or antibiotic-free medium.

  • Incubate the cells for 4-6 hours, then replace the medium with complete growth medium.

  • Assay for gene knockdown and phenotype 24-72 hours post-transfection. A non-targeting siRNA should be used as a negative control.

2. Validation of Knockdown:

  • Western Blotting: Lyse the cells and perform SDS-PAGE and western blotting using a primary antibody specific for β-actin. A loading control (e.g., GAPDH) should be used to normalize the results. The band intensity can be quantified to determine the percentage of protein knockdown.

  • RT-qPCR: Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR using primers specific for the β-actin gene (ACTB).

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_0 This compound Pathway LatA This compound G_actin G-actin (monomer) LatA->G_actin binds LatA_G_actin LatA:G-actin Complex G_actin->LatA_G_actin F_actin F-actin (polymer) G_actin->F_actin Polymerization LatA_G_actin->F_actin inhibits F_actin->G_actin Depolymerization

Caption: this compound signaling pathway.

cluster_1 Genetic Control (siRNA) Pathway siRNA β-actin siRNA RISC RISC Complex siRNA->RISC loads into mRNA β-actin mRNA RISC->mRNA targets & degrades Protein β-actin Protein mRNA->Protein Translation

Caption: siRNA-mediated gene silencing pathway.

cluster_2 Experimental Workflow cluster_3 Pharmacological Arm cluster_4 Genetic Arm start Start: Plate Cells LatA_treat This compound Treatment start->LatA_treat siRNA_treat β-actin siRNA Transfection start->siRNA_treat pheno_analysis Phenotypic Analysis (Microscopy, Migration Assay, etc.) LatA_treat->pheno_analysis validate_kd Validate Knockdown (Western/qPCR) siRNA_treat->validate_kd validate_kd->pheno_analysis data_comp Quantitative Data Comparison pheno_analysis->data_comp

Caption: Comparative experimental workflow.

References

Latrunculin A: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Latrunculin A's effects across various cell lines, supported by experimental data. This compound, a marine toxin isolated from the sponge Latrunculia magnifica, is a potent inhibitor of actin polymerization.[1] By binding to globular actin (G-actin) monomers, it prevents their assembly into filamentous actin (F-actin), leading to the disruption of the actin cytoskeleton.[2] This mechanism underlies its significant impact on a wide range of cellular processes, including cell proliferation, migration, and invasion, making it a valuable tool in cell biology research and a potential candidate for therapeutic development.

Quantitative Analysis of this compound's Effects

The following table summarizes the effective concentrations of this compound required to inhibit various cellular functions in different cell lines. These values, primarily IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration), highlight the cell-type-specific sensitivity to this potent actin-disrupting agent.

Cell LineCell TypeAssayParameterValue (nM)Reference(s)
PC-3M Human Prostate CancerInvasion AssayAnti-invasive activity50 - 1000[1]
T47D Human Breast CarcinomaHIF-1 ActivationIC506700[1]
HepG2 Human HepatomaCell Proliferation/MigrationInhibitory Effect100[1]
Huh7 Human HepatomaHuR Level InhibitionInhibitory Effect20
Mouse RMS Murine RhabdomyosarcomaGrowth InhibitionEC5080 - 220
Human RMS (RD) Human RhabdomyosarcomaGrowth InhibitionEC5080 - 220
Human RMS (Rh30) Human RhabdomyosarcomaGrowth InhibitionEC5080 - 220
Human RMS (Rh41) Human RhabdomyosarcomaGrowth InhibitionEC5080 - 220
HT1080 Human FibrosarcomaGrowth InhibitionEC5080 - 220
NMS Non-myogenic SarcomaGrowth InhibitionEC5080 - 220

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols offer a foundation for reproducing and expanding upon the comparative studies of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • This compound

  • 96-well tissue culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 values.

Actin Polymerization Assay (Pyrene-Actin Assay)

This in vitro assay measures the effect of compounds on the polymerization of actin by monitoring the fluorescence of pyrene-labeled G-actin.

Materials:

  • Pyrene-labeled G-actin

  • Actin polymerization buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0)

  • ATP

  • This compound or other test compounds

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare a solution of pyrene-labeled G-actin in a low-salt buffer (G-buffer) on ice.

  • Add ATP to the actin solution.

  • Add this compound or a vehicle control to the actin solution and incubate for a short period.

  • Initiate polymerization by adding the actin polymerization buffer.

  • Immediately begin monitoring the increase in fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time.

  • The rate of polymerization can be determined from the slope of the fluorescence curve.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to study cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.

Materials:

  • Cells of interest

  • 6-well or 12-well tissue culture plates

  • Sterile pipette tip or cell scraper

  • Complete culture medium with and without serum

  • This compound

  • Microscope with a camera

Procedure:

  • Seed cells in a multi-well plate and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing this compound or a vehicle control. Often, low-serum medium is used to minimize cell proliferation.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours).

  • Measure the area of the wound at each time point and calculate the rate of wound closure.

Visualizing Cellular Mechanisms

To better understand the experimental processes and the molecular pathways affected by this compound, the following diagrams have been generated.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Seeding in Plates cell_culture->seeding adherence Overnight Adherence seeding->adherence treatment Cell Treatment adherence->treatment latA_prep This compound Dilution latA_prep->treatment incubation Incubation treatment->incubation viability Viability Assay (MTT) incubation->viability migration Migration Assay (Wound Healing) incubation->migration actin Actin Staining (Phalloidin) incubation->actin data_acq Data Acquisition (e.g., Plate Reader, Microscopy) viability->data_acq migration->data_acq actin->data_acq quant Quantification (IC50, % Closure) data_acq->quant

Experimental workflow for studying this compound effects.

Signaling pathways affected by this compound.

Discussion of Signaling Pathways

This compound's primary mechanism of action is the disruption of the actin cytoskeleton. This has profound downstream effects on various signaling pathways that are intricately linked to cytoskeletal dynamics.

  • RAS/MAPK Pathway: The integrity of the actin cytoskeleton is crucial for the proper localization and activation of signaling molecules. Disruption of F-actin by this compound has been shown to interfere with growth factor-mediated RAS activation. This leads to a reduction in the phosphorylation of downstream effectors such as ERK1/2, a key component of the MAPK pathway that regulates cell proliferation and survival.

  • Rho GTPases: This family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. They control the formation of stress fibers, lamellipodia, and filopodia, which are essential for cell adhesion, migration, and morphology. This compound, by depolymerizing actin filaments, disrupts the structures that are organized by Rho GTPases, thereby affecting signaling cascades that are dependent on these structures.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that is influenced by the state of the actin cytoskeleton. This pathway is involved in cell growth, survival, and metabolism. The disruption of actin dynamics by this compound can impact the localization and activity of components of the PI3K/Akt pathway, contributing to its anti-proliferative effects.

  • Focal Adhesion Signaling: Focal adhesions are large, dynamic protein complexes that link the actin cytoskeleton to the extracellular matrix. They are critical for cell adhesion and migration and serve as signaling hubs. Key proteins in focal adhesions, such as Focal Adhesion Kinase (FAK), are activated in response to integrin clustering and cytoskeletal tension. By disrupting actin filaments, this compound can lead to the disassembly of focal adhesions and inhibit the signaling pathways that emanate from these structures.

References

Reversibility of Actin Inhibition: A Comparative Analysis of Latrunculin A, Cytochalasin D, and Jasplakinolide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetic profiles of cytoskeletal inhibitors is paramount for designing robust experiments and interpreting cellular responses. This guide provides a detailed comparison of the reversibility of three commonly used actin polymerization inhibitors: Latrunculin A, Cytochalasin D, and Jasplakinolide. We present quantitative data on their effects and recovery times, detailed experimental protocols for assessing reversibility, and visualizations of the signaling pathways they influence.

At a Glance: Comparing Inhibitor Reversibility

The decision to use a specific actin inhibitor often hinges on the desired duration of actin disruption and the necessity for the cytoskeleton to recover. The following table summarizes the key characteristics of this compound, Cytochalasin D, and Jasplakinolide, with a focus on their reversibility.

InhibitorMechanism of ActionTypical Working ConcentrationReversibilityTime to Full Recovery (Approximate)
This compound Sequesters G-actin monomers, preventing their incorporation into filaments.[1][2]0.1 - 10 µMReversible[1][3][4]~ 24 hours
Cytochalasin D Caps the barbed (fast-growing) ends of actin filaments, inhibiting both polymerization and depolymerization.0.2 - 2 µMReversible~ 4 hours
Jasplakinolide Stabilizes F-actin by promoting polymerization and preventing depolymerization.50 - 200 nMReversible~ 15 minutes

In-Depth Look at Reversibility Kinetics

The rate of recovery of the actin cytoskeleton after the removal of an inhibitor is a critical parameter. While experimental conditions can influence these times, the following provides a comparative overview based on available data.

This compound: A Prolonged but Complete Recovery

This compound acts by binding to monomeric G-actin, thereby preventing its assembly into filamentous F-actin. This leads to a net depolymerization of existing filaments. The effects of this compound are highly reversible; however, the recovery process is relatively slow. Studies have shown that after a 24-hour treatment with this compound, a subsequent 24-hour recovery period in inhibitor-free media allows for the complete repolymerization of F-actin and the reformation of cellular structures like dendritic spines.

Cytochalasin D: A Moderately Paced Reversal

Cytochalasin D functions by capping the fast-growing barbed ends of actin filaments, which prevents the addition of new actin monomers. This disruption of actin dynamics is also reversible. Upon washout of Cytochalasin D, cells typically regain their normal morphology and actin-related functions within a few hours. For instance, after a 20-hour treatment, the rate of actin synthesis and the normal morphology of the actin cytoskeleton are restored within approximately 4 hours of removing the inhibitor. Kymograph analysis has visually demonstrated the cessation of retrograde actin flow upon Cytochalasin D treatment and its resumption following washout.

Jasplakinolide: A Rapid Restoration of Actin Dynamics

In contrast to this compound and Cytochalasin D, Jasplakinolide stabilizes existing F-actin and promotes polymerization. Paradoxically, this can also lead to the disruption of dynamic actin structures. The effects of Jasplakinolide are notably and rapidly reversible. Following the removal of Jasplakinolide, the actin cytoskeleton can be re-established in as little as 15 minutes, with actin bundles reappearing in the perinuclear region within 5 minutes.

Experimental Protocols for Assessing Reversibility

To quantitatively assess the reversibility of these inhibitors, a washout experiment followed by visualization of the actin cytoskeleton is a standard approach.

Washout Experiment Protocol
  • Cell Culture: Plate cells on glass coverslips at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Inhibitor Treatment: Treat the cells with the desired concentration of this compound, Cytochalasin D, or Jasplakinolide for a specified duration (e.g., 1-24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Washout:

    • Aspirate the medium containing the inhibitor.

    • Gently wash the cells three times with pre-warmed, inhibitor-free complete culture medium.

    • After the final wash, add fresh, pre-warmed, inhibitor-free medium to the cells.

  • Recovery: Incubate the cells for various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hrs, 24 hrs) to allow for cytoskeletal recovery.

  • Fixation and Staining: At each recovery time point, fix and stain the cells to visualize the actin cytoskeleton (see protocol below).

Immunofluorescence Staining of F-actin
  • Fixation: After the recovery period, aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes to reduce non-specific binding.

  • F-actin Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) at a concentration of 1:100 to 1:1000 in 1% BSA in PBS for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips on microscope slides using an antifade mounting medium. Visualize the actin cytoskeleton using a fluorescence microscope.

Live-Cell Imaging

For a dynamic view of actin recovery, live-cell imaging is the preferred method.

  • Cell Preparation: Plate cells in a glass-bottom dish suitable for live-cell imaging. Transfect or treat cells with a fluorescent actin probe (e.g., Lifeact-GFP).

  • Inhibitor Treatment and Washout: Perform the inhibitor treatment and washout as described above, directly on the microscope stage if equipped with a perfusion system, or by manual medium exchange.

  • Imaging: Acquire time-lapse images of the cells at regular intervals during the recovery period using a fluorescence microscope equipped with an environmental chamber to maintain optimal cell culture conditions (37°C and 5% CO2).

Signaling Pathways and Mechanisms

The effects of these inhibitors on the actin cytoskeleton are intertwined with various cellular signaling pathways. Understanding these connections provides deeper insight into their cellular impact.

This compound and the RhoA-ROCK-Cofilin Pathway

This compound-induced actin depolymerization is known to impact the Rho family of small GTPases, which are master regulators of the actin cytoskeleton. Specifically, the RhoA-ROCK-cofilin pathway is a key player. RhoA activates ROCK (Rho-associated kinase), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. By disrupting the actin pool, this compound can indirectly influence the activity and localization of these signaling components.

LatrunculinA_Pathway cluster_rho RhoA-ROCK Signaling LatA This compound G_actin G-actin LatA->G_actin sequesters F_actin F-actin G_actin->F_actin polymerization F_actin->G_actin depolymerization RhoA RhoA ROCK ROCK RhoA->ROCK activates Cofilin Cofilin (inactive) p-Cofilin ROCK->Cofilin phosphorylates (inactivates) Cofilin_active Cofilin (active) Cofilin_active->F_actin depolymerizes

This compound's impact on RhoA signaling.
Cytochalasin D and MAP Kinase Signaling

Cytochalasin D, by capping actin filaments, can influence signaling pathways that are sensitive to cytoskeletal integrity. One such pathway is the Mitogen-Activated Protein (MAP) kinase cascade. Disruption of the actin cytoskeleton by Cytochalasin D has been shown to lead to the association of actin aggregates with signaling proteins such as activated MAP kinases and the focal adhesion protein paxillin. This suggests a feedback mechanism where the state of the actin cytoskeleton can modulate MAP kinase activity, which in turn regulates a wide array of cellular processes including proliferation, differentiation, and apoptosis.

CytochalasinD_Pathway CytoD Cytochalasin D F_actin F-actin (barbed end) CytoD->F_actin caps Actin_Aggregates Actin Aggregates F_actin->Actin_Aggregates induces MAPK_cascade MAP Kinase Cascade Actin_Aggregates->MAPK_cascade modulates Cellular_Response Cellular Responses (e.g., proliferation, apoptosis) MAPK_cascade->Cellular_Response regulates

Cytochalasin D's effect on MAP kinase signaling.
Jasplakinolide and YAP/TAZ Signaling

Jasplakinolide's ability to stabilize F-actin has significant consequences for mechanotransduction pathways, such as the Hippo-YAP/TAZ pathway. The transcriptional co-activators YAP and TAZ are key regulators of cell proliferation and organ size, and their activity is sensitive to changes in cell shape and cytoskeletal tension. By promoting the formation of stable actin filaments, Jasplakinolide can lead to the nuclear translocation and activation of YAP/TAZ, even under conditions that would normally suppress their activity. This highlights a direct link between actin filament stability and the regulation of gene expression through the YAP/TAZ pathway.

Jasplakinolide_Pathway Jasp Jasplakinolide F_actin F-actin Jasp->F_actin stabilizes Cytoskeletal_Tension Increased Cytoskeletal Tension F_actin->Cytoskeletal_Tension leads to YAP_TAZ_cyto YAP/TAZ (cytoplasmic) Cytoskeletal_Tension->YAP_TAZ_cyto promotes nuclear translocation YAP_TAZ_nuc YAP/TAZ (nuclear) YAP_TAZ_cyto->YAP_TAZ_nuc Gene_Expression Gene Expression (proliferation) YAP_TAZ_nuc->Gene_Expression activates

Jasplakinolide's influence on YAP/TAZ signaling.

Conclusion

The choice between this compound, Cytochalasin D, and Jasplakinolide should be guided by the specific requirements of the experiment. For studies requiring a rapid and transient disruption of the actin cytoskeleton, Jasplakinolide offers the fastest recovery. Cytochalasin D provides a moderately paced and reversible option suitable for a range of applications. This compound, with its slower recovery profile, is ideal for experiments where a more prolonged but ultimately reversible inhibition of actin polymerization is desired. By understanding their distinct mechanisms of action, reversibility kinetics, and impacts on cellular signaling, researchers can more effectively utilize these powerful tools to dissect the intricate roles of the actin cytoskeleton in cellular function.

References

quantitative comparison of actin disruption by Latrunculin A and Cytochalasin D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating cytoskeletal dynamics, cell motility, and related cellular processes, Latrunculin A and Cytochalasin D are indispensable tools for disrupting the actin cytoskeleton. While both effectively depolymerize actin filaments, their mechanisms, potency, and cellular effects exhibit critical differences. This guide provides a quantitative comparison of these two widely used compounds, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

At a Glance: Key Quantitative Differences

The following tables summarize the core quantitative distinctions between this compound and Cytochalasin D in their interaction with actin and their effects on cells.

ParameterThis compoundCytochalasin D
Mechanism of Action Sequesters globular (G)-actin monomers in a 1:1 complex, preventing their incorporation into filamentous (F)-actin. This shifts the equilibrium towards filament depolymerization.[1][2][3]Caps the barbed (+) end of F-actin, preventing the addition of new actin monomers. This leads to net depolymerization from the pointed (-) end.[4][5]
Binding Affinity (Kd) Binds to actin monomers with varying affinity depending on the nucleotide-bound state: • ATP-actin: 0.1 µM • ADP-Pi-actin: 0.4 µM • ADP-actin: 4.7 µM The dissociation constant (Kd) for capping the barbed end of actin filaments is in the low nanomolar range.
IC50 (Actin Polymerization) An IC50 value of 6.7 µM has been reported for the inhibition of hypoxia-induced HIF-1 activation, a process dependent on actin polymerization.An IC50 value of 25 nM has been reported for the inhibition of actin polymerization.
Effective Concentration Range For disrupting cellular mechanical properties, the effective concentration range for Latrunculin B (a closely related analog) is 20 nM - 200 nM . This compound shows effects on cell morphology at concentrations as low as 0.2 µM.A broader effective concentration range of 200 pM - 2 µM is reported for altering cellular mechanical properties.
Cellular EffectThis compoundCytochalasin D
Cell Morphology Induces pronounced and reversible cell rounding, intercellular separation, and the formation of actin aggregates.Also causes cell rounding and contraction, but the morphological changes can differ from those induced by this compound. It can disrupt basolateral stress fibers while creating punctate actin structures.
Cell Viability Can induce apoptosis in various cell lines, including breast cancer cells (HBL-100 and MCF7) starting at a concentration of 2 µM. In some cell types, no significant toxicity is observed at concentrations effective for actin disruption (e.g., 1 µM).Also a known inducer of apoptosis. The apoptotic effect can be observed after a few hours of treatment.

Mechanisms of Action and Experimental Workflow

To visually conceptualize the distinct mechanisms of these inhibitors and a typical experimental approach for their comparison, the following diagrams are provided.

Mechanism of Actin Disruption cluster_LatA This compound cluster_CytD Cytochalasin D G_actin G-actin Monomer LatA_G_actin LatA-G-actin Complex G_actin->LatA_G_actin F_actin_LatA F-actin G_actin->F_actin_LatA Polymerization (Blocked) LatA This compound LatA->G_actin Sequesters F_actin_LatA->G_actin Depolymerization Depolymerization_LatA Depolymerization G_actin_CytD G-actin Monomer F_actin_CytD F-actin G_actin_CytD->F_actin_CytD Polymerization (Barbed End) CytD Cytochalasin D CytD->F_actin_CytD Caps Barbed End Capped_F_actin Capped F-actin F_actin_CytD->Capped_F_actin Capped_F_actin->G_actin_CytD Depolymerization (Pointed End) Depolymerization_CytD Depolymerization

Caption: Mechanisms of this compound and Cytochalasin D.

Experimental Workflow for Comparison start Cell Culture treatment Treat with this compound or Cytochalasin D (Dose-Response & Time-Course) start->treatment fix_perm Fixation & Permeabilization treatment->fix_perm viability Cell Viability Assay (e.g., CCK-8) treatment->viability actin_poly In Vitro Actin Polymerization Assay treatment->actin_poly phalloidin Phalloidin Staining (F-actin) fix_perm->phalloidin dapi DAPI Staining (Nuclei) phalloidin->dapi microscopy Fluorescence Microscopy dapi->microscopy image_analysis Quantitative Image Analysis (e.g., cell shape, actin intensity) microscopy->image_analysis data_analysis Data Analysis & Comparison image_analysis->data_analysis viability->data_analysis actin_poly->data_analysis end Conclusion data_analysis->end

Caption: Comparative experimental workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Fluorescence Microscopy of Actin Filaments (Phalloidin Staining)

This protocol allows for the visualization of F-actin within cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Methanol-free formaldehyde (4% in PBS)

  • Triton X-100 (0.1% in PBS)

  • Bovine serum albumin (BSA) (1% in PBS)

  • Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Culture cells on glass coverslips to the desired confluency.

  • Treat cells with various concentrations of this compound or Cytochalasin D for the desired time.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

  • Incubate the cells with the fluorescently-conjugated phalloidin working solution (typically 1:100 to 1:1000 dilution in 1% BSA in PBS) for 20-90 minutes at room temperature, protected from light.

  • (Optional) Counterstain the nuclei by incubating with DAPI for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

Cell Viability Assay (CCK-8 Assay)

This colorimetric assay quantitatively assesses cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours (37°C, 5% CO2).

  • Add 10 µL of various concentrations of this compound or Cytochalasin D to the respective wells. Include untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 6, 12, 24, or 48 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours in the incubator.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay monitors the kinetics of actin polymerization in a cell-free system.

Materials:

  • Actin (unlabeled)

  • Pyrene-labeled actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

  • This compound and Cytochalasin D stock solutions

  • Fluorometer

Procedure:

  • Prepare a mixture of unlabeled and pyrene-labeled actin (typically 5-10% pyrene-actin) in G-buffer on ice.

  • Add the desired concentration of this compound, Cytochalasin D, or vehicle control to the actin solution.

  • Transfer the mixture to a fluorometer cuvette.

  • Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.

  • Immediately begin monitoring the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).

  • The fluorescence signal is proportional to the amount of filamentous actin. Analyze the kinetics to determine the lag phase, elongation rate, and steady-state level of polymerization.

References

Validating Antibody Specificity in Latrunculin A-Treated Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of experimental data relies heavily on the specificity of the antibodies used. This is particularly critical when studying cellular processes in the presence of pharmacological agents that can alter cell morphology, protein expression, and signaling pathways. Latrunculin A, a potent inhibitor of actin polymerization, induces profound changes in the cytoskeleton, which can impact antibody binding and the interpretation of results. This guide provides a comparative framework for validating antibody specificity in this compound-treated cells, offering experimental data, detailed protocols, and visual workflows to ensure the reliability of your findings.

The Challenge of Antibody Validation in the Context of Cytoskeletal Disruption

This compound sequesters actin monomers, leading to the depolymerization of actin filaments. This disruption of the actin cytoskeleton can present several challenges for antibody-based applications:

  • Altered Protein Conformation and Accessibility: The disassembly of the cytoskeleton can change the conformation of target proteins or alter their accessibility to antibodies, potentially leading to reduced or enhanced binding.

  • Changes in Protein Localization: Proteins that are associated with the actin cytoskeleton may redistribute within the cell upon this compound treatment. This can lead to misleading results in immunofluorescence and immunohistochemistry experiments if not properly controlled for.

  • Impact on Signaling Pathways: The actin cytoskeleton plays a crucial role in various signaling cascades. Its disruption can lead to changes in protein phosphorylation and other post-translational modifications, affecting the detection of specific protein states. For instance, this compound treatment has been shown to reduce the phosphorylation of ERK1/2.[1]

  • Non-Specific Binding: Changes in cell morphology and the cellular environment induced by this compound could potentially increase non-specific antibody binding.

Therefore, rigorous validation of antibody specificity is paramount when using this compound to ensure that observed effects are due to the biological consequences of actin disruption and not an artifact of altered antibody performance.

Comparative Analysis of Antibody Performance

The following tables summarize quantitative data from various studies, illustrating the impact of this compound on protein expression and antibody-based detection methods. It is important to note that experimental conditions such as cell type, this compound concentration, and treatment duration vary between studies, which may influence the observed effects.

Table 1: Immunofluorescence-Based Quantification of Cytoskeletal Proteins
Target ProteinCell LineLatrunculin TreatmentChange in Fluorescence IntensityReference
F-actinU2OS500 nM this compound for 4 h2.7-fold decrease in median F-actin complex levels[2]
F-actinNIH/3T3187.5 nM, 375 nM, 750 nM Latrunculin B for 24 hMonotonically decreasing average actin intensity with increasing dosage
Beta-cateninHuman Trabecular Meshwork1 µM this compound for 30 minDisorganization and disruption of β-catenin-containing intercellular junctions[3]
Table 2: Western Blot-Based Quantification of Protein Expression and Phosphorylation
Target ProteinCell LineLatrunculin TreatmentChange in Protein Level/PhosphorylationReference
Phospho-ERK1/2Rhabdomyosarcoma (RD, Rh30, mouse RMS)100-250 nM this compoundReduced ERK1/2 phosphorylation[1]
F-actinU2OS500 nM this compound for 4 hReduction in the percentage of F-actin relative to control (not statistically significant in this study)[2]
Table 3: Immunoprecipitation-Based Analysis of Protein Interactions
Interacting ProteinsCell SystemLatrunculin TreatmentChange in InteractionReference
P-glycoprotein/ActinHypertrophic Scar FibroblastsThis compound~90% disruption of interaction
MRP1/ActinHypertrophic Scar FibroblastsThis compound~70% disruption of interaction

Experimental Protocols for Antibody Validation

Rigorous antibody validation is essential. The following are detailed protocols for key validation experiments, adapted for use with this compound-treated cells.

Western Blotting for Phospho-Protein Analysis

This protocol is designed to assess changes in protein phosphorylation, such as that of ERK1/2, in response to this compound treatment.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.
  • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Sonicate briefly to shear DNA and reduce viscosity.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. Sample Preparation and SDS-PAGE:

  • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
  • Boil the samples at 95-100°C for 5 minutes.
  • Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with the primary antibody against the phospho-protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.
  • Wash the membrane three times with TBST for 5 minutes each.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST for 5 minutes each.

7. Detection and Quantification:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Capture the image using a digital imager.
  • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.
  • Quantify the band intensities using densitometry software.

Immunofluorescence Staining of Cytoskeletal Proteins

This protocol is suitable for visualizing the effects of this compound on the actin cytoskeleton and validating the specificity of anti-actin antibodies.

1. Cell Culture and Treatment:

  • Grow cells on glass coverslips in a multi-well plate.
  • Treat cells with this compound or vehicle control.

2. Fixation:

  • Gently wash the cells twice with pre-warmed PBS.
  • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Note: Avoid using methanol-based fixatives as they can disrupt the actin cytoskeleton.

3. Permeabilization:

  • Wash the cells three times with PBS.
  • Permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.

4. Blocking and Staining:

  • Wash the cells three times with PBS.
  • Block with 1% BSA in PBS for 30 minutes.
  • Incubate with the primary antibody (e.g., anti-actin) diluted in blocking buffer for 1 hour at room temperature.
  • Wash three times with PBS.
  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
  • (Optional) Counterstain with a nuclear stain like DAPI.

5. Mounting and Imaging:

  • Wash three times with PBS.
  • Mount the coverslips onto microscope slides using an antifade mounting medium.
  • Image the cells using a fluorescence or confocal microscope.

6. Quantitative Analysis:

  • Measure the fluorescence intensity of the target protein per cell or per unit area using image analysis software.

Immunoprecipitation of Actin-Associated Proteins

This protocol can be used to assess how this compound affects the interaction of proteins with the actin cytoskeleton.

1. Cell Culture and Treatment:

  • Culture and treat cells with this compound or vehicle control as described above.

2. Cell Lysis:

  • Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) supplemented with protease and phosphatase inhibitors. The choice of detergent is critical to preserve protein-protein interactions.

3. Pre-clearing:

  • Incubate the cell lysate with protein A/G agarose/sepharose beads for 30-60 minutes at 4°C to reduce non-specific binding.
  • Centrifuge and collect the supernatant.

4. Immunoprecipitation:

  • Incubate the pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C with gentle rotation.
  • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

5. Washes:

  • Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

6. Elution and Analysis:

  • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
  • Analyze the eluate by Western blotting using antibodies against the protein of interest and its potential interacting partners.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a signaling pathway affected by this compound.

AntibodyValidationWorkflow cluster_sample_prep Sample Preparation cluster_applications Antibody-Based Applications cluster_analysis Data Analysis cluster_validation Validation Outcome Control Control Cells WB Western Blot Control->WB IF Immunofluorescence Control->IF IP Immunoprecipitation Control->IP LatA_Treated This compound-Treated Cells LatA_Treated->WB LatA_Treated->IF LatA_Treated->IP Quant_WB Densitometry (Normalize to Total Protein) WB->Quant_WB Quant_IF Fluorescence Intensity Measurement IF->Quant_IF Quant_IP Co-immunoprecipitated Protein Quantification IP->Quant_IP Conclusion Assess Antibody Specificity and Performance Quant_WB->Conclusion Quant_IF->Conclusion Quant_IP->Conclusion

Antibody validation workflow in this compound-treated cells.

LatA_Signaling_Pathway LatA This compound G_Actin G-actin (Monomers) LatA->G_Actin sequesters F_Actin F-actin (Filaments) G_Actin->F_Actin polymerization Cytoskeleton Actin Cytoskeleton Disruption F_Actin->Cytoskeleton RAS RAS Cytoskeleton->RAS may interfere with RAS activation RTK Receptor Tyrosine Kinase (RTK) RTK->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Phosphorylated) ERK->pERK phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription Proliferation Cell Proliferation, Differentiation Transcription->Proliferation

Simplified RAS-ERK signaling pathway and the putative inhibitory effect of this compound-induced actin disruption.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Latrunculin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Latrunculin A, a potent inhibitor of actin polymerization, ensuring its safe handling and proper disposal is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste, underscoring our commitment to being your trusted partner in laboratory safety and chemical handling.

This compound is a hazardous substance and requires careful management to prevent harm to personnel and the environment.[1][2] It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols during handling and disposal is critical.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against accidental exposure.

Protective EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of aerosol generation.To prevent inhalation of the compound.

Handling Best Practices:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

  • Wash hands thoroughly after handling the compound.

This compound Disposal Protocol: A Step-by-Step Guide

The recommended and safest method for the disposal of this compound and its contaminated waste is through a licensed chemical waste management company. In-laboratory neutralization or degradation procedures are not advised due to the lack of established and validated protocols for rendering this compound non-hazardous.

Step 1: Waste Segregation and Collection

Properly segregate all waste contaminated with this compound. This includes:

  • Unused or expired this compound solutions.

  • Contaminated consumables such as pipette tips, tubes, and flasks.

  • Contaminated PPE (gloves, disposable lab coats).

Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste" and "this compound."

Step 2: Storage of Hazardous Waste

Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.

Step 3: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste. These professionals are equipped to handle and transport hazardous materials according to strict regulatory guidelines. Disposal methods may include controlled incineration with flue gas scrubbing to ensure the complete and safe destruction of the chemical.

It is crucial to avoid the following improper disposal methods:

  • Do not dispose of this compound down the drain. This can contaminate waterways and harm aquatic life.

  • Do not mix this compound waste with regular laboratory or municipal trash.

  • Do not attempt to neutralize this compound with bleach, strong acids, or bases without a validated protocol, as this could lead to unknown and potentially hazardous chemical reactions.

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

LatrunculinA_Disposal_Workflow cluster_0 In-Lab Waste Management cluster_1 Professional Disposal Start Handling of this compound Segregate Segregate Contaminated Waste (e.g., tips, tubes, unused solution) Start->Segregate Collect Collect in Designated Hazardous Waste Container Segregate->Collect Label Clearly Label Container 'Hazardous Waste - this compound' Collect->Label Store Store Securely in a Designated Area Label->Store Contact_EHS Contact Institutional EHS or Certified Waste Vendor Store->Contact_EHS Hand-off Schedule_Pickup Schedule Waste Pickup Contact_EHS->Schedule_Pickup Documentation Complete Necessary Waste Manifests Schedule_Pickup->Documentation Pickup Waste Collected by Licensed Professionals Documentation->Pickup End Proper Disposal via Incineration/Destruction Pickup->End

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound for the most comprehensive and up-to-date information.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Latrunculin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Latrunculin A, a potent inhibitor of actin polymerization, ensuring personal safety and proper handling are paramount.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

This compound, a marine toxin derived from the sponge Latrunculia magnifica, is a valuable tool in cell biology and cancer research for its ability to disrupt the actin cytoskeleton.[3][4][5] However, its biological activity also necessitates careful handling to avoid potential harm. This material should be considered hazardous, and users must review the complete Safety Data Sheet (SDS) before use.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous. It can be harmful if swallowed, cause skin irritation, and result in serious eye irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and aerosols that can cause serious eye irritation.
Hand Protection Chemical-impermeable gloves. Gloves must be inspected prior to use. Wash and dry hands after handling.Prevents skin contact which can cause irritation.
Skin and Body Protection Wear a lab coat or fire/flame resistant and impervious clothing.Protects skin and personal clothing from contamination.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded, irritation is experienced, or if dust/aerosols are generated.Prevents inhalation, which can be harmful.

Quantitative Safety and Handling Data

While specific occupational exposure limits for this compound have not been established, its biological activity and hazard classifications demand careful handling in a well-ventilated area.

ParameterValue/InformationSource
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Solubility Soluble in DMSO (approx. 25 mg/ml) and ethanol.
Storage Store at -20°C. Solutions can be stored at -20°C for up to one month.
Stability Stable for at least one year when stored at -20°C. Shipped at ambient temperature.

Operational Procedures for Safe Handling

Adherence to standard laboratory safety practices is crucial when working with this compound.

Preparation and Use:

  • Handle in a well-ventilated place, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

  • If supplied as a solution in a solvent like ethanol, the solvent can be evaporated under a gentle stream of nitrogen before redissolving in the desired solvent, such as DMSO.

  • Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.

Spill and Disposal Management

Proper containment and disposal are critical to prevent environmental contamination and accidental exposure.

Accidental Release Measures: In case of a spill, evacuate personnel to a safe area. Use personal protective equipment, including chemical-impermeable gloves and safety goggles. Avoid dust formation and breathing vapors, mist, or gas.

Spill_Response_Workflow This compound Spill Response Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Disposal Decontamination & Disposal Evacuate Evacuate Area Alert Alert Supervisor & Safety Officer Evacuate->Alert Secure the area Don_PPE Don Appropriate PPE Alert->Don_PPE Assess the situation Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Proceed with caution Collect_Waste Collect Waste into a Closed Container Contain_Spill->Collect_Waste Prevent spreading Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Ensure all material is collected Dispose Dispose of Waste as Hazardous Chemical Waste Decontaminate->Dispose Follow institutional protocols Remove_PPE Remove & Dispose of Contaminated PPE Dispose->Remove_PPE Final step

Caption: Workflow for handling a this compound spill.

Disposal:

  • This compound and any contaminated materials should be disposed of as hazardous chemical waste.

  • Disposal can be carried out by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.

  • Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.

By adhering to these safety protocols and operational procedures, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Latrunculin A
Reactant of Route 2
Latrunculin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.